1-Bromo-2,5-difluoro-3-nitrobenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-2,5-difluoro-3-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrF2NO2/c7-4-1-3(8)2-5(6(4)9)10(11)12/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROLNDFKAQIUDIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])F)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60719944 | |
| Record name | 1-Bromo-2,5-difluoro-3-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60719944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
741721-51-7 | |
| Record name | 1-Bromo-2,5-difluoro-3-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60719944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-Bromo-2,5-difluoro-3-nitrobenzene
This guide provides a comprehensive overview of a robust and reliable synthetic route for 1-Bromo-2,5-difluoro-3-nitrobenzene, a valuable building block in medicinal chemistry and materials science. The synthesis involves a two-step process commencing with the bromination of 1,4-difluorobenzene, followed by a regioselective nitration. This document delves into the mechanistic underpinnings of each step, providing detailed experimental protocols and characterization data to ensure reproducibility and a thorough understanding of the chemical transformations.
Introduction
This compound (CAS No: 741721-51-7) is a key intermediate in the synthesis of a variety of complex organic molecules.[1] Its trifunctionalized aromatic core, featuring bromo, fluoro, and nitro groups, offers multiple points for further chemical modification, making it a versatile precursor for the development of novel pharmaceuticals and functional materials. The strategic placement of these substituents influences the molecule's reactivity and electronic properties, allowing for precise control in subsequent synthetic steps.
Retrosynthetic Analysis and Strategy
The synthesis of this compound is most logically approached through a two-step sequence starting from commercially available 1,4-difluorobenzene. The retrosynthetic analysis is as follows:
Caption: Retrosynthetic pathway for this compound.
This strategy is predicated on the well-established principles of electrophilic aromatic substitution. The initial bromination of 1,4-difluorobenzene introduces the bromine atom, followed by a regioselective nitration to install the nitro group at the desired position.
Part 1: Synthesis of 1-Bromo-2,5-difluorobenzene
The first step in the synthesis is the electrophilic bromination of 1,4-difluorobenzene. The fluorine atoms are ortho, para-directing, yet deactivating towards electrophilic aromatic substitution.[2][3] However, under appropriate conditions, bromination can be achieved with high yield and selectivity.
Mechanistic Insights
The bromination of 1,4-difluorobenzene proceeds via a standard electrophilic aromatic substitution mechanism. A brominating agent, such as N-bromosuccinimide (NBS) in the presence of a strong acid like sulfuric acid, generates the electrophilic bromine species. The electron-rich aromatic ring of 1,4-difluorobenzene attacks the electrophile, forming a resonance-stabilized carbocation intermediate known as the sigma complex. Subsequent deprotonation by a weak base regenerates the aromaticity and yields the brominated product. The two fluorine atoms direct the incoming electrophile to the positions ortho to them, leading to the formation of 1-bromo-2,5-difluorobenzene.
Experimental Protocol: Bromination of 1,4-Difluorobenzene
This protocol is adapted from a procedure described in Chinese patent CN109369412A.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 1,4-Difluorobenzene | 114.09 | 1000 g | 8.76 |
| N-Bromosuccinimide (NBS) | 177.98 | 1620 g | 9.10 |
| Sulfuric Acid (98%) | 98.08 | 5000 mL | - |
| Ice Water | - | q.s. | - |
Procedure:
-
To a suitable reaction vessel, add 1,4-difluorobenzene (1000 g) and sulfuric acid (5000 mL).
-
Maintain the temperature of the reaction mixture at 30 °C using a water bath.
-
Slowly add N-bromosuccinimide (1620 g) to the stirred mixture. The temperature should not exceed 40 °C during the addition.
-
After the addition is complete, continue to stir the reaction mixture for 1 hour.
-
Monitor the reaction progress by gas chromatography (GC) until the starting material is consumed.
-
Upon completion, carefully pour the reaction mixture into a large volume of ice water to precipitate the product.
-
Collect the solid product by suction filtration.
-
The resulting pale yellow powdery solid is 1-bromo-2,5-difluorobenzene.
Yield and Characterization:
-
Yield: 1568 g (92.7%)
-
Purity (as per source): 98%
-
Appearance: Pale yellow powdery solid
Part 2: Synthesis of this compound
The second and final step is the regioselective nitration of the synthesized 1-bromo-2,5-difluorobenzene. This step is crucial for obtaining the target molecule with the correct substitution pattern.
Mechanistic Insights and Regioselectivity
The nitration of 1-bromo-2,5-difluorobenzene is an electrophilic aromatic substitution reaction. A mixture of concentrated nitric acid and sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺). The aromatic ring of 1-bromo-2,5-difluorobenzene acts as a nucleophile and attacks the nitronium ion.
The regioselectivity of this reaction is governed by the directing effects of the existing substituents: the bromine atom and the two fluorine atoms. All three are halogens, which are known to be ortho, para-directing but deactivating groups.[2][3][4]
-
Fluorine atoms (at positions 2 and 5): These are ortho, para-directing. The positions ortho to the fluorine at C2 are C1 (already substituted with Br) and C3. The position para to the fluorine at C2 is C5 (already substituted with F). The positions ortho to the fluorine at C5 are C4 and C6. The position para to the fluorine at C5 is C2 (already substituted with F).
-
Bromine atom (at position 1): This is also ortho, para-directing. The positions ortho to the bromine are C2 (substituted with F) and C6. The position para to the bromine is C4.
Considering the combined directing effects:
-
The fluorine at C2 directs towards C3.
-
The fluorine at C5 directs towards C4 and C6.
-
The bromine at C1 directs towards C6 and C4.
The position at C3 is activated by the ortho-directing fluorine at C2. The positions at C4 and C6 are activated by both the fluorine at C5 and the bromine at C1. However, the position at C3 is sterically less hindered compared to C4 and C6. Furthermore, the strong electron-withdrawing inductive effect of the halogens deactivates the positions closest to them. The position at C3 is ortho to one fluorine atom, while C4 and C6 are ortho to a fluorine and a bromine atom, respectively. The directing effect of fluorine is generally stronger than that of bromine in electrophilic aromatic substitution.[2] Therefore, the nitration is expected to predominantly occur at the C3 position, yielding this compound as the major product.
Caption: Analysis of directing effects for the nitration of 1-Bromo-2,5-difluorobenzene.
Experimental Protocol: Nitration of 1-Bromo-2,5-difluorobenzene
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles (Example) |
| 1-Bromo-2,5-difluorobenzene | 192.99 | 10.0 g | 0.0518 |
| Concentrated Sulfuric Acid (98%) | 98.08 | 20 mL | - |
| Concentrated Nitric Acid (70%) | 63.01 | 5 mL | ~0.079 |
| Ice | - | q.s. | - |
| Dichloromethane (DCM) | 84.93 | q.s. | - |
| Saturated Sodium Bicarbonate Solution | - | q.s. | - |
| Anhydrous Magnesium Sulfate | 120.37 | q.s. | - |
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (20 mL) to 0-5 °C in an ice bath.
-
Slowly add 1-bromo-2,5-difluorobenzene (10.0 g) to the cold sulfuric acid with stirring.
-
In a separate beaker, prepare the nitrating mixture by carefully and slowly adding concentrated nitric acid (5 mL) to concentrated sulfuric acid (10 mL), while cooling in an ice bath.
-
Add the nitrating mixture dropwise to the solution of 1-bromo-2,5-difluorobenzene in sulfuric acid, maintaining the reaction temperature between 0-10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) or GC-MS until the starting material is consumed.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with water, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Characterization of this compound
Due to the limited availability of published spectral data for the target molecule, the following are predicted and expected characterization results based on the analysis of similar compounds.
Physical Properties:
| Property | Value |
| Molecular Formula | C₆H₂BrF₂NO₂ |
| Molecular Weight | 237.99 g/mol |
| Appearance | Expected to be a yellow solid or oil |
Spectroscopic Data (Predicted):
-
¹H NMR (CDCl₃, 400 MHz): The spectrum is expected to show two aromatic protons, each appearing as a doublet of doublets or a more complex multiplet due to coupling with the adjacent fluorine atoms and with each other. The chemical shifts would be in the downfield region, likely between δ 7.5 and 8.5 ppm, due to the electron-withdrawing effects of the nitro and halogen substituents.
-
¹³C NMR (CDCl₃, 100 MHz): The spectrum will display six distinct signals for the aromatic carbons. The carbons attached to the fluorine atoms will show large one-bond C-F coupling constants. The carbon attached to the bromine and the carbon attached to the nitro group will also have characteristic chemical shifts. The chemical shifts are expected in the range of δ 110-160 ppm.
-
Mass Spectrometry (EI): The mass spectrum should show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes).
Safety Considerations
-
1,4-Difluorobenzene: Flammable liquid and vapor. Causes skin and serious eye irritation. May cause respiratory irritation.
-
N-Bromosuccinimide (NBS): Causes severe skin burns and eye damage.
-
Sulfuric Acid: Causes severe skin burns and eye damage.
-
Nitric Acid: Oxidizing liquid. Causes severe skin burns and eye damage.
-
This compound: Acutely toxic. Causes skin and eye irritation.
All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.
Conclusion
This technical guide outlines a practical and efficient two-step synthesis of this compound from 1,4-difluorobenzene. The synthesis leverages well-understood electrophilic aromatic substitution reactions, and the regioselectivity of the nitration step is rationalized based on the directing effects of the halogen substituents. The provided experimental protocols, along with the discussion of the underlying chemical principles, offer a comprehensive resource for researchers and professionals in the fields of organic synthesis and drug development.
References
Introduction: The Structural Significance of 1-Bromo-2,5-difluoro-3-nitrobenzene
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 1-Bromo-2,5-difluoro-3-nitrobenzene
Abstract: This technical guide provides a comprehensive analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound (CAS No. 741721-51-7).[1][2] Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple data sheet to offer a detailed interpretation grounded in fundamental principles of NMR spectroscopy. We will explore the anticipated chemical shifts, multiplicities, and coupling constants, explaining the causal effects of the bromo, fluoro, and nitro substituents on the aromatic ring. Furthermore, this guide presents a robust, step-by-step experimental protocol for acquiring high-fidelity NMR data for this class of compounds, ensuring reproducibility and accuracy. The content is structured to serve as both a predictive reference and a practical manual for structural elucidation.
This compound is a highly substituted aromatic compound featuring a unique combination of electron-withdrawing groups (NO₂, F) and a halogen (Br) with mixed electronic effects. This substitution pattern makes it a valuable building block in medicinal chemistry and materials science, where precise structural control is paramount for modulating biological activity or material properties.
Unambiguous structural confirmation of such molecules is critical. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the structural elucidation of organic compounds in solution.[3][4] This guide provides the foundational knowledge required to predict, acquire, and interpret the ¹H and ¹³C NMR spectra of the title compound, ensuring its correct identification and use in subsequent research and development.
Core Principles: Understanding Substituent Effects and Spin-Spin Coupling
The NMR spectrum of an aromatic compound is dictated by the electronic environment of each nucleus. The chemical shift (δ), reported in parts per million (ppm), indicates the degree of magnetic shielding around a nucleus, which is heavily influenced by the electron density.[5][6]
-
Inductive and Resonance Effects: The fluorine and nitro groups are strongly electron-withdrawing, primarily through induction (F) and both induction and resonance (NO₂). This deshields the aromatic protons and carbons, shifting their signals to a higher frequency (downfield).[7] The bromine atom also withdraws electron density via induction but can donate it through resonance, leading to more complex effects.
-
Spin-Spin Coupling (J-coupling): Nuclei with a spin of ½ (like ¹H, ¹³C, and ¹⁹F) can influence the magnetic field of their neighbors through covalent bonds, causing signals to split into multiple lines (multiplicity).[8][9] The magnitude of this interaction, the coupling constant (J), is measured in Hertz (Hz) and provides critical information about the connectivity and spatial relationship between nuclei. In this molecule, we anticipate ¹H-¹H, ¹H-¹⁹F, and ¹³C-¹⁹F couplings.
Below is the structure of this compound with standard IUPAC numbering for reference in the subsequent spectral analysis.
Caption: Structure and numbering of this compound.
Predicted ¹H NMR Spectrum Analysis
The molecule has two chemically non-equivalent aromatic protons, H4 and H6. Due to the strong deshielding effects of the adjacent nitro and fluoro groups, their signals are expected to appear significantly downfield, likely in the 7.5-8.5 ppm range.
-
H4 Proton: This proton is flanked by a nitro group (C3) and a fluorine atom (C5). It will be strongly deshielded. Its signal will be split by H6 (meta coupling, ⁴JHH) and the two fluorine atoms at C2 (meta coupling, ⁴JHF) and C5 (ortho coupling, ³JHF).
-
H6 Proton: This proton is adjacent to a bromine atom (C1) and a fluorine atom (C5). It will also be deshielded, though perhaps slightly less than H4. Its signal will be split by H4 (meta coupling, ⁴JHH) and the two fluorine atoms at C2 (para coupling, ⁵JHF) and C5 (meta coupling, ⁴JHF).
The resulting multiplicities will be complex, appearing as overlapping multiplets, likely a doublet of doublets of doublets (ddd) for each proton, assuming all couplings are resolved. The magnitude of J-couplings follows the general trend: ortho > meta > para.
| Proton | Predicted δ (ppm) | Predicted Multiplicity | Expected Coupling Constants (Hz) |
| H4 | 8.0 – 8.4 | ddd | ³JHF(ortho): 8–10 Hz; ⁴JHF(meta): 4–6 Hz; ⁴JHH(meta): 2–3 Hz |
| H6 | 7.7 – 8.1 | ddd | ⁴JHF(meta): 6–8 Hz; ⁴JHH(meta): 2–3 Hz; ⁵JHF(para): < 2 Hz |
| Caption: Table 1. Predicted ¹H NMR spectral parameters. |
Predicted ¹³C NMR Spectrum Analysis
The ¹³C NMR spectrum will show six distinct signals for the six unique carbon atoms in the aromatic ring. Standard ¹³C NMR spectra are proton-decoupled, meaning C-H splitting is removed, and each protonated carbon appears as a singlet.[10] However, crucial C-F coupling will remain, providing invaluable structural information. Carbons directly bonded to fluorine (C2, C5) will appear as large doublets, while other carbons will show smaller couplings over multiple bonds.
-
C1 (C-Br): The chemical shift will be influenced by the heavy atom effect of bromine. It will exhibit small couplings to F2 and F5.
-
C2 (C-F): Directly attached to fluorine, this carbon will show a very large one-bond C-F coupling (¹JCF) and will be significantly downfield.
-
C3 (C-NO₂): Attached to the electron-withdrawing nitro group, this carbon will be downfield. It will show smaller couplings to F2 and F5.
-
C4 (C-H): This protonated carbon will show coupling to both F2 and F5.
-
C5 (C-F): Like C2, this carbon will exhibit a large ¹JCF coupling and be shifted downfield.
-
C6 (C-H): This protonated carbon will show coupling to F2 and F5.
| Carbon | Predicted δ (ppm) | Predicted Multiplicity (from C-F coupling) | Expected Coupling Constants (Hz) |
| C1 | 110 – 120 | t (triplet) or dd | ²JCF, ⁴JCF: 3–10 Hz |
| C2 | 155 – 165 | d | ¹JCF: 240–260 Hz |
| C3 | 145 – 155 | t (triplet) or dd | ²JCF, ⁴JCF: 5–15 Hz |
| C4 | 120 – 130 | dd | ²JCF, ⁴JCF: 5–25 Hz |
| C5 | 155 – 165 | d | ¹JCF: 240–260 Hz |
| C6 | 115 – 125 | dd | ²JCF, ³JCF: 5–25 Hz |
| Caption: Table 2. Predicted ¹³C NMR spectral parameters. |
Recommended Experimental Protocol for Data Acquisition
To obtain high-quality, verifiable NMR data, a standardized protocol is essential. The following methodology is recommended for compounds like this compound.[11]
5.1 Sample Preparation
-
Massing: Accurately weigh 10-15 mg of the solid sample.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a suitable first choice due to its commonality and ability to dissolve many organic compounds. If solubility is an issue, acetone-d₆ or DMSO-d₆ can be used.
-
Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).
-
Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Capping: Securely cap the NMR tube to prevent solvent evaporation.
5.2 NMR Spectrometer Setup and Acquisition
-
Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher is recommended for better signal dispersion and resolution).
-
Locking & Shimming: Insert the sample, lock onto the deuterium signal of the solvent, and perform automated or manual shimming to optimize magnetic field homogeneity, aiming for sharp, symmetrical peaks.
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: Standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: ~16 ppm, centered around 6-7 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay (d1): 2-5 seconds.
-
Number of Scans: 16 to 64 scans for good signal-to-noise ratio.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: Standard proton-decoupled pulse program (e.g., 'zgpg30').
-
Spectral Width: ~220-240 ppm.
-
Acquisition Time: ~1 second.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024 to 4096 scans are typically required due to the low natural abundance of ¹³C.[12]
-
-
Data Processing:
-
Apply an exponential window function (line broadening of ~0.3 Hz for ¹H, ~1-2 Hz for ¹³C) to improve the signal-to-noise ratio.
-
Perform Fourier transformation.
-
Phase the spectrum manually to achieve a flat baseline.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate the ¹H NMR signals.
-
Systematic Workflow for Spectral Interpretation
The following workflow provides a logical pathway from data acquisition to final structure confirmation, integrating the predictive analysis from this guide.
Caption: A logical workflow for the interpretation of NMR spectra.
Conclusion
This guide provides a detailed predictive framework and a practical experimental approach for the NMR analysis of this compound. By understanding the fundamental electronic effects of the substituents and the principles of spin-spin coupling, researchers can confidently interpret the complex ¹H and ¹³C NMR spectra. The predicted chemical shifts and coupling constants serve as a reliable benchmark for confirming the identity and purity of this important chemical building block. Adherence to the outlined experimental protocol will ensure the acquisition of high-quality data, forming a trustworthy foundation for any scientific endeavor that utilizes this compound.
References
- 1. calpaclab.com [calpaclab.com]
- 2. This compound [oakwoodchemical.com]
- 3. researchgate.net [researchgate.net]
- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 5. azooptics.com [azooptics.com]
- 6. acdlabs.com [acdlabs.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. che.hw.ac.uk [che.hw.ac.uk]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
An In-depth Technical Guide to 1-Bromo-2,5-difluoro-3-nitrobenzene: A Key Building Block in Modern Drug Discovery
Introduction: The Strategic Importance of Fluorinated Nitroaromatics in Medicinal Chemistry
In the landscape of contemporary drug discovery and development, the strategic incorporation of fluorine atoms into small molecule therapeutics has become a cornerstone of molecular design. The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased binding affinity, and altered pKa, are highly sought after by medicinal chemists. 1-Bromo-2,5-difluoro-3-nitrobenzene has emerged as a particularly valuable building block, offering a trifecta of reactive handles that can be orthogonally addressed to construct complex molecular architectures. This guide provides an in-depth technical overview of this versatile reagent, from its fundamental properties to its application in the synthesis of next-generation therapeutics, with a particular focus on the burgeoning field of targeted protein degradation.
Core Properties and Physicochemical Data
A thorough understanding of the physical and chemical properties of a synthetic building block is paramount for its effective and safe utilization in the laboratory. The key data for this compound are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₂BrF₂NO₂ | [1][2] |
| Molecular Weight | 237.99 g/mol | [1][2] |
| CAS Number | 741721-51-7 | [1][2] |
| Appearance | Pale yellow to yellow solid/liquid | [1] |
| Purity | Typically ≥96-98% | [2] |
| Boiling Point | 257 °C at 760 mmHg | [1] |
| Flash Point | 109 °C | [1] |
| Density | ~1.89 g/cm³ | [1] |
Note: Some physical properties, such as melting point, may vary depending on the isomeric purity of the material.
Molecular Structure and Reactive Sites
The strategic arrangement of the bromo, fluoro, and nitro substituents on the benzene ring dictates the reactivity of this compound. Each functional group provides a distinct opportunity for chemical modification, making it a highly versatile synthetic intermediate.
References
Introduction: Understanding the Medium for a Versatile Building Block
An In-Depth Technical Guide to the Solubility Profile of 1-Bromo-2,5-difluoro-3-nitrobenzene
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the utility of a chemical intermediate is fundamentally tied to its physical properties. This compound (CAS No: 741721-51-7) stands out as a versatile building block, prized for the strategic placement of its functional groups which allows for a variety of subsequent chemical transformations.[1] However, to effectively harness its synthetic potential, a comprehensive understanding of its solubility profile is not merely advantageous—it is critical.
This guide provides an in-depth examination of the solubility characteristics of this compound. Moving beyond a simple list of solvents, we will explore the underlying physicochemical principles that govern its solubility, present robust experimental protocols for its quantitative determination, and discuss the key factors that can influence this crucial parameter. For the researcher, scientist, or drug development professional, this document serves as a foundational resource for optimizing reaction conditions, developing purification strategies, and informing formulation decisions.
Core Physicochemical Properties
Before delving into solubility, it is essential to establish the fundamental physicochemical identity of the compound. These properties provide the first clues to its expected behavior in various solvent systems. This compound is typically a solid at room temperature.[1]
| Property | Value | Source |
| Molecular Formula | C₆H₂BrF₂NO₂ | [2][3] |
| Molecular Weight | 237.99 g/mol | [2][4] |
| Appearance | Solid | |
| Boiling Point | ~257-259 °C at 760 mmHg | |
| Density | ~1.890 g/cm³ | |
| Storage | Room temperature | [2] |
Theoretical Solubility Framework: "Like Dissolves Like"
The venerable principle of "similia similibus solvuntur" or "like dissolves like" provides a powerful predictive framework for solubility.[5] The structure of this compound—a benzene ring substituted with two electronegative fluorine atoms, a bromine atom, and a highly polar nitro group—renders the molecule moderately polar. This structural analysis allows us to predict its solubility behavior.
-
Polar Solvents: The presence of the nitro group (NO₂) creates a significant dipole moment. This suggests favorable interactions with polar solvents, both protic (e.g., ethanol, methanol) and aprotic (e.g., acetone, DMSO). We can anticipate good solubility in these solvent classes.
-
Non-Polar Solvents: The core of the molecule is a non-polar benzene ring.[6] This allows for some interaction with non-polar solvents (e.g., toluene, hexane) through van der Waals forces. However, the strong dipole from the nitro group will limit its solubility in highly non-polar media.
-
Aqueous Solubility: Despite its polarity, the molecule is a relatively large, hydrophobic organic compound. Therefore, its solubility in water is expected to be very limited.[7]
| Solvent Class | Representative Solvent | Predicted Solubility | Rationale |
| Polar Protic | Ethanol, Methanol | High | Hydrogen bonding and dipole-dipole interactions. |
| Polar Aprotic | Acetone, DMSO, THF | High | Strong dipole-dipole interactions. |
| Non-Polar Aromatic | Toluene | Moderate | Pi-stacking and van der Waals interactions with the benzene ring. |
| Non-Polar Aliphatic | Hexane, Cyclohexane | Low | Mismatch in polarity; weak solute-solvent interactions. |
| Aqueous | Water | Very Low | The hydrophobic aromatic ring dominates over polar group interactions. |
Definitive Solubility Determination: The Shake-Flask Method
While theoretical predictions are invaluable for initial solvent screening, precise, quantitative solubility data requires empirical measurement. The saturation shake-flask method is the gold standard for determining equilibrium solubility, valued for its reliability and direct measurement approach.[8][9] This method ensures that the solvent is fully saturated with the solute, representing the true thermodynamic solubility limit at a given temperature.
Standard Operating Protocol: Equilibrium Solubility via Shake-Flask
This protocol outlines the necessary steps to achieve a reliable, self-validating solubility measurement.
1. Preparation of Saturated Solution:
- Add an excess amount of solid this compound to a series of glass vials, each containing a known volume of the test solvent. The key is to ensure a visible excess of solid remains, guaranteeing saturation.[9][10]
- Seal the vials tightly to prevent any solvent loss through evaporation.
2. Equilibration:
- Place the sealed vials in a constant-temperature orbital shaker or temperature-controlled water bath. A standard temperature for comparative studies is 25 °C.
- Agitate the mixtures for a predetermined period, typically 24 to 48 hours.[8][10] This extended time is crucial to allow the system to reach thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation.[11]
3. Phase Separation:
- After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle.
- Carefully withdraw a clear aliquot of the supernatant. It is critical to avoid aspirating any solid particles.
- Filter the aliquot through a syringe filter (e.g., 0.45 µm PTFE) into a clean, pre-weighed vial. This step definitively separates the dissolved solute from the undissolved solid.
4. Concentration Analysis:
- The concentration of this compound in the filtered solution can be determined using a suitable analytical technique, such as:
- Gravimetric Analysis: Carefully evaporate the solvent from the pre-weighed vial and weigh the remaining solid residue. This is a direct but can be a less sensitive method.[12]
- UV-Vis Spectroscopy or HPLC: This is the preferred method for higher accuracy. Prepare a calibration curve using standard solutions of known concentrations.[10][13] Measure the absorbance or peak area of the saturated sample and determine its concentration from the curve.
5. Data Reporting:
- Express the solubility in standard units, such as grams per liter (g/L), milligrams per milliliter (mg/mL), or moles per liter (mol/L). The temperature at which the measurement was performed must always be reported.[8]
Workflow Visualization
Caption: Workflow for the Shake-Flask Solubility Method.
Key Factors Influencing Solubility
The solubility of this compound is not a static value; it is a dynamic property influenced by several environmental factors.
Effect of Temperature
For most solid solutes, solubility increases as the temperature of the solvent increases.[14][15] This occurs when the overall dissolution process is endothermic, meaning it requires an input of energy to break the solute-solute and solvent-solvent bonds.[11][14] Adding heat to the system, in accordance with Le Châtelier's Principle, shifts the equilibrium toward more dissolution to absorb the excess energy.[11] Conversely, if the dissolution process were exothermic (releasing heat), increasing the temperature would decrease solubility.[11][14] For a compound like this compound, an endothermic profile is expected in most organic solvents, meaning it will likely be more soluble at higher temperatures.
Caption: Thermodynamic Models of Temperature-Dependent Solubility.
Effect of pH
The effect of pH on solubility is most pronounced for compounds that can ionize, meaning those with acidic or basic functional groups. When a compound can be protonated or deprotonated to form a charged species (an ion), its aqueous solubility typically increases dramatically due to the favorable ion-dipole interactions with water.
This compound lacks any strongly acidic or basic functional groups. The nitro group is electron-withdrawing but not readily ionizable under typical aqueous pH conditions (1-14).[16] Therefore, its solubility in aqueous media is expected to be largely independent of pH. Any minor effects would likely be secondary, related to changes in the activity of water molecules at extreme pH values, rather than ionization of the solute itself.
Safety and Handling
As with many halogenated nitroaromatic compounds, this compound requires careful handling.[1] Safety Data Sheets (SDS) indicate that related compounds are hazardous.
-
Hazards: May cause skin, eye, and respiratory irritation.[17][18] It is classified as harmful if swallowed, in contact with skin, or if inhaled.[18]
-
Personal Protective Equipment (PPE): Always wear appropriate protective equipment, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[17][19]
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[17][19] Avoid contact with skin, eyes, and clothing.[17] Wash hands thoroughly after handling.
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container, away from incompatible materials such as strong oxidizing agents.[20]
Conclusion
The solubility profile of this compound is governed by its moderately polar chemical structure. It exhibits high solubility in polar organic solvents and limited solubility in non-polar and aqueous media. While theoretical principles provide a strong predictive foundation, this guide underscores the critical importance of empirical determination via standardized protocols like the shake-flask method for obtaining precise, actionable data. Understanding the influence of temperature and the relative insensitivity to pH empowers researchers to intelligently design experiments, streamline purification processes, and accelerate development timelines. By integrating this knowledge with rigorous safety practices, scientists can fully and safely leverage the synthetic utility of this valuable chemical intermediate.
References
- 1. nbinno.com [nbinno.com]
- 2. calpaclab.com [calpaclab.com]
- 3. This compound [oakwoodchemical.com]
- 4. 1-Bromo-2,4-difluoro-5-nitrobenzene 345-24-4 [sigmaaldrich.com]
- 5. chem.ws [chem.ws]
- 6. Benzene - Wikipedia [en.wikipedia.org]
- 7. CAS 585-79-5: 1-Bromo-3-nitrobenzene | CymitQuimica [cymitquimica.com]
- 8. researchgate.net [researchgate.net]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. enamine.net [enamine.net]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. youtube.com [youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. biosynth.com [biosynth.com]
- 18. assets.thermofisher.com [assets.thermofisher.com]
- 19. fishersci.com [fishersci.com]
- 20. fishersci.com [fishersci.com]
A Researcher's Comprehensive Guide to 1-Bromo-2,5-difluoro-3-nitrobenzene: Properties, Handling, and Safety
This guide provides an in-depth technical overview of 1-Bromo-2,5-difluoro-3-nitrobenzene (CAS No. 741721-51-7), a versatile intermediate in modern organic synthesis, particularly within pharmaceutical and agrochemical research.[1] Moving beyond a standard Safety Data Sheet (SDS), this document offers practical insights and a rationale for handling protocols, designed for researchers, scientists, and drug development professionals. The core philosophy is to empower users with a thorough understanding of the molecule's characteristics to ensure safe and effective utilization in the laboratory.
Compound Profile and Physicochemical Properties
This compound is a halogenated nitroaromatic compound.[1] Its structure, featuring an electron-deficient aromatic ring substituted with a bromine atom, two fluorine atoms, and a nitro group, makes it a valuable building block for introducing complex functionalities.[1][2] The interplay of these substituents dictates its reactivity and its toxicological profile.
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| CAS Number | 741721-51-7 | [1] |
| Molecular Formula | C₆H₂BrF₂NO₂ | [3] |
| Molecular Weight | 237.99 g/mol | [4] |
| Appearance | Liquid | |
| Purity | ≥ 96-98% | [5] |
| Boiling Point | 257°C at 760 mmHg | |
| Flash Point | 109°C | |
| Density | ~1.890 g/cm³ | |
| Storage Temperature | Room Temperature |
Note: Some physical properties are based on data for closely related isomers and should be considered indicative.
Hazard Identification and GHS Classification
This compound is classified as hazardous. The primary health risks are associated with acute toxicity upon ingestion, and irritation to the skin, eyes, and respiratory system. It is imperative that all users understand these hazards before handling the material.
GHS Hazard Statements: [6]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
GHS Pictogram:
Signal Word:
The toxicological properties of this specific molecule have not been exhaustively investigated. However, the hazard profile is consistent with many halogenated nitroaromatics.[1] The nitro-functional group, in particular, is a cause for concern. Nitroaromatic compounds can be readily absorbed and may lead to systemic toxicity. For instance, nitrobenzene is known to cause methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing its oxygen-carrying capacity.[8] Symptoms can include cyanosis, fatigue, dizziness, and headache.[8] While this is a known effect of the parent nitrobenzene, researchers should be aware of this potential, severe delayed-onset hazard when working with any nitroaromatic compound.
Core Safety Directives and Handling Protocols
A proactive approach to safety is paramount. The following protocols are designed as a self-validating system to minimize exposure and mitigate risk.
Engineering Controls and Laboratory Setup
The primary defense against exposure is to handle the compound within a properly functioning chemical fume hood to prevent inhalation of any vapors.[1][9] Ensure that an eyewash station and a safety shower are readily accessible and have been recently tested.[10][11]
Caption: Workflow for Safe Laboratory Preparation.
Personal Protective Equipment (PPE)
The correct selection and use of PPE is non-negotiable.
-
Eye Protection: Wear chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[10]
-
Hand Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile) to prevent skin contact.[7] Inspect gloves for any signs of degradation or puncture before use.
-
Skin and Body Protection: A lab coat is mandatory.[1] For tasks with a higher risk of splashing, consider an impervious apron and additional arm protection.[7]
-
Respiratory Protection: If there is a risk of exposure outside of a fume hood, a NIOSH/MSHA or European Standard EN 149 approved respirator is required.[7][12]
Handling and Storage Protocol
-
Acclimatization: If the compound has been stored under refrigeration, allow it to warm to room temperature before opening to prevent moisture condensation.[7]
-
Dispensing: Conduct all weighing and dispensing operations inside a chemical fume hood.[1]
-
Incompatible Materials: Keep away from strong oxidizing agents.[11]
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[9][10] The recommended storage temperature is ambient room temperature.
Emergency and First Aid Procedures
Immediate and appropriate action is critical in the event of an exposure.
Table 2: First Aid Measures
| Exposure Route | Action |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7][10][12] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[7][10] Seek medical attention if irritation persists.[10] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.[12] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[9][12] Call a physician or poison control center immediately.[9] |
Spill Management and Disposal
Accidental Release Measures
-
Evacuate: Evacuate non-essential personnel from the area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.[7]
-
Contain: Use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. Do not use combustible materials like sawdust.
-
Collect: Carefully collect the absorbed material into a suitable, closed container for disposal.[9]
-
Decontaminate: Clean the spill area thoroughly.
Waste Disposal
Disposal of this chemical must be handled as hazardous waste. The material can be sent to a licensed chemical destruction facility or disposed of via controlled incineration with flue gas scrubbing.[9] Do not allow the product to enter drains or waterways.[9][12] All contaminated packaging should also be treated as hazardous waste.[9]
Reactivity and Stability Profile
The chemical stability and reactivity are governed by its functional groups.
-
Stability: The compound is stable under normal storage conditions.[10][11]
-
Reactivity: The electron-withdrawing nature of the nitro and fluoro groups deactivates the aromatic ring towards electrophilic substitution.[13] However, the bromine atom can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), making it a versatile synthetic intermediate. The nitro group can be reduced to an amine, providing another synthetic handle.
-
Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products may include carbon oxides (CO, CO₂), nitrogen oxides (NOx), hydrogen bromide, and hydrogen fluoride.[11]
Caption: Reactivity and Incompatibility Diagram.
Conclusion
This compound is a valuable tool in chemical synthesis, but its utility is matched by its potential hazards. A thorough understanding of its properties, adherence to rigorous handling protocols, and preparedness for emergencies are the cornerstones of its safe and successful application in research and development. This guide serves as a foundational document to foster a culture of safety and scientific excellence. Always consult the most recent version of the Safety Data Sheet from your supplier before use.
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | C6H2BrF2NO2 | CID 56973645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-Bromo-2,4-difluoro-3-nitrobenzene | C6H2BrF2NO2 | CID 75365890 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. calpaclab.com [calpaclab.com]
- 6. 5-Bromo-1,2-difluoro-3-nitrobenzene | 1261988-16-2 [sigmaaldrich.com]
- 7. biosynth.com [biosynth.com]
- 8. gov.uk [gov.uk]
- 9. echemi.com [echemi.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. capotchem.cn [capotchem.cn]
- 13. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide on the Regioselective Synthesis of 1-Bromo-2,5-difluoro-3-nitrobenzene
Introduction
1-Bromo-2,5-difluoro-3-nitrobenzene is a key chemical intermediate, valued for its role as a versatile building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] The specific arrangement of its substituents—a bromine atom, two fluorine atoms, and a nitro group—on the benzene ring dictates its reactivity and makes it a crucial component for targeted chemical transformations.[3] This guide provides a comprehensive exploration of the regioselective synthesis of this compound, delving into the underlying mechanistic principles, offering detailed experimental protocols, and analyzing the factors that govern the precise placement of the nitro group.
The synthesis of this compound typically involves the electrophilic aromatic substitution, specifically the nitration, of a precursor molecule.[1] Achieving the desired regioselectivity, where the nitro group is introduced at a specific position relative to the existing substituents, is a critical challenge that requires careful control over reaction conditions.[1] This document will serve as an in-depth resource for researchers, scientists, and drug development professionals, providing the technical accuracy and field-proven insights necessary for successful and efficient synthesis.
Mechanistic Insights into Regioselectivity
The cornerstone of synthesizing this compound is the electrophilic aromatic nitration of 1-bromo-2,5-difluorobenzene. This reaction is a classic example of electrophilic aromatic substitution, a process where an electrophile replaces an atom, typically hydrogen, on an aromatic ring.[4] The regioselectivity of this reaction—the preferential substitution at a particular position—is governed by the electronic effects of the substituents already present on the benzene ring.
The Nitrating Agent and the Electrophile
Aromatic nitration is most commonly achieved using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄), often referred to as "mixed acid".[5][6] In this mixture, sulfuric acid, being the stronger acid, protonates the nitric acid. This protonated nitric acid can then lose a water molecule to form the highly reactive nitronium ion (NO₂⁺), which is the potent electrophile that attacks the aromatic ring.[5][7][8]
The overall mechanism can be summarized in three key steps:
-
Generation of the Electrophile: Formation of the nitronium ion.
-
Electrophilic Attack: The π-electron system of the aromatic ring attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[9]
-
Deprotonation: A weak base, typically the bisulfate ion (HSO₄⁻), removes a proton from the carbon atom bearing the new nitro group, restoring the aromaticity of the ring.[5][7]
Directing Effects of Substituents
The position of the incoming nitro group is directed by the existing bromo and fluoro substituents on the 1-bromo-2,5-difluorobenzene ring. Both halogens (bromine and fluorine) are classified as ortho, para-directing deactivators.[10][11][12] This means they direct incoming electrophiles to the positions ortho and para to themselves, but they also decrease the overall reactivity of the ring towards electrophilic substitution compared to unsubstituted benzene.
The directing effect of halogens is a result of two opposing electronic influences:
-
Inductive Effect (-I): Being highly electronegative, halogens withdraw electron density from the aromatic ring through the sigma bond.[11] This effect deactivates the ring, making it less nucleophilic and thus less reactive towards electrophiles.
-
Resonance Effect (+M or +R): Halogens possess lone pairs of electrons that can be delocalized into the aromatic π-system through resonance.[11][13] This donation of electron density increases the electron density at the ortho and para positions, making them more susceptible to electrophilic attack than the meta positions.
While both effects are at play, the resonance effect, which directs the substitution, is overcome by the stronger inductive effect, which deactivates the ring.[10]
In the case of 1-bromo-2,5-difluorobenzene, the potential sites for nitration are positions 3, 4, and 6. The directing effects of the substituents guide the incoming nitro group. The fluorine atoms, being more electronegative than bromine, exert a stronger inductive deactivating effect. However, their resonance donation still directs ortho and para. The bromine atom also directs ortho and para. The interplay of these directing effects, along with steric hindrance, ultimately favors the formation of this compound as a major product.
Experimental Protocol: Nitration of 1-Bromo-2,5-difluorobenzene
This section provides a detailed, step-by-step methodology for the laboratory-scale synthesis of this compound. It is imperative to adhere to all safety precautions, as this reaction involves the use of strong, corrosive acids.
Materials and Reagents
| Reagent/Material | Formula | Purity/Grade |
| 1-Bromo-2,5-difluorobenzene | C₆H₃BrF₂ | ≥98% |
| Concentrated Nitric Acid | HNO₃ | 70% |
| Concentrated Sulfuric Acid | H₂SO₄ | 98% |
| Dichloromethane (DCM) | CH₂Cl₂ | Reagent Grade |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | |
| Anhydrous Magnesium Sulfate | MgSO₄ | |
| Ice | H₂O |
Step-by-Step Procedure
-
Preparation of the Nitrating Mixture:
-
In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath, carefully add a measured volume of concentrated sulfuric acid.
-
While stirring and maintaining the temperature below 10 °C, slowly add an equimolar amount of concentrated nitric acid dropwise. This process is highly exothermic and must be performed with caution.[14][15]
-
-
Reaction Setup:
-
In a separate reaction vessel, dissolve a known quantity of 1-bromo-2,5-difluorobenzene in a suitable solvent like dichloromethane.
-
Cool this solution in an ice-water bath.
-
-
Nitration Reaction:
-
Slowly add the pre-cooled nitrating mixture to the solution of 1-bromo-2,5-difluorobenzene dropwise, ensuring the reaction temperature does not exceed 10-15 °C.[4]
-
After the addition is complete, allow the reaction to stir at room temperature for a specified period (e.g., 1-2 hours) to ensure completion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[16]
-
-
Work-up and Isolation:
-
Carefully pour the reaction mixture over crushed ice to quench the reaction.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification:
Visualization of the Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Data Analysis and Characterization
The successful synthesis and purification of this compound should be confirmed by various analytical techniques.
Expected Yield and Physical Properties
The yield of the reaction can vary depending on the precise reaction conditions and the efficiency of the purification process. A typical yield would be in the range of 70-85%.
| Property | Value |
| Molecular Formula | C₆H₂BrF₂NO₂ |
| Molecular Weight | 237.99 g/mol [17] |
| Appearance | Pale yellow solid |
| Melting Point | 52-62 °C[18] |
| Boiling Point | 257 °C at 760 mmHg |
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with chemical shifts and coupling constants consistent with the substitution pattern.
-
¹³C NMR: The carbon NMR spectrum will provide information about the number and chemical environment of the carbon atoms in the molecule.
-
¹⁹F NMR: Fluorine NMR is a crucial technique to confirm the presence and environment of the fluorine atoms.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the product, along with characteristic fragmentation patterns.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C-Br, C-F, and NO₂ functional groups.
Regioselectivity Analysis
The regioselectivity of the nitration can be assessed by analyzing the product mixture before purification, for instance by Gas Chromatography-Mass Spectrometry (GC-MS). This will allow for the quantification of the desired 3-nitro isomer relative to other possible isomers, such as the 4-nitro and 6-nitro products. The formation of other isomers is possible, and their relative amounts will depend on the fine balance of electronic and steric effects.
Conclusion
The regioselective synthesis of this compound is a well-established yet nuanced process that hinges on a solid understanding of electrophilic aromatic substitution principles. The directing effects of the bromo and fluoro substituents are the primary determinants of the reaction's outcome. By carefully controlling the reaction conditions, particularly temperature and the rate of addition of the nitrating agent, high yields of the desired product can be achieved. The detailed protocol and analytical guidance provided in this document offer a robust framework for researchers and professionals to successfully synthesize this valuable chemical intermediate.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. pharmacy.tiu.edu.iq [pharmacy.tiu.edu.iq]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Nitration - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Khan Academy [khanacademy.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Aromatic Electrophilic Substitution [employees.csbsju.edu]
- 11. ijrar.org [ijrar.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. community.wvu.edu [community.wvu.edu]
- 14. westfield.ma.edu [westfield.ma.edu]
- 15. uobabylon.edu.iq [uobabylon.edu.iq]
- 16. stmarys-ca.edu [stmarys-ca.edu]
- 17. This compound [oakwoodchemical.com]
- 18. 1-Bromo-2,5-difluoro-4-nitrobenzene, 97%, Thermo Scientific Chemicals 5 g | Request for Quote [thermofisher.com]
Guide to the Stability and Storage of 1-Bromo-2,5-difluoro-3-nitrobenzene
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Utility of a Polysubstituted Aromatic Building Block
1-Bromo-2,5-difluoro-3-nitrobenzene (CAS No. 741721-51-7) is a highly functionalized aromatic compound that serves as a critical intermediate in modern organic synthesis.[1][2] Its unique substitution pattern—featuring a bromine atom, two fluorine atoms, and a nitro group—provides multiple reactive sites for diverse chemical transformations.[1] Professionals in drug development and materials science utilize this reagent as a versatile building block for constructing complex molecular architectures, particularly in the synthesis of pharmaceuticals and agrochemicals.[1][3] The presence of electron-withdrawing fluorine and nitro groups significantly influences the molecule's reactivity, making it a valuable precursor for nucleophilic aromatic substitution (SNAr) reactions.[4][5]
Given its reactivity and importance in multi-step syntheses, ensuring the chemical integrity of this compound from procurement to application is paramount. Compound degradation due to improper storage or handling can lead to inconsistent experimental results, reduced yields, and the formation of unknown impurities, compromising research outcomes and timelines.[6] This guide provides a comprehensive overview of the compound's stability profile and outlines field-proven protocols for its safe storage and handling, ensuring its viability for research and development applications.
Chemical Stability Profile
The stability of this compound is governed by the interplay of its functional groups. While generally stable under standard laboratory conditions, its reactivity profile suggests susceptibility to specific environmental factors.
Thermal Stability
Like many halogenated nitroaromatics, this compound is a solid at room temperature and is considered chemically stable under standard ambient conditions.[1] However, exposure to high temperatures or strong heating should be avoided. Thermal decomposition of related brominated aromatic compounds can occur at elevated temperatures (e.g., 280–900°C), leading to the formation of various brominated products of incomplete combustion.[7][8] For nitroaromatic compounds, intense heating can lead to the formation of explosive mixtures with air, and hazardous decomposition products such as nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2) may be released in the event of a fire.[9]
Photostability
Aromatic nitro compounds are known to absorb sunlight and can undergo photochemical transformations.[10] The primary photochemical process often involves an intramolecular nitro-to-nitrite rearrangement.[11] Studies on nitro-polycyclic aromatic hydrocarbons (NPAHs) show that their photostability is influenced by the molecular structure and the surrounding matrix.[11] While the quantum yields for the disappearance of many aromatic nitro compounds are low (on the order of 10⁻³), prolonged exposure to UV or strong visible light is a potential degradation pathway.[12] Therefore, it is a critical best practice to protect this compound from light.
Chemical Reactivity and Incompatibilities
The electron-deficient nature of the aromatic ring, enhanced by the nitro and fluoro substituents, makes the compound susceptible to nucleophilic attack. This inherent reactivity necessitates careful segregation from incompatible materials. Based on data for structurally similar compounds, strong oxidizing agents, reducing agents, strong bases, acids, and alkali metals should be considered incompatible.[6][9] Contact with these substances could initiate unintended reactions, leading to degradation of the material and potentially creating hazardous conditions.
Recommended Storage and Handling Protocols
A self-validating system for storing and handling this reagent relies on strict adherence to protocols that mitigate the risks identified in its stability profile.
Optimal Storage Conditions
Conflicting information exists across suppliers for this specific compound, with some recommending "Room temperature"[13] and others suggesting refrigerated conditions for similar halogenated nitrobenzenes (e.g., 2-8°C or <-15°C).[3][14] This variance often depends on the anticipated duration of storage and the specific purity requirements of the application. For maximum long-term stability and to minimize any potential for slow degradation, a conservative and robust storage strategy is recommended.
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerator) | Minimizes thermal degradation and preserves long-term purity. Recommended over room temperature for extended storage.[3][14] |
| Atmosphere | Inert gas (Argon or Nitrogen) | While not always specified, storing under an inert atmosphere minimizes oxidation and hydrolysis, especially after the container has been opened. |
| Light | Store in an amber or opaque container in the dark. | Prevents potential photochemical degradation.[6][11][12] |
| Moisture | Keep container tightly closed in a dry, cool, well-ventilated place. | Prevents hydrolysis and maintains the integrity of the solid compound. A desiccator can provide additional protection.[1][14][15][16][17] |
| Segregation | Store away from incompatible materials. | Prevents accidental contact with strong bases, acids, oxidizing agents, and reducing agents.[1][6][9] |
Experimental Workflow: Compound Handling Protocol
This protocol ensures the compound's integrity is maintained from receipt to use in an experiment.
Step 1: Receiving and Initial Inspection
-
Upon receipt, verify the container and label match the order specifications.
-
Inspect the container for any signs of damage or a compromised seal.
-
Review the supplier's Safety Data Sheet (SDS) immediately. Note any specific handling advice.[1]
Step 2: Acclimatization and Opening
-
If stored in a refrigerator, allow the sealed container to warm to room temperature before opening.[14] This crucial step prevents atmospheric moisture from condensing on the cold solid, which could compromise its purity.
-
Conduct all manipulations in a well-ventilated chemical fume hood.[1][6]
Step 3: Personal Protective Equipment (PPE)
-
Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[1][6][14]
Step 4: Aliquoting and Dispensing
-
Use clean, dry spatulas and glassware to handle the solid.
-
If the compound is to be used frequently, consider preparing aliquots in separate, smaller vials to minimize repeated opening of the main stock container.
-
After dispensing the required amount, securely reseal the primary container immediately. If the container was purged with inert gas, re-purge before sealing for long-term storage.
Step 5: Waste Disposal
-
Dispose of contaminated materials and excess chemicals in accordance with local, regional, and national regulations.[14][17] Dissolving the material in a combustible solvent for incineration in a properly equipped facility is a common disposal method.[14]
Logical Framework for Storage and Handling
The following diagram illustrates the decision-making process for ensuring the stability of this compound within a laboratory setting.
Caption: Decision workflow for handling this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | C6H2BrF2NO2 | CID 56973645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. echemi.com [echemi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Research Portal [researchportal.murdoch.edu.au]
- 8. researchers.cdu.edu.au [researchers.cdu.edu.au]
- 9. fishersci.com [fishersci.com]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. apps.dtic.mil [apps.dtic.mil]
- 13. calpaclab.com [calpaclab.com]
- 14. biosynth.com [biosynth.com]
- 15. Registration Dossier - ECHA [echa.europa.eu]
- 16. carlroth.com [carlroth.com]
- 17. fishersci.com [fishersci.com]
Methodological & Application
Application Notes & Protocols: 1-Bromo-2,5-difluoro-3-nitrobenzene as a Strategic Building Block in Modern Organic Synthesis
Introduction: Unveiling the Synthetic Potential
1-Bromo-2,5-difluoro-3-nitrobenzene (CAS: 741721-51-7) is a meticulously substituted aromatic compound that has emerged as a powerful building block for synthetic chemists, particularly in the fields of medicinal chemistry and materials science.[1] Its strategic array of functional groups—a synthetically versatile bromine atom, two electron-withdrawing fluorine atoms, and a nitro group—provides a platform for a diverse range of chemical transformations. This trifecta of functionalities allows for controlled, sequential reactions, making it an ideal starting material for the construction of complex molecular architectures.
The core utility of this reagent lies in the orthogonal reactivity of its substituents:
-
Bromo Group: Serves as a primary handle for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds.
-
Fluoro Groups: Activated by the adjacent nitro group, they are susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide variety of nucleophiles.
-
Nitro Group: A strong electron-withdrawing group that activates the ring for SNAr. It can also be readily reduced to an amine, providing a key functional group for further derivatization.[2]
This guide provides an in-depth exploration of the key applications of this compound, complete with detailed, field-proven protocols to empower researchers in their synthetic endeavors.
Core Synthetic Transformations & Mechanistic Insights
The true power of this compound is realized through its participation in several cornerstone reactions of modern organic synthesis.
Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds, and the bromo substituent on our building block is an excellent substrate for this transformation.[2] This reaction is fundamental in the synthesis of biaryl compounds, which are prevalent motifs in pharmaceuticals and organic electronics.[3]
Causality Behind Experimental Choices: The choice of a palladium catalyst, a phosphine ligand, and a base is critical for a successful Suzuki coupling.[4] The palladium(0) species undergoes oxidative addition into the C-Br bond. The ligand stabilizes the palladium center and facilitates the subsequent steps. The base is crucial for activating the boronic acid, forming a more nucleophilic boronate species that undergoes transmetalation to the palladium complex.[4] Reductive elimination then yields the desired biaryl product and regenerates the Pd(0) catalyst.[3]
Palladium-Catalyzed C-N Bond Formation: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines by enabling the palladium-catalyzed coupling of amines with aryl halides.[5][6] This reaction provides a direct route to arylamines, which are key components of many biologically active compounds.
Causality Behind Experimental Choices: The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the palladium(0) catalyst to the aryl bromide.[7] The resulting palladium(II) complex then coordinates to the amine. A base is required to deprotonate the amine, forming an amido-palladium complex. Reductive elimination from this complex furnishes the desired C-N bond and regenerates the active Pd(0) catalyst.[7] The choice of ligand is crucial to prevent side reactions like beta-hydride elimination and to promote the final reductive elimination step.[6] Sterically hindered phosphine ligands, such as XPhos, are often effective.[5][8]
Nucleophilic Aromatic Substitution (SNAr)
The presence of the strongly electron-withdrawing nitro group ortho and para to the fluorine atoms significantly activates them towards nucleophilic attack.[9][10][11] This allows for the displacement of one or both fluorine atoms by a variety of nucleophiles, such as amines, alkoxides, and thiolates.
Causality Behind Experimental Choices: The SNAr reaction proceeds via a two-step addition-elimination mechanism.[10] The nucleophile first attacks the electron-deficient carbon bearing a fluorine atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[10] The negative charge in this intermediate is delocalized onto the nitro group, which is a key stabilizing factor.[11] In the second, typically fast step, the fluoride ion is expelled, restoring the aromaticity of the ring.[10] In the context of SNAr, fluoride is an excellent leaving group because its high electronegativity strongly polarizes the C-F bond, making the carbon highly electrophilic and susceptible to the initial nucleophilic attack, which is the rate-determining step.[12]
Application in Kinase Inhibitor Synthesis: A Case Study
The structural motifs derived from this compound are frequently found in small molecule kinase inhibitors, a critical class of drugs in oncology and immunology.[13] Kinases are enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of many diseases.[13] The ability to readily synthesize substituted aniline and biaryl cores makes our building block particularly valuable in this area. For instance, many kinase inhibitors feature a substituted aminopyrimidine or aminopyridine core, which can be constructed using the methodologies described above.[14][15][16][17]
Experimental Protocols
The following protocols are provided as a comprehensive starting point. Researchers should note that optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling of this compound
This protocol describes a general procedure for the mono-arylation of the title compound.
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 mmol)
-
Degassed 1,4-dioxane/water (5:1 mixture, 6 mL)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Brine
Procedure:
-
To an oven-dried Schlenk tube, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the tube with argon or nitrogen three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Buchwald-Hartwig Amination of this compound
This protocol outlines a general method for the C-N coupling with a primary or secondary amine.
Materials:
-
This compound (1.0 mmol)
-
Amine (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 mmol, 1.5 mol%)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Anhydrous toluene (5 mL)
-
Ethyl acetate
-
Celite®
Procedure:
-
In a glovebox or under a stream of inert gas, add this compound, Pd₂(dba)₃, and XPhos to a dry Schlenk tube.
-
Add NaOtBu to the tube.
-
Add anhydrous toluene, followed by the amine.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours, monitoring by TLC or LC-MS.[5]
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate.
-
Filter the mixture through a pad of Celite® and wash the pad with ethyl acetate.
-
Wash the combined filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Filter, concentrate, and purify the residue by flash column chromatography.
Data Presentation
The following table summarizes typical reaction conditions for the key transformations of this compound. Yields are representative and will vary depending on the specific coupling partners.
| Reaction | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Suzuki-Miyaura | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12-24 | 70-95 |
| Buchwald-Hartwig | Pd₂(dba)₃ (1.5) | XPhos (4) | NaOtBu | Toluene | 100 | 12-24 | 75-90 |
| SNAr (with amine) | N/A | N/A | K₂CO₃ | DMSO | 80 | 4-12 | 80-98 |
Visualizing the Synthetic Workflows
The following diagrams illustrate the logical flow of the synthetic transformations described.
Caption: Workflow for a typical Suzuki-Miyaura coupling reaction.
Caption: Workflow for a typical Buchwald-Hartwig amination reaction.
Conclusion
This compound is a quintessential example of a modern synthetic building block, offering multiple, orthogonally reactive sites. Its utility in palladium-catalyzed cross-coupling and nucleophilic aromatic substitution reactions makes it an invaluable tool for the efficient construction of complex molecules, particularly in the realm of drug discovery and materials science. The protocols and insights provided herein serve as a robust foundation for researchers looking to leverage the synthetic potential of this versatile compound.
References
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. echemi.com [echemi.com]
- 12. youtube.com [youtube.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthesis of novel 1,4-benzoxazin-3-one derivatives as inhibitors against tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs [frontiersin.org]
- 16. Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 1-Bromo-2,5-difluoro-3-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Nucleophilic Aromatic Substitution (SNAr) reactions utilizing the versatile building block, 1-Bromo-2,5-difluoro-3-nitrobenzene (CAS 741721-51-7). This document elucidates the underlying principles governing the reactivity and regioselectivity of this substrate, offering detailed, field-proven protocols for its reaction with common nucleophiles such as amines, thiols, and alcohols. The strategic arrangement of a nitro group and three distinct halogen atoms on the benzene ring makes this compound a highly valuable intermediate for the synthesis of complex, polysubstituted aromatic compounds, particularly in the realms of pharmaceutical and materials science research.
Introduction to SNAr Reactions and the Unique Reactivity of this compound
Nucleophilic Aromatic Substitution (SNAr) is a cornerstone of modern organic synthesis, enabling the functionalization of aromatic rings that are rendered electron-deficient by the presence of strong electron-withdrawing groups.[1] The reaction proceeds via a two-step addition-elimination mechanism, initiated by the attack of a nucleophile on the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. The subsequent elimination of a leaving group restores the aromaticity of the ring, yielding the substituted product.
The presence of a strongly electron-withdrawing nitro group is crucial for activating the aromatic ring towards nucleophilic attack.[2] This activation is most pronounced at the positions ortho and para to the nitro group, as the negative charge of the Meisenheimer complex can be effectively delocalized onto the nitro group through resonance.
In the case of this compound, the substitution pattern dictates a predictable regioselectivity. The molecule possesses three potential leaving groups: a bromine atom at C1 and fluorine atoms at C2 and C5.
-
C2-Fluoro: Positioned ortho to the C3-nitro group, this fluorine atom is highly activated towards nucleophilic attack.
-
C1-Bromo: Situated meta to the nitro group, this bromine atom is significantly less activated.
-
C5-Fluoro: Also meta to the nitro group, this fluorine atom is similarly deactivated.
Therefore, SNAr reactions with this compound are expected to proceed with high regioselectivity, with the nucleophile preferentially displacing the fluorine atom at the C2 position. This selective reactivity allows for the targeted introduction of a wide array of functional groups, making it an invaluable intermediate for constructing complex molecular architectures.[1]
Visualizing the Reaction Mechanism and Workflow
To illustrate the mechanistic underpinnings and the general experimental approach, the following diagrams are provided.
Caption: General mechanism of the SNAr reaction.
Caption: General experimental workflow for SNAr reactions.
Experimental Protocols
The following protocols are provided as general guidelines and may require optimization based on the specific nucleophile and desired scale of the reaction.
Safety Precaution: this compound is a hazardous chemical.[3] Always consult the Safety Data Sheet (SDS) before use and handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
General Protocol for Reaction with Amine Nucleophiles
This protocol describes a general procedure for the synthesis of N-substituted 2-amino-1-bromo-5-fluoro-3-nitrobenzene derivatives.
-
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.1 - 1.5 eq)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or Et₃N) (2.0 eq)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or ACN)
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound and the anhydrous solvent.
-
Add the amine nucleophile, followed by the base.
-
Stir the reaction mixture at room temperature or heat to 50-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel.
-
| Nucleophile (Example) | Base | Solvent | Temperature (°C) | Typical Reaction Time |
| Morpholine | K₂CO₃ | DMF | 80 | 4-8 hours |
| Piperidine | Et₃N | ACN | Reflux | 6-12 hours |
| Aniline | Cs₂CO₃ | DMSO | 100 | 12-24 hours |
General Protocol for Reaction with Thiol Nucleophiles
This protocol outlines a general procedure for the synthesis of 2-thioether-1-bromo-5-fluoro-3-nitrobenzene derivatives.
-
Materials:
-
This compound (1.0 eq)
-
Thiol (1.1 eq)
-
Base (e.g., NaH, K₂CO₃, or Cs₂CO₃) (1.2 eq)
-
Anhydrous polar aprotic solvent (e.g., DMF or THF)
-
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend the base in the anhydrous solvent.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add the thiol to the suspension and stir for 20-30 minutes at 0 °C to form the thiolate.
-
Add a solution of this compound in the same anhydrous solvent to the thiolate solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3 x volume of aqueous layer).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
| Nucleophile (Example) | Base | Solvent | Temperature (°C) | Typical Reaction Time |
| Thiophenol | K₂CO₃ | DMF | 25-50 | 2-6 hours |
| Ethanethiol | NaH | THF | 0 to 25 | 1-4 hours |
| Benzyl mercaptan | Cs₂CO₃ | DMF | 60 | 3-8 hours |
General Protocol for Reaction with Alcohol/Phenol Nucleophiles
This protocol provides a general method for the synthesis of 2-alkoxy/phenoxy-1-bromo-5-fluoro-3-nitrobenzene derivatives. These reactions often require more forcing conditions due to the lower nucleophilicity of alcohols and phenols compared to amines and thiols.
-
Materials:
-
This compound (1.0 eq)
-
Alcohol or phenol (1.5 eq)
-
Strong base (e.g., NaH or t-BuOK) (1.2 eq)
-
Anhydrous polar aprotic solvent (e.g., THF or DMF)
-
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol or phenol in the anhydrous solvent.
-
Add the strong base portion-wise at 0 °C. Caution: Hydrogen gas is evolved when using NaH.
-
Stir the mixture at room temperature for 30 minutes to generate the alkoxide or phenoxide.
-
Add this compound to the reaction mixture.
-
Heat the reaction to 60-120 °C and monitor by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and carefully quench with water.
-
Extract the product with an organic solvent such as ethyl acetate (3 x volume of aqueous layer).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
| Nucleophile (Example) | Base | Solvent | Temperature (°C) | Typical Reaction Time |
| Phenol | t-BuOK | DMF | 100 | 12-24 hours |
| Methanol | NaH | THF | Reflux | 8-16 hours |
| Isopropanol | NaH | DMF | 80 | 10-20 hours |
Analytical Monitoring
The progress of SNAr reactions can be effectively monitored by a variety of analytical techniques:
-
Thin Layer Chromatography (TLC): A simple and rapid method to qualitatively assess the consumption of the starting material and the formation of the product. A suitable eluent system should be chosen to achieve good separation between the starting material, product, and any byproducts.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, including the molecular weight of the product, confirming its formation and allowing for the detection of any intermediates or side products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable products. It can be used to monitor the reaction progress and determine the purity of the final product.
Applications in Drug Development and Materials Science
The products derived from SNAr reactions of this compound are valuable intermediates in several areas of chemical research. The remaining bromo and fluoro substituents, along with the nitro group, can be further functionalized. For example, the bromine atom can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), and the nitro group can be reduced to an amine, which can then be acylated, alkylated, or diazotized.[1] This multi-functional handle allows for the rapid construction of diverse and complex molecular scaffolds, which is highly desirable in the synthesis of novel pharmaceutical agents and advanced materials.
Conclusion
This compound is a highly activated and regioselective substrate for nucleophilic aromatic substitution reactions. The protocols outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this versatile building block. The predictable displacement of the C2-fluorine atom allows for the controlled introduction of a wide range of nucleophiles, paving the way for the efficient synthesis of complex polysubstituted aromatic compounds with significant potential in drug discovery and materials science.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 1-Bromo-2,5-difluoro-3-nitrobenzene
Introduction: The Strategic Value of 1-Bromo-2,5-difluoro-3-nitrobenzene in Synthesis
This compound is a highly functionalized aromatic building block of significant interest to researchers in medicinal chemistry and materials science. Its unique substitution pattern—a reactive bromine atom for cross-coupling, a strongly electron-withdrawing nitro group, and two fluorine atoms—imparts distinct reactivity and allows for the synthesis of complex molecular architectures. The nitro group can serve as a synthetic handle for further transformations, such as reduction to an aniline, while the fluorine atoms can modulate physicochemical properties like lipophilicity and metabolic stability in drug candidates.
The synthesis of this substrate typically involves multi-step electrophilic aromatic substitution reactions, requiring careful control of conditions to achieve the desired regioselectivity[1]. As a valuable intermediate, understanding its reactivity in robust and versatile palladium-catalyzed cross-coupling reactions is paramount for its effective utilization.
This guide provides an in-depth analysis and detailed protocols for several key palladium-catalyzed transformations using this compound. We will delve into the mechanistic rationale behind the selection of catalysts, ligands, and reaction conditions, paying special attention to the electronic and steric influences of the difluoro and nitro substituents.
The Unique Reactivity Profile of the Substrate
The reactivity of this compound in palladium-catalyzed cross-coupling is governed by a confluence of electronic and steric factors.
-
Electronic Activation: The powerful inductive electron-withdrawing effects of the nitro group and the two fluorine atoms render the aromatic ring highly electron-deficient. This significantly facilitates the rate-determining oxidative addition step of the palladium catalyst to the carbon-bromine bond.[2]
-
The ortho-Fluorine Effect: The fluorine atom positioned ortho to the bromine atom can exert a notable influence. While sterically small, its high electronegativity can activate adjacent C-H bonds and influence the stability of intermediates in the catalytic cycle[3][4]. This effect necessitates careful selection of ligands to ensure selective C-Br activation and prevent unwanted side reactions.
-
Steric Hindrance: The presence of the ortho-fluorine substituent, while modest in size, introduces a degree of steric hindrance around the reaction center. This often necessitates the use of bulky, electron-rich phosphine ligands that can promote the formation of the active, low-coordinate palladium(0) species and facilitate both oxidative addition and reductive elimination.[5]
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern synthesis for creating biaryl structures. For a highly electron-deficient substrate like this compound, the oxidative addition step is expected to be facile. The primary challenges are ensuring efficient transmetalation and preventing side reactions like boronic acid homocoupling.
Causality Behind Protocol Choices:
-
Catalyst System: A combination of a palladium(II) precatalyst like Pd(OAc)₂ or a preformed Pd(0) source like Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand is recommended. Ligands such as SPhos or XPhos are excellent choices as their steric bulk promotes the formation of the catalytically active monoligated Pd(0) species, which is crucial for efficient oxidative addition and subsequent steps.
-
Base Selection: A moderately strong inorganic base like K₃PO₄ or K₂CO₃ is often optimal. Stronger bases like NaOtBu can sometimes promote side reactions with the highly activated substrate. The base activates the boronic acid, forming a more nucleophilic boronate species essential for transmetalation.[6]
-
Solvent System: A biphasic solvent system, typically an organic solvent like toluene or dioxane with water, is used to dissolve both the organic substrate and the inorganic base, facilitating the reaction at the interface. Rigorous degassing of the solvents is critical to prevent oxygen from inducing the unwanted homocoupling of the boronic acid.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.2 equivalents)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)
-
Potassium Phosphate (K₃PO₄) (3.0 equivalents)
-
Toluene and Deionized Water (e.g., 5:1 mixture)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Standard Schlenk line or glovebox equipment
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.1 mmol, 1.1 equiv.), Pd(OAc)₂ (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and K₃PO₄ (3.0 mmol, 3.0 equiv.).
-
Seal the tube with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Add the degassed solvent mixture (e.g., 5 mL of toluene and 1 mL of water) via syringe.
-
Place the sealed tube in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 12-24 hours.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL).
-
Wash the organic layer sequentially with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.
| Parameter | Recommended Condition | Rationale |
| Pd Catalyst | Pd(OAc)₂ / Pd₂(dba)₃ (1-3 mol%) | Readily available and efficient precatalysts. |
| Ligand | SPhos, XPhos (2-6 mol%) | Bulky, electron-rich ligands promote efficient catalysis. |
| Base | K₃PO₄, K₂CO₃ (2-3 equiv.) | Effective for boronate formation without being overly harsh. |
| Solvent | Toluene/Water or Dioxane/Water | Biphasic system to dissolve all components. |
| Temperature | 80-110 °C | Provides sufficient thermal energy for the catalytic cycle. |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, which are ubiquitous in pharmaceuticals[7][8]. The electron-deficient nature of the substrate makes it an excellent candidate for this reaction.
Causality Behind Protocol Choices:
-
Catalyst System: The choice of ligand is critical. For coupling with primary and secondary amines, bulky biaryl phosphine ligands like XPhos or RuPhos are highly effective[9]. These ligands stabilize the palladium center and facilitate the crucial C-N reductive elimination step. Third-generation (G3) precatalysts are often used for their air-stability and ease of generating the active Pd(0) species.
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine or the intermediate Pd-amine complex. Sodium tert-butoxide (NaOtBu) is the most common and effective base for this purpose. For more sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ can be employed, though this may require higher temperatures or longer reaction times.
-
Solvent: Anhydrous, aprotic polar solvents like toluene, dioxane, or THF are standard. Rigorous exclusion of water and oxygen is essential to prevent catalyst deactivation and side reactions.
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
This compound
-
Primary or Secondary Amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Anhydrous Toluene
-
Standard Schlenk line or glovebox equipment
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%) to a dry Schlenk tube equipped with a magnetic stir bar.
-
Add NaOtBu (1.4 mmol, 1.4 equiv.) and this compound (1.0 mmol, 1.0 equiv.).
-
Seal the tube, remove it from the glovebox (if used), and add anhydrous, degassed toluene (5 mL) followed by the amine (1.2 mmol, 1.2 equiv.) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
After cooling to room temperature, quench the reaction carefully with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the desired arylamine product.
| Parameter | Recommended Condition | Rationale |
| Pd Catalyst | Pd₂(dba)₃ / G3-Precatalysts (1-3 mol%) | Efficient generation of active Pd(0). |
| Ligand | XPhos, RuPhos (2-6 mol%) | Promotes reductive elimination and accommodates various amines. |
| Base | NaOtBu (1.4-2.0 equiv.) | Strong, non-nucleophilic base essential for amine deprotonation. |
| Solvent | Toluene, Dioxane (Anhydrous) | Aprotic solvents compatible with the strong base. |
| Temperature | 80-110 °C | Standard temperature range for Buchwald-Hartwig reactions. |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction provides a direct route to aryl alkynes by coupling terminal alkynes with aryl halides[10][11]. The primary challenge is often the suppression of the Glaser-Hay homocoupling of the terminal alkyne, especially when using a copper co-catalyst.
Causality Behind Protocol Choices:
-
Catalyst System: The reaction is typically catalyzed by a palladium(0) species, often generated in situ from Pd(OAc)₂ or PdCl₂(PPh₃)₂. A copper(I) salt (e.g., CuI) is traditionally used as a co-catalyst to form a copper acetylide, which then undergoes transmetalation with the palladium center.
-
Copper-Free Conditions: To avoid the prevalent issue of alkyne homocoupling, copper-free protocols have been developed. These methods rely on a strong amine base (e.g., pyrrolidine, diisopropylamine) to facilitate the deprotonation of the alkyne and its subsequent coordination to the palladium center.
-
Base and Solvent: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is crucial. It serves both as a base to generate the acetylide and often as the solvent or co-solvent.
Experimental Protocol: Copper-Free Sonogashira Coupling
Materials:
-
This compound
-
Terminal Alkyne (1.2 equivalents)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 equivalents)
-
Anhydrous, degassed Toluene
-
Standard Schlenk line or glovebox equipment
Procedure:
-
Ensure all solvents are rigorously degassed by sparging with argon or using freeze-pump-thaw cycles to minimize oxygen.
-
In a glovebox or using a Schlenk line, add this compound (1.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%) to a flame-dried Schlenk flask.
-
Add the base, K₃PO₄ (2.0 mmol), to the flask.
-
Add anhydrous, degassed toluene (5 mL).
-
Stir the mixture at room temperature for 10 minutes, then add the terminal alkyne (1.2 mmol) via syringe.
-
Heat the reaction mixture to 100 °C and monitor its progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
| Parameter | Recommended Condition | Rationale |
| Pd Catalyst | Pd(OAc)₂, PdCl₂(PPh₃)₂ (1-2 mol%) | Standard and effective palladium sources. |
| Ligand | PPh₃, SPhos (2-4 mol%) | SPhos can be beneficial in copper-free systems. |
| Co-catalyst | CuI (1-5 mol%) or Copper-Free | CuI accelerates the reaction but risks homocoupling. |
| Base | Et₃N, DIPA, K₃PO₄ (2-3 equiv.) | Acts as base and often as solvent/co-solvent. |
| Solvent | THF, Toluene, or neat amine | Depends on the specific protocol (with or without copper). |
| Temperature | Room Temp to 80 °C | Milder conditions are often sufficient. |
Heck Reaction: Olefination of the Aryl Bromide
The Heck reaction allows for the formation of a new carbon-carbon bond by coupling the aryl bromide with an alkene, typically yielding a substituted styrene derivative[12]. The high electrophilicity of the C-Br bond in the substrate is advantageous for this transformation.
Causality Behind Protocol Choices:
-
Catalyst System: Palladium(II) acetate is a common and cost-effective precatalyst. Ligandless conditions can sometimes be effective, especially with highly active substrates, but the addition of a phosphine ligand like triphenylphosphine (PPh₃) or tri(o-tolyl)phosphine (P(o-tol)₃) often improves yields and selectivity.
-
Base Selection: An organic base, typically triethylamine (Et₃N), is used to neutralize the HBr that is eliminated during the catalytic cycle, regenerating the active Pd(0) catalyst.
-
Solvent: Polar aprotic solvents such as DMF, NMP, or acetonitrile are generally used to facilitate the reaction.
Experimental Protocol: Heck Coupling
Materials:
-
This compound
-
Alkene (e.g., styrene, butyl acrylate) (1.5 equivalents)
-
Palladium(II) Acetate (Pd(OAc)₂) (1-2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (2-4 mol%)
-
Triethylamine (Et₃N) (2.0 equivalents)
-
Anhydrous Dimethylformamide (DMF)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv.), Pd(OAc)₂ (1-2 mol%), and P(o-tol)₃ (2-4 mol%).
-
Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Under a positive pressure of inert gas, add anhydrous DMF, the alkene (1.5 equiv.), and triethylamine (2.0 equiv.) via syringe.
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired substituted alkene.
| Parameter | Recommended Condition | Rationale |
| Pd Catalyst | Pd(OAc)₂ (1-5 mol%) | Cost-effective and highly active precatalyst. |
| Ligand | PPh₃, P(o-tol)₃ (if needed) | Can improve catalyst stability and product yields. |
| Base | Et₃N, K₂CO₃ (1.5-2.5 equiv.) | Neutralizes HBr generated in the catalytic cycle. |
| Solvent | DMF, NMP, Acetonitrile | Polar aprotic solvents are generally effective. |
| Temperature | 100-140 °C | Higher temperatures are often required for Heck reactions. |
Visualizing the Catalytic Pathways
To better understand the underlying mechanisms, the following diagrams illustrate the generalized catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions, as well as a typical laboratory workflow.
Caption: Generalized Catalytic Cycle for the Suzuki-Miyaura Coupling.
References
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. A Study of the Fluorine Effect in C-H Borylation - Durham e-Theses [etheses.dur.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. research.rug.nl [research.rug.nl]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. youtube.com [youtube.com]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols: Suzuki-Miyaura Coupling of 1-Bromo-2,5-difluoro-3-nitrobenzene
<
Introduction: Strategic C-C Bond Formation in Drug Discovery
The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern synthetic organic chemistry, celebrated for its capacity to forge carbon-carbon bonds with high efficiency and remarkable functional group tolerance.[1] First reported by Suzuki and Miyaura in 1981, this palladium-catalyzed reaction between an organoboron species and an organic halide or triflate has become indispensable in the synthesis of complex molecules, particularly within the pharmaceutical and materials science sectors.[1][2][3] Its advantages are numerous, including mild reaction conditions, the commercial availability and low toxicity of boronic acid reagents, and the ease of removal of inorganic byproducts.[1]
This guide focuses on a specific, yet highly relevant, application: the Suzuki-Miyaura coupling of 1-Bromo-2,5-difluoro-3-nitrobenzene. This substrate is of particular interest to drug development professionals due to its trifunctional nature. The nitro group, a potent electron-withdrawing group, significantly influences the reactivity of the aryl bromide. The fluorine atoms can enhance metabolic stability and binding affinity of the final compound. Mastering the coupling of this building block allows for the strategic introduction of a versatile pharmacophore into a wide array of molecular scaffolds.
This document provides a detailed protocol, explains the underlying mechanistic principles, and offers practical insights to guide researchers in successfully employing this compound in their synthetic endeavors.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states. The three fundamental steps are oxidative addition, transmetalation, and reductive elimination.[2][4][5]
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide (this compound) to a Pd(0) complex. This is often the rate-determining step.[2] The electron-withdrawing nitro and fluoro groups on the aromatic ring facilitate this step by making the carbon-bromine bond more susceptible to cleavage.[6]
-
Transmetalation: This step involves the transfer of the organic group from the organoboron reagent to the Pd(II) complex. The presence of a base is crucial here. The base activates the boronic acid, forming a more nucleophilic boronate "ate" complex (e.g., [R-B(OH)₃]⁻), which then readily transfers its organic moiety to the palladium center.[7][8][9][10] Alternatively, the base can react with the Pd(II)-halide complex to form a Pd(II)-hydroxide species, which then reacts with the neutral boronic acid.[10][11][12]
-
Reductive Elimination: In the final step, the two organic groups on the palladium center couple, forming the new C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[2][6]
References
- 1. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. BJOC - Clean and fast cross-coupling of aryl halides in one-pot [beilstein-journals.org]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. researchgate.net [researchgate.net]
- 8. scilit.com [scilit.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. | Semantic Scholar [semanticscholar.org]
Application Note: Strategic Synthesis of Kinase Inhibitors Utilizing Fluoronitrobenzene Scaffolds
For: Researchers, scientists, and drug development professionals.
Introduction: The Power of the Fluoronitrobenzene Scaffold in Kinase Inhibitor Design
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1][2] This has made them one of the most important targets for drug discovery.[2][3][4] A key strategy in the development of potent and selective kinase inhibitors is the use of versatile chemical scaffolds that can be readily modified to optimize binding affinity and pharmacokinetic properties.[4] Among these, the fluoronitrobenzene scaffold has emerged as a powerful and versatile building block.[5][6]
The utility of fluoronitrobenzene derivatives in this context is primarily due to their susceptibility to nucleophilic aromatic substitution (SNAr).[5][6][7] The strong electron-withdrawing nature of the nitro group activates the aromatic ring, making the carbon atom attached to the fluorine highly electrophilic.[8][9] Fluorine's high electronegativity further enhances this effect, and it serves as an excellent leaving group in SNAr reactions.[8][9] This predictable reactivity allows for the facile and efficient introduction of various nucleophiles, enabling the construction of complex molecular architectures characteristic of many kinase inhibitors.[5][10]
This application note provides a detailed guide to the synthesis of kinase inhibitors using a fluoronitrobenzene scaffold, with a specific focus on the synthesis of a key intermediate of Alectinib, a potent Anaplastic Lymphoma Kinase (ALK) inhibitor.[10] We will delve into the mechanistic underpinnings of the synthetic strategy, provide a step-by-step experimental protocol, and discuss methods for purification and characterization.
The ALK Signaling Pathway and Alectinib's Mechanism of Action
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through genetic alterations such as gene fusions (e.g., EML4-ALK), becomes a potent oncogenic driver in several cancers, most notably in non-small cell lung cancer (NSCLC).[3][11] The activated ALK fusion protein triggers downstream signaling cascades, including the PI3K/AKT and MAPK pathways, which promote uncontrolled cell proliferation and survival.[3]
Alectinib is a second-generation, highly selective, and potent ALK inhibitor.[10][12][13] It competitively binds to the ATP-binding pocket of the ALK kinase domain, preventing the phosphorylation of its downstream substrates and thereby inhibiting the aberrant signaling that drives tumor growth.[3][14] A significant advantage of Alectinib is its ability to overcome resistance to first-generation inhibitors and its efficacy against brain metastases.[3][10]
Caption: ALK signaling pathway and the inhibitory action of Alectinib.
Experimental Section: Synthesis of a Key Alectinib Intermediate
This protocol details the nucleophilic aromatic substitution reaction between tert-butyl 4-(4-ethyl-3-iodophenyl)-4-methyl-3-oxopentanoate and 4-fluoro-3-nitrobenzonitrile, a crucial step in the synthesis of Alectinib.[7][15][16]
Materials and Reagents
-
tert-butyl 4-(4-ethyl-3-iodophenyl)-4-methyl-3-oxopentanoate
-
4-fluoro-3-nitrobenzonitrile
-
Tetrahydrofuran (THF), anhydrous
-
Sodium hydroxide (NaOH), 8 M aqueous solution
-
Methanol (MeOH)
-
Citric acid monohydrate
-
Sodium chloride (NaCl)
-
Sodium bicarbonate (NaHCO₃)
-
Sodium hydrosulfite (Na₂S₂O₄)
-
Ethyl acetate (EtOAc)
-
n-Heptane
-
Deionized water
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
Step-by-Step Synthesis Protocol
Caption: Experimental workflow for the synthesis of the Alectinib intermediate.
-
Reaction Setup: In a suitable reaction vessel under a nitrogen atmosphere, dissolve tert-butyl 4-(4-ethyl-3-iodophenyl)-4-methyl-3-oxopentanoate (1.0 equivalent) and 4-fluoro-3-nitrobenzonitrile (1.3 equivalents) in anhydrous tetrahydrofuran (THF).[15][16]
-
Nucleophilic Aromatic Substitution: Cool the stirred mixture to 0-10 °C.[16] Slowly add an 8 M aqueous solution of sodium hydroxide (NaOH) while maintaining the temperature between 0-10 °C.[16] Stir the reaction mixture at this temperature for approximately 4 hours.[16] The progress of the reaction should be monitored by High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.[15]
-
Quenching and Work-up: Once the reaction is complete, quench the reaction by adding methanol.[16] Adjust the temperature to 20-30 °C.[16] Add a solution of citric acid monohydrate and sodium chloride in water, followed by a solution of sodium bicarbonate and sodium chloride in water.[16] Allow the layers to separate and remove the aqueous phase.[16]
-
Reduction of the Nitro Group: To the organic phase, add water followed by the slow addition of sodium hydrosulfite (Na₂S₂O₄).[16] Stir the mixture for approximately 4 hours at 20-30 °C.[16]
-
Extraction and Isolation: After the reduction is complete, separate the layers. Extract the aqueous layer with ethyl acetate.[15] Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[17]
Purification Protocol
The crude product can be purified by flash column chromatography on silica gel.[17] A gradient elution system of n-heptane and ethyl acetate is typically effective.[17]
-
Column Preparation: Pack a silica gel column with a slurry of silica in n-heptane.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase and load it onto the column.
-
Elution: Begin elution with a low percentage of ethyl acetate in n-heptane (e.g., 5:1 n-hexane/ethyl acetate) and gradually increase the polarity.[17]
-
Fraction Collection: Collect fractions and monitor by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified Alectinib intermediate as a solid.
Characterization of the Synthesized Intermediate
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the structure of the molecule. The ¹H NMR spectrum of a related Alectinib intermediate would be expected to show characteristic signals for the aromatic protons, the ethyl group, the methyl groups, and the tert-butyl group.[17][18]
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compound, confirming its identity.[19]
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final product. A high-purity product will show a single major peak.[15][20]
| Technique | Expected Observations |
| ¹H NMR | Characteristic peaks for aromatic, aliphatic, and tert-butyl protons with appropriate chemical shifts and splitting patterns.[17][18] |
| Mass Spec | A molecular ion peak corresponding to the calculated molecular weight of the product.[19] |
| HPLC | A single major peak indicating high purity (typically >98%).[15][20] |
Troubleshooting Common Issues
| Problem | Possible Cause | Solution |
| Incomplete Reaction | Insufficient reaction time or temperature. Inactive base. | Monitor the reaction by TLC/HPLC and allow it to proceed until completion. Ensure the base is fresh and of the correct concentration. |
| Low Yield | Side reactions. Loss of product during work-up and purification. | Ensure anhydrous conditions. Optimize the reaction temperature. Perform extractions carefully to minimize product loss. |
| Impure Product | Incomplete reaction. Formation of byproducts. | Optimize reaction conditions to minimize byproduct formation. Employ careful purification techniques, such as gradient column chromatography. |
| Difficulty in Purification | Product co-elutes with impurities. | Try different solvent systems for column chromatography. Consider recrystallization from a suitable solvent system. |
Comparative Analysis of ALK Inhibitors
The development of new kinase inhibitors often aims to improve upon existing therapies, particularly in terms of potency against wild-type and mutant forms of the kinase.
| Inhibitor | Target | IC₅₀ (nM) on ALK | Activity Against Crizotinib-Resistant Mutants |
| Crizotinib | ALK, ROS1, MET | ~3 | Less effective against many mutants.[10][12] |
| Alectinib | ALK, RET | ~1.9[12][13] | Active against L1196M, G1269A, C1156Y, F1174L.[10] |
| Ceritinib | ALK, ROS1, IGF-1R | ~0.15[12] | Active against L1196M, G1269A, S1206Y, I1171T.[12] |
| Lorlatinib | ALK, ROS1 | - | Active against all known resistant mutants, including G1202R.[12] |
Conclusion
The fluoronitrobenzene scaffold is a cornerstone in the synthesis of a diverse range of kinase inhibitors. The predictable and efficient nucleophilic aromatic substitution chemistry it enables allows for the rapid construction of complex drug-like molecules. The synthesis of the Alectinib intermediate serves as a prime example of this powerful strategy. By understanding the underlying reaction mechanisms and employing robust purification and characterization techniques, researchers can effectively utilize fluoronitrobenzene building blocks to accelerate the discovery and development of novel and effective kinase inhibitors.
References
- 1. CN105646397A - Preparation method of flufenacet - Google Patents [patents.google.com]
- 2. Covalent-Allosteric Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Alectinib Hydrochloride? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Flufenacet | Semantic Scholar [semanticscholar.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. academic.oup.com [academic.oup.com]
- 8. p-fluoronitrobenzene is more reactive toward hydroxide ion than is p-chlo.. [askfilo.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Focus on Alectinib and Competitor Compounds for Second-Line Therapy in ALK-Rearranged NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Alectinib: an Anaplastic Lymphoma Kinase (ALK) Inhibitor | Value-Based Cancer Care [valuebasedcancer.com]
- 12. New generation anaplastic lymphoma kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Understanding the ALECENSA® (alectinib) mechanism of action [alecensa.com]
- 15. WO2019038779A1 - A novel process for the preparation of an intermediate of alectinib - Google Patents [patents.google.com]
- 16. academic.oup.com [academic.oup.com]
- 17. WO2022051983A1 - Synthesis method of alectinib - Google Patents [patents.google.com]
- 18. gsconlinepress.com [gsconlinepress.com]
- 19. US10221155B2 - Method for preparing Alectinib - Google Patents [patents.google.com]
- 20. A Novel Process For The Preparation Of An Intermediate Of Alectinib [quickcompany.in]
Application Notes and Protocols for the Reduction of 1-Bromo-2,5-difluoro-3-nitrobenzene to 2-Bromo-4,6-difluoroaniline
Introduction: Strategic Importance of 2-Bromo-4,6-difluoroaniline
The transformation of 1-Bromo-2,5-difluoro-3-nitrobenzene to 2-Bromo-4,6-difluoroaniline is a critical step in the synthesis of a multitude of high-value organic molecules, particularly in the pharmaceutical and agrochemical industries. The resulting aniline is a versatile intermediate, featuring a unique substitution pattern of halogen atoms that allows for selective functionalization in subsequent synthetic steps. This guide provides a comprehensive overview of the common and effective methods for this reduction, delving into the mechanistic underpinnings of each protocol and offering practical, field-proven insights for successful execution in a research and development setting.
The presence of bromine and fluorine atoms on the aromatic ring introduces electronic and steric factors that necessitate careful consideration when selecting a reduction method to ensure high chemoselectivity and avoid undesired side reactions, such as dehalogenation.[1] This document will explore three robust methods for this transformation: Catalytic Hydrogenation, Iron-mediated Reduction, and Reduction using Tin(II) Chloride.
Choosing the Right Reduction Strategy: A Comparative Overview
The selection of an appropriate reduction method is paramount and depends on several factors including substrate sensitivity, desired yield, scalability, cost, and safety considerations. Below is a comparative table summarizing the key aspects of the three protocols detailed in this guide.
| Method | Key Advantages | Potential Challenges | Typical Yield | Safety Considerations |
| Catalytic Hydrogenation (Pd/C) | High efficiency, clean reaction profile, catalyst can be recycled.[2] | Potential for dehalogenation, requires specialized high-pressure equipment. | >90% | Handling of flammable hydrogen gas and pyrophoric catalysts. |
| Iron-mediated Reduction | Cost-effective, high chemoselectivity for halogenated compounds, environmentally benign.[3] | Stoichiometric amounts of iron required, leading to significant solid waste. | 85-95% | Exothermic reaction, requiring careful temperature control. |
| Tin(II) Chloride Reduction | Mild reaction conditions, good functional group tolerance.[4] | Formation of tin-based waste which can be difficult to remove and is environmentally problematic.[5] | 80-90% | Tin compounds are toxic; proper waste disposal is crucial. |
Method 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
Catalytic hydrogenation is a widely employed and highly efficient method for the reduction of nitroarenes.[6] The use of a palladium catalyst on a carbon support offers excellent activity and the potential for catalyst recycling. However, careful control of reaction conditions is crucial to prevent the undesired side reaction of dehalogenation.[2]
Workflow for Catalytic Hydrogenation
Caption: Workflow for the catalytic hydrogenation of this compound.
Detailed Protocol for Catalytic Hydrogenation
Materials:
-
This compound (1.0 eq)
-
10% Palladium on Carbon (Pd/C) (5-10 mol%)
-
Ethanol or Ethyl Acetate (solvent)
-
Hydrogen gas
-
Nitrogen or Argon gas
-
Celite®
Equipment:
-
High-pressure hydrogenation vessel (e.g., Parr shaker)
-
Magnetic stirrer with hotplate
-
Filtration apparatus
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a suitable flask, dissolve this compound in the chosen solvent.
-
Carefully add the Pd/C catalyst to the solution.
-
Transfer the slurry to the high-pressure hydrogenation vessel.
-
Seal the vessel and purge it several times with an inert gas (Nitrogen or Argon) to remove any oxygen.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi).
-
Commence vigorous stirring and maintain the reaction at the desired temperature (e.g., room temperature). The reaction is typically exothermic, and cooling may be required.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with a small amount of the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2-Bromo-4,6-difluoroaniline.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Method 2: Iron-mediated Reduction in the Presence of an Acid
The reduction of nitroarenes using iron metal in an acidic medium is a classic and highly reliable method, often referred to as the Béchamp reduction.[6] This method is particularly advantageous for halogenated nitroarenes due to its high chemoselectivity, minimizing the risk of dehalogenation.[3] The use of ammonium chloride or acetic acid provides a milder acidic environment compared to strong mineral acids.
Reaction Mechanism: Iron-mediated Reduction
Caption: Simplified mechanism of iron-mediated nitro group reduction.
Detailed Protocol for Iron-mediated Reduction
Materials:
-
This compound (1.0 eq)
-
Iron powder (Fe) (3-5 eq)
-
Ammonium chloride (NH₄Cl) or Acetic Acid (CH₃COOH) (catalytic to stoichiometric amounts)
-
Ethanol/Water mixture (e.g., 4:1)
-
Ethyl acetate
-
Celite®
Equipment:
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer with hotplate
-
Filtration apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, suspend this compound in the ethanol/water solvent mixture.
-
Add the iron powder and ammonium chloride (or acetic acid) to the suspension.
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The disappearance of the starting material typically indicates completion.
-
After the reaction is complete, cool the mixture to room temperature and dilute it with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the iron salts, washing the pad thoroughly with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude amine.
-
Purify the product by column chromatography or recrystallization if necessary.
Method 3: Reduction using Tin(II) Chloride (SnCl₂)
The reduction of nitroarenes using tin(II) chloride is a versatile method that proceeds under mild conditions and is compatible with a wide range of functional groups.[4] The reaction is typically carried out in an acidic alcoholic solvent.
Detailed Protocol for Tin(II) Chloride Reduction
Materials:
-
This compound (1.0 eq)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 eq)
-
Ethanol or Ethyl Acetate
-
Concentrated Hydrochloric Acid (HCl) (optional, can accelerate the reaction)
-
Saturated sodium bicarbonate (NaHCO₃) solution or Sodium hydroxide (NaOH) solution
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound in ethanol or ethyl acetate.
-
Add tin(II) chloride dihydrate to the solution. If desired, a catalytic amount of concentrated HCl can be added.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60°C).
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, carefully quench the reaction by adding a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the solution is basic (pH > 8). This will precipitate tin salts.
-
Filter the mixture through a pad of Celite® to remove the tin salts, washing the solid with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.
-
Purify the resulting amine by column chromatography or recrystallization if necessary.
Safety and Handling
The reduction of nitroaromatic compounds is often highly exothermic and requires careful monitoring and control of the reaction temperature.[7]
-
General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the hydrogenation apparatus is properly assembled and leak-tested. Palladium on carbon can be pyrophoric, especially when dry and exposed to air. Handle the catalyst in an inert atmosphere when possible and quench it carefully after use.
-
Metal Reductions: The reactions can be vigorous, especially on a larger scale. Ensure adequate cooling is available. The work-up procedures for tin-based reductions generate toxic waste that must be disposed of according to institutional and local regulations.
Conclusion
The reduction of this compound to 2-Bromo-4,6-difluoroaniline can be successfully achieved through several reliable methods. The choice of protocol should be guided by the specific requirements of the synthesis, available equipment, and safety considerations. Catalytic hydrogenation offers a clean and efficient route but requires specialized equipment and careful handling of the catalyst and hydrogen gas. Iron-mediated reduction is a cost-effective and chemoselective alternative, while the tin(II) chloride method provides a mild and versatile option. By understanding the nuances of each method, researchers can confidently and safely synthesize this valuable synthetic intermediate.
References
- 1. researchgate.net [researchgate.net]
- 2. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Highly selective reduction of nitroarenes by iron(0) nanoparticles in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. orgosolver.com [orgosolver.com]
- 5. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 6. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
Application Notes & Protocols: Strategic Utilization of 1-Bromo-2,5-difluoro-3-nitrobenzene in the Synthesis of Pharmaceutical Intermediates
Introduction: A Multifaceted Building Block for Modern Drug Discovery
In the landscape of pharmaceutical development, the strategic design of synthetic routes to complex molecular architectures is paramount. 1-Bromo-2,5-difluoro-3-nitrobenzene (CAS: 741721-51-7) has emerged as a highly valuable and versatile building block for this purpose.[1] Its structure is deceptively simple, yet it offers chemists a powerful trifecta of reactive sites that can be manipulated with a high degree of selectivity. This compound features a benzene ring substituted with a bromine atom, two fluorine atoms, and a nitro group. This specific arrangement creates a polarized and electron-deficient aromatic system, priming it for a variety of chemical transformations crucial for constructing pharmaceutical intermediates.[2]
The utility of this reagent lies in the distinct and addressable reactivity of its functional groups:
-
The Bromo Group (-Br): Serves as a classical handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds to build complex scaffolds like biaryl systems.[2][3]
-
The Fluoro Groups (-F): The fluorine atom at the C2 position, being ortho to the potent electron-withdrawing nitro group, is highly activated towards Nucleophilic Aromatic Substitution (SNAr).[2] This allows for the precise introduction of amine, ether, or thioether linkages.
-
The Nitro Group (-NO₂): This group not only activates the ring for SNAr but can also be readily and chemoselectively reduced to a primary amine (-NH₂).[2][3] The resulting aniline is a cornerstone functional group in medicinal chemistry, often serving as a key component of a pharmacophore or a point for further derivatization.
This guide provides an in-depth exploration of the key transformations involving this compound, complete with detailed experimental protocols and the scientific rationale behind methodological choices.
Physicochemical Properties & Safety Considerations
A thorough understanding of a reagent's properties and hazards is the foundation of safe and successful experimentation.
| Property | Value | Reference |
| CAS Number | 741721-51-7 | [1][4][5] |
| Molecular Formula | C₆H₂BrF₂NO₂ | [4][5][6] |
| Molecular Weight | 237.99 g/mol | [4][5] |
| Appearance | Solid | [1] |
| Purity | Typically ≥95% | [4] |
Safety & Handling: this compound is a hazardous substance and must be handled with appropriate care in a well-ventilated fume hood.[7][8] It is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[7][9] Always wear personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[8][9][10] Before use, it is mandatory to consult the full Safety Data Sheet (SDS) for comprehensive information on hazards, handling, storage, and emergency procedures.[1][9][11]
Core Synthetic Applications & Experimental Protocols
The true power of this compound is realized through its application in three principal reaction classes.
Application I: Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a cornerstone of medicinal chemistry for forging carbon-heteroatom bonds. The potent electron-withdrawing effect of the nitro group at C3 significantly lowers the electron density of the aromatic ring, particularly at the ortho (C2, C4) and para (C6) positions, making them susceptible to nucleophilic attack. This activation facilitates the displacement of a halide, in this case, the highly electronegative fluorine atom at C2.[2][12]
The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex.[12] The stability of this complex is enhanced by the delocalization of the negative charge onto the nitro group, which is the driving force for the reaction.
Caption: General workflow for an SNAr reaction.
Protocol 3.1.1: General Procedure for SNAr with an Amine Nucleophile
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv.), the desired amine nucleophile (1.1-1.5 equiv.), and a suitable base such as potassium carbonate (K₂CO₃, 2.0-3.0 equiv.).
-
Solvent Addition: Add a polar aprotic solvent, such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), to achieve a concentration of approximately 0.1-0.5 M.
-
Causality Insight: Polar aprotic solvents are essential as they solvate the cation of the base but do not strongly solvate the anionic nucleophile, thus enhancing its nucleophilicity. They also effectively dissolve the reactants and facilitate the formation of the charged Meisenheimer complex.
-
-
Reaction Conditions: Heat the reaction mixture to 80-120 °C under an inert atmosphere (e.g., Nitrogen or Argon). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into cold water. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Application II: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for constructing C(sp²)-C(sp²) bonds, particularly for synthesizing biaryl and heteroaryl-aryl motifs prevalent in pharmaceuticals.[13][14] The reaction utilizes a palladium catalyst to couple an organoboron species (like a boronic acid) with an organohalide.[15] In this compound, the C-Br bond is the active site for this transformation.
The catalytic cycle involves three key steps: (1) Oxidative addition of the palladium(0) catalyst to the C-Br bond, (2) Transmetalation of the organic group from the boron atom to the palladium center, and (3) Reductive elimination to form the new C-C bond and regenerate the palladium(0) catalyst.[15] The choice of ligand, base, and solvent is critical for an efficient reaction.[16]
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. This compound [oakwoodchemical.com]
- 5. calpaclab.com [calpaclab.com]
- 6. This compound | C6H2BrF2NO2 | CID 56973645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. fishersci.com [fishersci.com]
- 9. biosynth.com [biosynth.com]
- 10. fishersci.com [fishersci.com]
- 11. echemi.com [echemi.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Application Note: A Detailed Protocol for the Buchwald-Hartwig Amination of 1-Bromo-2,5-difluoro-3-nitrobenzene
Introduction: Navigating the Synthesis of Electron-Deficient Arylamines
The Buchwald-Hartwig amination stands as a pillar of modern organic synthesis, providing a powerful and versatile palladium-catalyzed method for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This transformation has revolutionized the synthesis of arylamines, a structural motif prevalent in pharmaceuticals, agrochemicals, and advanced materials.[1][4][5]
This guide provides a comprehensive experimental protocol for the Buchwald-Hartwig amination of a challenging, electron-deficient substrate: 1-Bromo-2,5-difluoro-3-nitrobenzene. The presence of three strongly electron-withdrawing groups (two fluorines and a nitro group) deactivates the aryl bromide towards the crucial oxidative addition step in the catalytic cycle. This note will detail the rationale behind the selection of catalysts, ligands, and conditions necessary to overcome this challenge and achieve a successful coupling.
The Catalytic Cycle: A Mechanistic Overview
The reaction proceeds via a well-established catalytic cycle initiated by a palladium(0) species.[5][6] Understanding these steps is critical for troubleshooting and optimizing the reaction.
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl halide, forming a Pd(II) intermediate. This is often the rate-limiting step, particularly for electron-deficient substrates.[7][8][9]
-
Amine Coordination and Deprotonation : The amine coupling partner coordinates to the palladium center. A base then deprotonates the bound amine to generate a more nucleophilic amido species.[5]
-
Reductive Elimination : The final C-N bond is formed as the desired arylamine product is expelled from the palladium complex. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][2][9]
The choice of a bulky, electron-rich phosphine ligand is paramount. It accelerates both the initial oxidative addition and the final reductive elimination, while sterically hindering competing side reactions like β-hydride elimination.[1][5][10]
Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.
Detailed Experimental Protocol
This protocol provides a robust starting point for the amination of this compound with a generic primary or secondary amine.
Materials and Equipment:
-
Substrate: this compound
-
Amine: Desired primary or secondary amine (e.g., morpholine, aniline, benzylamine)
-
Palladium Precatalyst: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or an air-stable precatalyst like XPhos Pd G3.
-
Ligand: A bulky biarylphosphine ligand such as XPhos, RuPhos, or BrettPhos.[10][11]
-
Base: Sodium tert-butoxide (NaOtBu) or potassium phosphate (K₃PO₄).
-
Solvent: Anhydrous, degassed toluene or 1,4-dioxane.
-
Equipment: Oven-dried Schlenk tube or reaction vial with a magnetic stir bar, rubber septum, inert gas line (Argon or Nitrogen), syringes, and standard glassware for workup.
Rationale for Reagent Selection:
-
Catalyst System: For this challenging electron-deficient aryl bromide, a highly active catalyst system is required. The combination of Pd₂(dba)₃ with a bulky, electron-rich biarylphosphine ligand like XPhos is a proven strategy.[6] These ligands create a sterically hindered and electron-rich palladium center, which facilitates the difficult oxidative addition step.[10] Air-stable, commercially available precatalysts (e.g., XPhos Pd G3) offer convenience and reproducibility.[9][11]
-
Base: A strong, non-nucleophilic base is necessary to deprotonate the amine without competing in side reactions. NaOtBu is a common and effective choice.[6] However, the nitro group can sometimes be sensitive to strong alkoxide bases.[2] If substrate decomposition is observed, a milder base like K₃PO₄ should be investigated.
-
Solvent: Aprotic, non-polar solvents like toluene or dioxane are standard, as they effectively dissolve the organometallic intermediates and do not interfere with the catalytic cycle.[2][6] It is crucial to use anhydrous and degassed solvent to prevent catalyst deactivation.
Step-by-Step Procedure:
-
Reaction Setup (Inert Atmosphere):
-
Place an oven-dried Schlenk tube containing a magnetic stir bar under an inert atmosphere of argon or nitrogen.
-
To the tube, add this compound (1.0 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).
-
Evacuate the Schlenk tube and backfill with the inert gas. Repeat this cycle three times to ensure all oxygen is removed.[6][12]
-
-
Reagent Addition:
-
Add the anhydrous, degassed solvent (e.g., toluene, to make a ~0.1-0.2 M solution) via syringe.
-
Add the amine coupling partner (1.2 equiv.) via syringe. If the amine is a solid, it can be added with the other solids in the previous step.
-
-
Reaction Execution:
-
Seal the Schlenk tube and place it in a preheated oil bath at 80-110 °C.
-
Stir the reaction mixture vigorously.
-
Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 4-24 hours).[6]
-
-
Workup and Purification:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Quench the reaction by carefully adding water.
-
Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the reaction solvent).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[6][12]
-
Purify the crude residue by flash column chromatography on silica gel to yield the desired arylamine product.[12]
-
Summary of Reaction Parameters
| Parameter | Recommended Condition | Rationale |
| Aryl Halide | This compound | Electron-deficient substrate requiring an active catalyst. |
| Amine | Primary or Secondary Amine (1.2 equiv.) | Nucleophilic coupling partner. |
| Pd Precatalyst | Pd₂(dba)₃ (1-2 mol%) or XPhos Pd G3 (2 mol%) | Provides the active Pd(0) species. |
| Ligand | XPhos or RuPhos (2-4 mol%) | Bulky, electron-rich ligand to promote oxidative addition. |
| Base | NaOtBu (1.4 equiv.) or K₃PO₄ (2.0 equiv.) | Strong, non-nucleophilic base for amine deprotonation. |
| Solvent | Anhydrous, degassed Toluene or Dioxane | Aprotic solvent to facilitate the catalytic cycle. |
| Temperature | 80 - 110 °C | Provides thermal energy to overcome activation barriers.[13] |
| Time | 4 - 24 hours | Reaction time is dependent on the specific amine and conditions. |
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst due to oxygen exposure.2. Insufficiently strong base or impure base.3. Low reaction temperature. | 1. Ensure rigorous inert atmosphere technique.2. Use a fresh bottle of high-purity base.3. Increase the temperature in 10 °C increments. |
| Hydrodehalogenation | 1. Presence of water in the reaction.2. Competing β-hydride elimination pathway.[1] | 1. Use freshly distilled, anhydrous solvents and dry reagents.2. Employ a bulkier ligand (e.g., tBuXPhos) to sterically disfavor this pathway.[10] |
| Substrate Decomposition | 1. The nitro group is sensitive to the strong base.2. Reaction temperature is too high. | 1. Switch to a milder base such as K₃PO₄ or Cs₂CO₃.[9]2. Attempt the reaction at a lower temperature for a longer period. |
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. research.rug.nl [research.rug.nl]
- 11. 布赫瓦尔德催化剂和配体 [sigmaaldrich.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Column Chromatography Purification of 1-Bromo-2,5-difluoro-3-nitrobenzene Reaction Products
Introduction
1-Bromo-2,5-difluoro-3-nitrobenzene is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1][2] Its synthesis, often achieved through electrophilic aromatic substitution reactions like nitration of a substituted difluorobromobenzene, can result in a mixture of the desired product, unreacted starting materials, and regioisomeric byproducts.[1][2][3] Effective purification is therefore a critical downstream step to ensure the quality and reliability of subsequent synthetic transformations.
Column chromatography, a cornerstone of purification in organic synthesis, is an ideal technique for isolating this compound from such complex mixtures.[4][5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles, method development, and execution of column chromatography for the purification of this compound reaction products. The protocols detailed herein are designed to be both robust and adaptable, grounded in the fundamental principles of chromatographic separation.
Principle of Separation
Normal-phase column chromatography separates compounds based on their differential adsorption to a polar stationary phase and solubility in a non-polar mobile phase.[6][7] The stationary phase, typically silica gel (SiO₂) or alumina (Al₂O₃), is highly polar.[8][9] Compounds with polar functional groups will interact more strongly with the stationary phase and thus move through the column more slowly. Conversely, less polar compounds will have a greater affinity for the mobile phase and elute from the column more quickly.[4]
In the context of purifying this compound, the polarity of the target compound and potential impurities will dictate their elution order. The nitro group is strongly electron-withdrawing, and the fluorine and bromine atoms also contribute to the overall polarity of the molecule.[10] By carefully selecting the mobile phase composition, a separation between the desired product and less or more polar impurities can be achieved.
Method Development: A Stepwise Approach
A successful chromatographic purification hinges on a systematic method development process. This typically begins with Thin-Layer Chromatography (TLC) to rapidly screen for an optimal solvent system.
Thin-Layer Chromatography (TLC) for Solvent System Selection
TLC is an indispensable tool for quickly assessing the separation of a mixture in various solvent systems.[5] The goal is to find a mobile phase composition that provides a good separation between the target compound and its impurities, ideally with the target compound having a retention factor (Rf) between 0.25 and 0.35.[7]
Protocol for TLC Analysis:
-
Prepare TLC Plates: Use commercially available silica gel TLC plates.
-
Spot the Sample: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto the baseline of the TLC plate.
-
Develop the Plate: Place the TLC plate in a developing chamber containing the chosen mobile phase. Common solvent systems for compounds of this nature are mixtures of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate or dichloromethane.[7][11]
-
Visualize the Spots: After the solvent front has reached near the top of the plate, remove it from the chamber and mark the solvent front. Visualize the separated spots under UV light.
-
Calculate Rf Values: The Rf value for each spot is calculated as the distance traveled by the spot divided by the distance traveled by the solvent front.
An iterative process of adjusting the ratio of the polar to non-polar solvent will allow for the optimization of the separation.[12]
From TLC to Column Chromatography
Once an optimal solvent system is identified via TLC, it can be adapted for column chromatography. A solvent system that gives an Rf of ~0.3 on TLC is a good starting point for the column's mobile phase.[13] This Rf value generally translates to the compound eluting in a reasonable volume of solvent from the column.[14]
For complex mixtures, a gradient elution, where the polarity of the mobile phase is gradually increased during the separation, may be necessary to achieve a good separation of all components.[15][16]
Detailed Protocol for Column Chromatography Purification
This protocol outlines the steps for purifying this compound from a crude reaction mixture using silica gel column chromatography.
Materials and Equipment
-
Glass chromatography column
-
Silica gel (230-400 mesh for flash chromatography)[9]
-
Sand (sea sand, washed and dried)
-
Cotton or glass wool
-
Eluent (optimized mixture of hexane/ethyl acetate or similar)
-
Crude this compound reaction mixture
-
Collection tubes or flasks
-
TLC plates and developing chamber
-
Rotary evaporator
Safety Precautions
-
This compound and its related compounds should be handled with care, as halogenated nitroaromatics can be hazardous.[1] Always consult the Safety Data Sheet (SDS) before handling.[1][17][18][19][20][21]
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[18]
Column Packing: The Foundation of Good Separation
A well-packed column is crucial for achieving high-resolution separation.[22] The slurry packing method is generally preferred as it minimizes the chances of air bubbles and channels forming in the stationary phase.[8][22]
Slurry Packing Protocol:
-
Prepare the Column: Ensure the column is clean and dry. Secure it vertically to a stand. Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[8][13][23]
-
Prepare the Slurry: In a beaker, mix the required amount of silica gel with the initial, least polar mobile phase to form a slurry.[13][22] The amount of silica gel depends on the amount of crude product; a ratio of 30:1 to 100:1 (silica:crude product by weight) is common.[13]
-
Pack the Column: Pour the slurry into the column. Gently tap the side of the column to help the silica pack evenly and release any trapped air bubbles.[8][23]
-
Equilibrate the Column: Once the silica has settled, add a thin layer of sand on top to protect the silica bed from disturbance during sample loading.[13] Allow the mobile phase to run through the column until the silica bed is fully equilibrated and the solvent level is just above the top layer of sand.[6]
Sample Loading
The sample should be loaded onto the column in a concentrated band to ensure sharp separation.
Wet Loading Protocol:
-
Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent if necessary for solubility.[13]
-
Carefully add the dissolved sample to the top of the column using a pipette, allowing it to absorb into the silica gel.
-
Rinse the sides of the column with a small amount of the mobile phase to ensure all the sample is loaded onto the silica.[6]
Dry Loading Protocol (for samples not readily soluble in the mobile phase):
-
Dissolve the crude product in a suitable solvent.
-
Add a small amount of silica gel to this solution and evaporate the solvent to dryness on a rotary evaporator.
-
Carefully add the resulting dry powder containing the adsorbed sample to the top of the packed column.[13]
-
Add a protective layer of sand on top.[13]
Elution and Fraction Collection
The choice between gravity and flash chromatography will depend on the difficulty of the separation and the desired speed. Flash chromatography, which uses positive pressure to force the solvent through the column, is significantly faster and often provides better resolution.[9][24][25][26]
Elution Protocol:
-
Begin eluting the column with the starting mobile phase.
-
If using a gradient, gradually increase the proportion of the more polar solvent over time. This can be done in a stepwise or linear fashion.
-
Collect the eluent in a series of fractions (e.g., in test tubes or small flasks).
-
Monitor the separation by periodically analyzing the collected fractions by TLC.
-
Combine the fractions that contain the pure desired product.
Product Isolation
Once the fractions containing the pure this compound have been identified and combined, the solvent is removed.
Isolation Protocol:
-
Transfer the combined fractions to a round-bottom flask.
-
Remove the solvent using a rotary evaporator.
-
The resulting solid or oil is the purified this compound.
-
Further drying under high vacuum may be necessary to remove residual solvent.
Data Presentation and Workflow Visualization
The following table summarizes key parameters for the column chromatography purification.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | High surface area for good separation; suitable for flash chromatography.[9] |
| Mobile Phase | Hexane/Ethyl Acetate or Dichloromethane/Hexane | Good balance of polarity for separating halogenated nitroaromatics.[7][11] |
| TLC Rf Target | 0.25 - 0.35 | Optimal for good resolution on the column.[7] |
| Silica:Crude Ratio | 30:1 to 100:1 (w/w) | Ensures sufficient stationary phase for effective separation.[13] |
| Elution Mode | Flash Chromatography | Faster and provides better resolution than gravity chromatography.[24][25][26] |
Workflow Diagram
Caption: Workflow for the purification of this compound.
Separation Principle Diagram
Caption: Principle of separation by polarity in normal-phase chromatography.
Conclusion
The successful purification of this compound from its reaction mixture is a critical step in many synthetic pathways. The detailed protocols and methodologies presented in this application note provide a robust framework for achieving high purity of the target compound. By understanding the principles of column chromatography and employing a systematic approach to method development, researchers can confidently and efficiently isolate their desired products, ensuring the integrity of their subsequent research and development efforts.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. chm.uri.edu [chm.uri.edu]
- 4. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 5. Column chromatography - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Tips and Tricks for the Lab: Column Choices - ChemistryViews [chemistryviews.org]
- 8. Tips and Tricks for the Lab: Column Packing - ChemistryViews [chemistryviews.org]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. CAS 585-79-5: 1-Bromo-3-nitrobenzene | CymitQuimica [cymitquimica.com]
- 11. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 12. biotage.com [biotage.com]
- 13. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]
- 14. yamazenusa.com [yamazenusa.com]
- 15. academic.oup.com [academic.oup.com]
- 16. Thin-Layer Chromatography Gradient Optimization Strategy for Wet Load Adsorption Flash Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. echemi.com [echemi.com]
- 18. biosynth.com [biosynth.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. fishersci.com [fishersci.com]
- 21. WERCS Studio - Application Error [assets.thermofisher.com]
- 22. m.youtube.com [m.youtube.com]
- 23. quora.com [quora.com]
- 24. chromtech.com [chromtech.com]
- 25. youtube.com [youtube.com]
- 26. chromatographyonline.com [chromatographyonline.com]
Application Note: Monitoring the Synthesis of 3-Bromo-2,5-difluoroaniline via Catalytic Reduction of 1-Bromo-2,5-difluoro-3-nitrobenzene using TLC and LC-MS
Introduction: The Critical Role of Reaction Monitoring in Pharmaceutical Intermediate Synthesis
In the landscape of pharmaceutical and fine chemical synthesis, the precise conversion of starting materials to products is paramount. The synthesis of key intermediates, such as halogenated anilines, demands rigorous in-process controls to ensure reaction completion, minimize impurity formation, and optimize yield. 1-Bromo-2,5-difluoro-3-nitrobenzene is a versatile building block in medicinal chemistry.[1] A common and critical transformation of this intermediate is the reduction of its nitro group to form 3-Bromo-2,5-difluoroaniline.[2][3][4] This aniline derivative serves as a crucial precursor for various active pharmaceutical ingredients (APIs).[2][3][4]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the effective monitoring of this reduction reaction using two complementary analytical techniques: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). While TLC offers a rapid, qualitative assessment of the reaction's progress, LC-MS provides quantitative data and mass confirmation of the species involved.
The Chemical Transformation: From Nitroaromatic to Aniline
The focus of this guide is the catalytic reduction of this compound to 3-Bromo-2,5-difluoroaniline. This reaction is typically achieved using reducing agents such as iron powder in the presence of an acid (e.g., HCl) or through catalytic hydrogenation.[2]
Reaction Scheme:
Where Ar = 1-Bromo-2,5-difluoro-phenyl
The significant change in the functional group from a nitro (-NO2) to an amino (-NH2) group results in a substantial alteration of the molecule's physicochemical properties, most notably its polarity. The starting material, this compound, is a relatively nonpolar compound, while the product, 3-Bromo-2,5-difluoroaniline, is significantly more polar due to the hydrogen-bonding capability of the amine group. This difference in polarity is the fundamental principle upon which the chromatographic separation and monitoring by TLC is based.
Part 1: Rapid Reaction Progress Assessment with Thin-Layer Chromatography (TLC)
TLC is an indispensable tool for the real-time, qualitative monitoring of chemical reactions due to its speed and simplicity.[5] It allows for a quick visual assessment of the consumption of the starting material and the formation of the product.
Core Principle of TLC Monitoring
The separation on a silica gel TLC plate is based on the principle of adsorption chromatography. Silica gel is a polar stationary phase. A less polar mobile phase is used to move the components up the plate. The more polar a compound is, the more strongly it will adhere to the silica gel and the less it will travel up the plate, resulting in a lower Retention Factor (Rf) value. Conversely, less polar compounds will have a greater affinity for the mobile phase and will travel further up the plate, exhibiting a higher Rf value.
In the context of this reaction:
-
This compound (Starting Material): Less polar, will have a higher Rf value.
-
3-Bromo-2,5-difluoroaniline (Product): More polar, will have a lower Rf value.
Experimental Protocol for TLC Monitoring
Materials:
-
Silica gel 60 F254 TLC plates
-
TLC developing chamber
-
Capillary tubes for spotting
-
Mobile Phase: Hexane and Ethyl Acetate
-
UV lamp (254 nm) for visualization
-
Reaction mixture aliquots
-
Standard solutions of starting material and (if available) product in a suitable solvent (e.g., ethyl acetate).
Step-by-Step Protocol:
-
Chamber Saturation: Prepare the TLC developing chamber by adding the chosen mobile phase to a depth of about 0.5 cm. Place a piece of filter paper partially submerged in the solvent and leaning against the chamber wall to saturate the chamber with solvent vapors. Close the chamber with the lid.
-
TLC Plate Preparation: With a pencil, gently draw a baseline approximately 1 cm from the bottom of the TLC plate. Mark three lanes on the baseline for spotting: "SM" (Starting Material), "Co" (Co-spot), and "RM" (Reaction Mixture).
-
Spotting:
-
Using a capillary tube, spot a small amount of the starting material standard solution on the "SM" lane.
-
Spot the starting material standard on the "Co" lane.
-
Carefully take an aliquot from the reaction mixture and spot it on the "RM" lane and also on top of the starting material spot in the "Co" lane. The co-spot helps in unambiguously identifying the starting material spot in the reaction mixture.
-
-
Development: Place the spotted TLC plate in the saturated developing chamber and close the lid. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp at 254 nm. Aromatic compounds will appear as dark spots.
-
Interpretation:
-
t=0 (start of reaction): A prominent spot for the starting material will be visible in the "SM", "Co", and "RM" lanes.
-
During the reaction: The intensity of the starting material spot in the "RM" lane will decrease, and a new, lower Rf spot corresponding to the more polar aniline product will appear and intensify.
-
Reaction completion: The starting material spot in the "RM" lane will have completely disappeared, and only the product spot will be visible.
-
Table 1: TLC Mobile Phase Optimization
| Hexane:Ethyl Acetate Ratio | Observation | Recommendation |
| 9:1 | Good separation with high Rf for starting material. | Recommended starting point. |
| 7:3 | Increased mobility of both spots. May be useful if product Rf is too low. | Adjust if better separation is needed. |
| 1:1 | Both spots will have high Rf values, potentially poor separation. | Generally too polar for this separation. |
Part 2: Confirmatory and Quantitative Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of liquid chromatography with the detection specificity of mass spectrometry, providing both retention time and mass-to-charge ratio (m/z) information. This makes it a powerful tool for confirming the identity of the product and quantifying the conversion.
LC-MS Method Rationale
The choice of ionization source is critical for successful LC-MS analysis.
-
This compound (Starting Material): This compound lacks easily ionizable functional groups for electrospray ionization (ESI). Atmospheric Pressure Chemical Ionization (APCI) in negative ion mode is a more suitable technique, as nitroaromatic compounds can capture an electron to form a radical anion [M]•−.[6]
-
3-Bromo-2,5-difluoroaniline (Product): The amine group is readily protonated, making positive ion mode ESI an excellent choice for sensitive detection of the [M+H]+ ion.
A key diagnostic feature in the mass spectra of both the starting material and the product will be the characteristic isotopic pattern of bromine (approximately 1:1 ratio of 79Br and 81Br isotopes).
Experimental Protocol for LC-MS Analysis
Instrumentation and Materials:
-
HPLC or UPLC system coupled to a mass spectrometer with both ESI and APCI sources.
-
C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Reaction mixture aliquots, quenched and diluted.
Workflow Diagram for LC-MS Analysis
Caption: Workflow for LC-MS monitoring of the reaction.
Step-by-Step Protocol:
-
Sample Preparation: At various time points, take an aliquot of the reaction mixture. Quench the reaction (e.g., by adding a suitable solvent or neutralizing agent) and dilute it significantly with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile).
-
Chromatographic Separation:
-
Use a C18 reverse-phase column.
-
Employ a gradient elution to separate the less polar starting material from the more polar product.
-
A typical gradient might be:
-
0-1 min: 5% B
-
1-5 min: Ramp to 95% B
-
5-6 min: Hold at 95% B
-
6-6.1 min: Return to 5% B
-
6.1-8 min: Re-equilibrate at 5% B
-
-
-
Mass Spectrometric Detection:
-
To detect both the starting material and the product in a single run, polarity switching between negative (for APCI) and positive (for ESI) modes can be employed if the instrument supports it. Alternatively, two separate injections can be made with optimized conditions for each analyte.
-
The mass spectrometer should be set to scan for the expected m/z values.
-
Table 2: Suggested LC-MS Parameters
| Parameter | This compound (SM) | 3-Bromo-2,5-difluoroaniline (Product) |
| Ionization Mode | APCI, Negative | ESI, Positive |
| Expected m/z | 236.9/238.9 ([M]•−) | 207.9/209.9 ([M+H]+) |
| Capillary Voltage | N/A (Corona discharge current for APCI) | 3.5 - 4.5 kV |
| Source Temperature | 350 - 450 °C | 120 - 150 °C |
| Desolvation Gas Flow | High (e.g., 10-12 L/min) | Moderate (e.g., 600-800 L/hr) |
Data Analysis:
-
Extract the ion chromatograms for the specific m/z values of the starting material and the product.
-
The progress of the reaction can be monitored by observing the decrease in the peak area of the starting material and the corresponding increase in the peak area of the product over time.
-
For quantitative analysis, a calibration curve can be generated using standards of known concentrations.
Conclusion
The complementary use of TLC and LC-MS provides a robust and comprehensive strategy for monitoring the reduction of this compound. TLC serves as a rapid, cost-effective tool for real-time qualitative assessment of reaction progress, ideal for guiding the synthesis at the bench. LC-MS offers definitive confirmation of product identity through mass detection and allows for accurate quantitative analysis of reaction conversion and purity. By employing these techniques in tandem, researchers and process chemists can achieve greater control over the synthesis of 3-Bromo-2,5-difluoroaniline, ensuring the production of this vital pharmaceutical intermediate with high efficiency and quality.
References
- 1. nbinno.com [nbinno.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Item - Development of a Reliable Low Loading Palladium Catalyzed Mono-Amination Reaction for the Large-Scale Synthesis of 3-Bromo-2,5-difluoroaniline - University of Leicester - Figshare [figshare.le.ac.uk]
- 5. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 6. mdpi.com [mdpi.com]
Application Note: Strategies for the Regioselective ortho-Functionalization of Nitroaromatics
Abstract: The regioselective synthesis of polysubstituted nitroaromatic compounds is a cornerstone of medicinal chemistry and materials science. Directed ortho-metalation (DoM) represents one of the most powerful strategies for the position-specific functionalization of aromatic rings.[1][2] However, the nitro group, despite its strong electron-withdrawing nature, presents significant challenges as a directing group in classical DoM protocols due to its high electrophilicity and susceptibility to nucleophilic attack by common organolithium bases. This application note provides researchers, scientists, and drug development professionals with an in-depth guide to overcoming these challenges. We will explore the fundamental principles of DoM, detail the specific difficulties posed by the nitro group, and provide validated protocols for achieving the desired ortho-functionalization through modern catalytic methods and strategic indirect approaches.
The Fundamental Principle of Directed ortho-Metalation (DoM)
Directed ortho-metalation is a powerful chemical reaction that circumvents the conventional regioselectivity rules of electrophilic aromatic substitution.[3] The methodology relies on a directing metalation group (DMG) on the aromatic ring, which contains a heteroatom capable of coordinating with a Lewis acidic organolithium reagent.[4] This coordination, or complex-induced proximity effect (CIPE), positions the organolithium base to selectively deprotonate the nearest C-H bond at the ortho-position, which is now kinetically the most acidic.[4] The resulting aryllithium intermediate is a potent nucleophile that can be trapped with a wide range of electrophiles to yield a 1,2-disubstituted aromatic product with high precision.[1][3]
The overall process, first reported independently by Gilman and Wittig in the 1940s, can be visualized as a three-step sequence: coordination, deprotonation, and electrophilic quench.[3][4]
Caption: General mechanism of Directed ortho-Metalation (DoM).
The efficacy of a DMG is determined by its ability to coordinate the lithium reagent without itself being an electrophilic target.[4] The relative directing power of various groups has been established through extensive competition studies.[5][6]
| Directing Metalation Group (DMG) | Relative Strength | Typical Base/Conditions |
| -OCONR₂ (O-Carbamate) | Strongest | s-BuLi or n-BuLi, THF, -78 °C |
| -CONR₂ (Tertiary Amide) | Strong | s-BuLi or n-BuLi, THF, -78 °C |
| -SO₂NR₂ (Sulfonamide) | Strong | n-BuLi, THF, -78 °C |
| -OMOM (Methoxymethyl ether) | Strong | s-BuLi, Et₂O, 0 °C |
| -OMe (Methoxy) | Moderate | n-BuLi/TMEDA, Hexane, RT |
| -NR₂ (Tertiary Amine) | Moderate | n-BuLi, Hexane/Et₂O, RT |
| -F (Fluoro) | Moderate | n-BuLi, THF, -78 °C |
| Table 1. A hierarchy of common Directed Metalation Groups (DMGs) and typical reaction conditions.[5][6][7] |
The Nitro Group: A Formidable Challenge for Classical DoM
While the nitro group is strongly electron-withdrawing and increases the acidity of ortho-protons, it is generally incompatible with classical DoM conditions employing organolithium reagents. The primary reason is the high electrophilicity of the nitrogen atom in the nitro group, which readily undergoes nucleophilic addition from the highly basic and nucleophilic alkyllithium reagent. This side reaction is typically faster than the desired deprotonation, leading to decomposition or undesired byproducts instead of the targeted ortho-lithiated species.
Caption: Competing reaction pathways for nitrobenzene with organolithiums.
Therefore, direct ortho-lithiation of nitroarenes is rarely successful under standard conditions. To achieve the regioselective functionalization of these important substrates, alternative strategies are required.
Protocol 1: Rhodium-Catalyzed ortho-C-H Alkynylation of Nitroarenes
A modern and highly effective solution is to use transition-metal catalysis. The nitro group can serve as an excellent directing group for catalysts that are less nucleophilic than organolithiums.[8] A rhodium(III)-catalyzed C-H activation protocol enables the direct ortho-alkynylation of nitroarenes with high regioselectivity and functional group tolerance.[8]
Scientific Rationale: This method proceeds via a turnover-limiting electrophilic C-H metalation, where the Rh(III) catalyst coordinates to the nitro group and selectively activates the ortho-C-H bond. This avoids the use of strong nucleophilic bases, thus preventing the undesired attack on the nitro group. The resulting rhodacycle intermediate then undergoes reaction with an activated alkyne to deliver the functionalized product.
Caption: Simplified catalytic cycle for Rh(III)-catalyzed C-H alkynylation.
Detailed Experimental Protocol:
-
Materials and Reagents:
-
Substituted nitroarene (1.0 equiv)
-
Ynolate-type alkyne (e.g., TIPS-EBX, 1.2 equiv)
-
[RhCp*Cl₂]₂ (2.5 mol%)
-
AgSbF₆ (10 mol%)
-
Pivolic Acid (PivOH, 30 mol%)
-
Dichloromethane (DCM), anhydrous (0.2 M)
-
Argon or Nitrogen gas supply
-
Schlenk tube or similar reaction vessel
-
-
Step-by-Step Procedure:
-
To a dry Schlenk tube under an inert atmosphere (Argon), add the nitroarene (0.2 mmol, 1.0 equiv), [RhCp*Cl₂]₂ (0.005 mmol, 2.5 mol%), AgSbF₆ (0.02 mmol, 10 mol%), and PivOH (0.06 mmol, 30 mol%).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous DCM (1.0 mL) via syringe.
-
Add the alkyne reagent (0.24 mmol, 1.2 equiv).
-
Seal the tube and place it in a preheated oil bath at 60 °C.
-
Stir the reaction mixture for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired ortho-alkynylated nitroarene.
-
Self-Validation: The high regioselectivity of this reaction is a key validation point. Analysis of the crude reaction mixture by ¹H NMR should show the formation of a single major constitutional isomer. The identity of the product can be confirmed by standard spectroscopic methods (NMR, HRMS).
| Nitroarene Substrate | Alkyne Partner | Reported Yield |
| Nitrobenzene | TIPS-EBX | 85% |
| 4-Fluoronitrobenzene | TIPS-EBX | 81% |
| 3-Methylnitrobenzene | TIPS-EBX | 75% |
| 2-Methylnitrobenzene | TIPS-EBX | 91% |
| Table 2. Selected examples of Rh-catalyzed ortho-alkynylation of nitroarenes. Data adapted from reference[8]. |
Protocol 2: Indirect Synthesis via DoM and Subsequent Nitration
An alternative and highly reliable strategy is to perform the DoM reaction using a robust and stable directing group, introduce the desired functionality, and then perform a nitration reaction in a subsequent step.[9] This circumvents the incompatibility of the nitro group entirely during the metalation stage. A tertiary benzamide is an excellent starting point for this workflow.
Scientific Rationale: This two-step approach decouples the sensitive metalation step from the presence of the nitro group. The tertiary amide is a powerful DMG that directs lithiation reliably to the ortho-position.[5] After quenching with an electrophile, the resulting polysubstituted aromatic can be nitrated under standard conditions to install the nitro group, often directed by the existing substituents.
Caption: Workflow for the indirect synthesis of functionalized nitroaromatics.
Detailed Experimental Protocol:
-
Part A: Directed ortho-Metalation and Iodination of N,N-Diethylbenzamide
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and argon inlet, add anhydrous tetrahydrofuran (THF, ~0.5 M). Cool the flask to -78 °C in a dry ice/acetone bath.
-
Base Addition: Slowly add sec-butyllithium (s-BuLi, 1.1 equiv) to the THF.
-
Substrate Addition: Add a solution of N,N-diethylbenzamide (1.0 equiv) in anhydrous THF dropwise to the s-BuLi solution, ensuring the internal temperature remains below -70 °C.
-
Metalation: Stir the resulting deep-colored solution at -78 °C for 1 hour.
-
Electrophilic Quench: Add a solution of iodine (I₂, 1.2 equiv) in anhydrous THF dropwise. The color of the solution should fade.
-
Workup: After stirring for an additional 30 minutes at -78 °C, slowly warm the reaction to room temperature. Quench the reaction by the slow addition of saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography to yield N,N-diethyl-2-iodobenzamide.
-
-
Part B: Nitration of N,N-Diethyl-2-iodobenzamide
-
Setup: To a round-bottom flask, add the N,N-diethyl-2-iodobenzamide from Part A. Cool the flask to 0 °C in an ice bath.
-
Nitration: Slowly and carefully add concentrated sulfuric acid (H₂SO₄). Once the substrate is dissolved, add concentrated nitric acid (HNO₃, 1.1 equiv) dropwise while maintaining the temperature at 0 °C.
-
Reaction: Stir the mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Workup: Carefully pour the reaction mixture onto crushed ice. A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration, washing thoroughly with cold water until the filtrate is neutral.
-
Purification: Dry the solid product. If necessary, recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the purified, contiguously substituted nitroaromatic product.
-
Conclusion
The direct functionalization of nitrobenzenes at the ortho-position via classical directed metalation is fraught with challenges due to the electrophilic nature of the nitro group. However, this application note has outlined two robust and reliable strategies for achieving this important transformation. For direct C-H functionalization, modern rhodium-catalyzed methods leverage the nitro group's coordinating ability while avoiding nucleophilic side reactions, offering an elegant and efficient route.[8] Alternatively, a strategic two-step sequence involving DoM with a stable directing group followed by a separate nitration step provides a powerful and versatile workflow for accessing complex, contiguously substituted nitroaromatics.[9] The choice of method will depend on the specific target molecule and available reagents, but both protocols provide a clear path forward for researchers in the chemical and pharmaceutical sciences.
References
- 1. Directed Ortho Metalation | Chem-Station Int. Ed. [en.chem-station.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 4. baranlab.org [baranlab.org]
- 5. uwindsor.ca [uwindsor.ca]
- 6. The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Directed Ortho Metalation [organic-chemistry.org]
- 8. Rhodium-catalysed ortho -alkynylation of nitroarenes - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04527J [pubs.rsc.org]
- 9. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling with 1-Bromo-2,5-difluoro-3-nitrobenzene
Welcome to the technical support center for advanced cross-coupling applications. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the Suzuki-Miyaura coupling, specifically with the electron-deficient substrate, 1-Bromo-2,5-difluoro-3-nitrobenzene. My aim is to provide not just procedural solutions, but a deeper understanding of the reaction's nuances to empower you to overcome synthetic hurdles.
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, prized for its versatility in forming carbon-carbon bonds.[1][2] However, its success is highly dependent on the electronic and steric nature of the coupling partners. Substrates like this compound, which are highly electron-deficient due to the presence of a nitro group and two fluorine atoms, present a unique set of challenges that can lead to frustratingly low yields. This guide will walk you through a systematic approach to diagnosing and resolving these issues.
Understanding the Challenge: The "Deactivated" Electrophile
While electron-withdrawing groups on an aryl halide typically activate the substrate towards oxidative addition, the term "deactivated" in this context can also refer to substrates that are prone to side reactions or require specific catalytic systems to be productive.[3] The strong electron-withdrawing nature of the nitro group in this compound can influence the entire catalytic cycle, from the initial oxidative addition to the final reductive elimination.
FAQ: Quick Answers to Common Problems
Q1: I'm seeing little to no product formation. What's the most likely culprit?
A1: The most common issues are an inactive catalyst, an inappropriate choice of base or ligand, or poor quality of the boronic acid. Start by verifying the activity of your palladium source and ensure your boronic acid has not degraded. For this electron-deficient substrate, a bulky, electron-rich phosphine ligand is often essential.[4]
Q2: My reaction is plagued by the formation of homocoupled byproducts. How can I minimize this?
A2: Homocoupling of the boronic acid is often promoted by the presence of oxygen.[5] Ensure your reaction setup is rigorously degassed. Using a slight excess of the boronic acid (1.1-1.2 equivalents) can also favor the desired cross-coupling over homocoupling.[4] Additionally, the choice of a highly active catalyst system can accelerate the cross-coupling pathway, outcompeting the homocoupling side reaction.
Q3: I'm observing significant dehalogenation of my starting material. What causes this?
A3: Dehalogenation, the replacement of the bromine atom with hydrogen, can occur through the formation of a palladium-hydride species.[6] This can be promoted by certain bases or impurities in your solvents. Using high-purity, anhydrous solvents and carefully selecting your base can mitigate this side reaction.
Q4: Should I be using a boronic acid or a boronic ester?
A4: While boronic acids are commonly used, they can be prone to decomposition, especially under the reaction conditions.[6] Boronic esters, such as pinacol esters, are generally more stable and can lead to more consistent results.[7][8][9] If you suspect boronic acid instability, switching to a corresponding ester is a recommended troubleshooting step.
In-Depth Troubleshooting Guide
Low yields in the Suzuki coupling of this compound can stem from several factors. The following sections provide a structured approach to identifying and addressing the root cause.
Catalyst System and Ligand Choice: The Heart of the Reaction
The selection of the palladium catalyst and its associated ligand is paramount for success with challenging substrates.
The Problem: Standard catalysts like Pd(PPh₃)₄ may not be active enough for this electron-deficient system. The ligand plays a crucial role in modulating the reactivity of the palladium center.[1]
The Solution: Employ bulky, electron-rich phosphine ligands. These ligands promote the oxidative addition step and stabilize the active Pd(0) species.[10] N-heterocyclic carbenes (NHCs) are also excellent alternatives due to their strong electron-donating properties and steric bulk.[1]
| Catalyst System | Ligand Type | Rationale for Use with Electron-Deficient Substrates | Typical Loading (mol%) |
| Pd(OAc)₂ / SPhos | Buchwald-type biaryl phosphine | Bulky and electron-rich, enhances catalyst activity and stability.[10] | 1-5 |
| XPhos Pd G3 | Pre-formed catalyst with Buchwald ligand | Highly active and stable, often effective at lower catalyst loadings. | 1-3 |
| Pd₂(dba)₃ / cataCXium® A | N-heterocyclic carbene (NHC) precursor | Strong σ-donating ability of NHC accelerates oxidative addition.[11][12] | 1-5 |
Experimental Protocol: Catalyst and Ligand Screening
-
Setup: In parallel, prepare three oven-dried reaction vials equipped with magnetic stir bars.
-
Reagents: To each vial, add this compound (1.0 eq), your boronic acid or ester (1.2 eq), and the chosen base (e.g., K₃PO₄, 2.0 eq).
-
Catalyst Addition:
-
Vial 1: Add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%).
-
Vial 2: Add XPhos Pd G3 (2 mol%).
-
Vial 3: Add Pd₂(dba)₃ (1 mol%) and cataCXium® A (2 mol%).
-
-
Solvent: Add degassed solvent (e.g., dioxane/water 4:1).
-
Reaction: Seal the vials under an inert atmosphere (Argon or Nitrogen) and heat to the desired temperature (e.g., 80-100 °C).
-
Analysis: Monitor the reactions by TLC or LC-MS at regular intervals to compare catalyst performance.
The Critical Role of the Base
The base is not merely a proton scavenger; it plays a crucial role in the transmetalation step of the catalytic cycle.[13][14]
The Problem: An inappropriate base can lead to slow transmetalation, promoting side reactions, or even degradation of the starting materials or catalyst. For electron-deficient systems, a carefully selected base is critical.
The Solution: A screening of bases with varying strengths and solubilities is recommended. Stronger, non-nucleophilic bases are often preferred.
| Base | pKa of Conjugate Acid | Common Solvents | Notes |
| K₂CO₃ | 10.3 | Dioxane/H₂O, Toluene/H₂O | A common but sometimes less effective choice for difficult couplings. |
| K₃PO₄ | 12.3 | Dioxane/H₂O, THF/H₂O | Often a superior choice for electron-deficient substrates. |
| Cs₂CO₃ | 10.3 | Dioxane, Toluene | Increased solubility in organic solvents can be advantageous. |
| CsF | 3.2 | Dioxane, Toluene | Can be effective, particularly in activating the boronic acid.[15] |
Boronic Acid and Boronic Ester Stability
The stability of the organoboron reagent is a frequently overlooked cause of low yields.
The Problem: Boronic acids can undergo protodeboronation (cleavage of the C-B bond) or form unreactive boroxines, especially at elevated temperatures or in the presence of water.[6]
The Solution:
-
Use High-Purity Reagents: Ensure your boronic acid is fresh and has been stored properly.
-
Switch to a Boronic Ester: Pinacol esters or MIDA boronates offer significantly enhanced stability.[8][9] MIDA boronates are exceptionally stable and release the boronic acid slowly under basic conditions, which can be beneficial.[8]
-
Use DABO Boronates: Complexing the boronic acid with diethanolamine (DABO) creates air- and water-stable crystalline solids that can be used directly.[16]
Side Reactions and Byproduct Formation
Understanding and mitigating common side reactions is key to optimizing your yield.
Common Side Reactions:
-
Homocoupling: Dimerization of the boronic acid. Minimized by rigorous degassing and using an active catalyst system.[5]
-
Dehalogenation: Replacement of the bromine with a hydrogen atom. Often caused by impurities or certain bases. Use high-purity, anhydrous solvents.
-
Protodeboronation: Loss of the boronic acid functional group. Use stable boronic esters and avoid excessive water or high temperatures.
Troubleshooting Workflow
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. The Suzuki-Miyaura Coupling of Nitroarenes [organic-chemistry.org]
- 16. youtube.com [youtube.com]
Technical Support Center: Nucleophilic Aromatic Substitution of Polyhalogenated Nitrobenzenes
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in nucleophilic aromatic substitution (SNAr) reactions of polyhalogenated nitrobenzenes. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the underlying chemical principles that govern success and failure in these sensitive reactions. Our goal is to empower you with the knowledge to diagnose unexpected outcomes, optimize your reaction conditions, and confidently navigate the complexities of SNAr chemistry.
Introduction: The Challenge of Regioselectivity and Side Reactions
Nucleophilic aromatic substitution on polyhalogenated nitroaromatics is a cornerstone of modern synthesis, enabling the construction of complex molecules vital to the pharmaceutical and materials science industries. The powerful electron-withdrawing nature of the nitro group activates the aromatic ring to nucleophilic attack, facilitating the displacement of a halide. However, the presence of multiple halogen substituents and activated C-H bonds introduces a landscape of potential side reactions that can complicate product mixtures, reduce yields, and lead to time-consuming purification challenges.
This guide addresses the most common issues encountered in the lab, providing a framework for logical troubleshooting based on a mechanistic understanding of not only the desired SNAr pathway but also its undesired competitors.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: My reaction is producing a mixture of isomers. The nucleophile is not exclusively substituting the expected halogen.
Q1: I reacted 2,4-dichloronitrobenzene with sodium methoxide, expecting to get 2-chloro-4-methoxynitrobenzene, but my 1H NMR shows multiple products. What's happening?
A1: Senior Application Scientist's Analysis
This is a classic regioselectivity problem in SNAr chemistry. While you correctly identified that the nitro group activates both the ortho (C2) and para (C4) positions, the presence of two potential leaving groups (chlorine atoms) means you are likely observing a mixture of ipso-substitution products. The key to understanding and controlling the outcome lies in the subtle differences in activation provided by the nitro group at each position.
The nitro group activates the para position more strongly than the ortho position due to a combination of resonance and inductive effects. The negative charge in the Meisenheimer intermediate is more effectively delocalized when the nucleophile attacks the para position.[1] However, the difference in activation is not always sufficient to ensure perfect selectivity, and factors like solvent, temperature, and the nature of the nucleophile can influence the product ratio.
Troubleshooting Protocol:
-
Lower the Reaction Temperature: SNAr reactions are often kinetically controlled. Lowering the temperature can increase the selectivity for the more activated position (usually para). Start by running the reaction at 0 °C or even -20 °C and allowing it to slowly warm to room temperature.
-
Solvent Choice is Critical: The polarity of the solvent can influence the stability of the Meisenheimer intermediates and thus the regioselectivity.
-
Polar Aprotic Solvents (DMF, DMSO): These are common for SNAr as they solvate the cation of the nucleophilic salt, leaving a "naked" and highly reactive anionic nucleophile. This can sometimes lead to lower selectivity.
-
Polar Protic Solvents (e.g., Methanol for Methoxide): When the nucleophile is an alkoxide, using the corresponding alcohol as a solvent can sometimes improve selectivity through specific solvation effects, though reaction rates may be slower.
-
-
Consider the Nucleophile's Steric Bulk: A bulkier nucleophile may favor attack at the less sterically hindered position. If both ortho and para positions are activated, a sterically demanding nucleophile will preferentially attack the para position.
Q2: My 1H NMR spectrum is very complex, and it looks like the nucleophile might have displaced a hydrogen atom or ended up on a carbon that didn't originally have a halogen. Is this possible?
A2: Senior Application Scientist's Analysis
Yes, this is not only possible but is a well-documented set of side reactions. You are likely observing products from cine-substitution , tele-substitution , or Vicarious Nucleophilic Substitution (VNS) .
-
Cine-substitution: The nucleophile attacks the carbon adjacent to the one bearing the leaving group.[2][3]
-
Tele-substitution: The nucleophile attacks a carbon further away (e.g., two or more bonds) from the leaving group.[2][4]
-
Vicarious Nucleophilic Substitution (VNS): A hydrogen atom is substituted instead of a halogen. This occurs when using carbanion nucleophiles that possess a leaving group on the nucleophilic carbon.[5] VNS can be faster than the standard SNAr of a halogen.
These reactions are often promoted by strong bases and can be highly dependent on the solvent and the structure of the nucleophile.
Troubleshooting Workflow for Isomeric Impurities:
Caption: Troubleshooting workflow for isomeric impurities.
1H NMR Clues for Differentiating Substitution Patterns (Example: Dichloronitrobenzene):
| Substitution Pattern | Expected 1H NMR Characteristics |
| Ipso-substitution | The number and splitting patterns of the aromatic protons will change in a predictable way based on the remaining substituents. The key is that the new substituent is on a carbon that was previously substituted with a halogen. |
| Cine-substitution | You will observe a proton signal being replaced by the nucleophile's signals. The coupling constants of the remaining aromatic protons will change significantly, reflecting the new substitution pattern. |
| VNS Product | A new set of signals will appear for the substituent introduced, and one of the aromatic proton signals will disappear, often resulting in a change in the multiplicity of the adjacent protons. |
Issue 2: My reaction is not proceeding, or is very sluggish, and I'm recovering my starting material.
Q3: I'm trying to react 2,4-dichloronitrobenzene with a secondary amine, but the reaction is incredibly slow even with heating. I see a deep red color in the flask. What does this mean?
A3: Senior Application Scientist's Analysis
The deep red color is a strong indication that you have formed a stable Meisenheimer complex .[6][7] This is the anionic intermediate in the SNAr mechanism. In an ideal reaction, this intermediate is transient and quickly eliminates the leaving group to form the product. However, if the Meisenheimer complex is unusually stable, its decomposition to the product can become the rate-limiting step, or it may not proceed at all.
The stability of the Meisenheimer complex is influenced by several factors:
-
Poor Leaving Group: While chlorine is a reasonable leaving group, it is not as good as fluorine.
-
Strong Electron-Withdrawing Groups: Dinitro- and trinitro- substituted rings are particularly prone to forming stable Meisenheimer complexes.[8]
-
Solvent: Polar aprotic solvents can stabilize the charged intermediate.
Troubleshooting a Stalled Reaction Due to a Stable Meisenheimer Complex:
-
Increase the Temperature: The decomposition of the Meisenheimer complex is an elimination step that requires activation energy. Carefully increasing the reaction temperature can provide the energy needed to overcome this barrier.
-
Change the Solvent: While polar aprotic solvents are good for the initial nucleophilic attack, if the second step is rate-limiting, a less polar solvent might destabilize the intermediate enough to encourage product formation. Consider toluene or 1,4-dioxane.[8]
-
Use a Better Leaving Group: If possible, starting with a fluoro-substituted analogue of your substrate will significantly accelerate the reaction. The rate-determining step in most SNAr reactions is the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine. The subsequent elimination of fluoride is fast.
Issue 3: I'm observing an unexpected intramolecular rearrangement product.
Q4: I am attempting to synthesize an N-aryl amine from a polyhalogenated nitrophenol derivative with a nucleophilic side chain, but I am getting a rearranged product. What is this reaction?
A4: Senior Application Scientist's Analysis
You are likely observing a Smiles rearrangement . This is an intramolecular SNAr reaction where a suitable nucleophilic group within the same molecule attacks the activated aromatic ring, displacing another part of the molecule.[4][9][10]
The key requirements for a Smiles rearrangement are:
-
An activated aromatic ring (e.g., with a nitro group).
-
A linking chain containing a nucleophilic group (e.g., -OH, -NHR, -SH).
-
A suitable leaving group on the aromatic ring (this can be the rest of the molecule attached to a heteroatom like oxygen or sulfur).
Mechanism of the Smiles Rearrangement:
Caption: Simplified workflow of the Smiles Rearrangement.
Preventing the Smiles Rearrangement:
-
Protect the Nucleophilic Group: If the intramolecular nucleophile is an alcohol or an amine, protecting it (e.g., as a silyl ether or a carbamate) will prevent it from initiating the rearrangement. You can then deprotect it after the intermolecular SNAr reaction is complete.
-
Modify the Linking Chain: Changing the length or rigidity of the chain connecting the nucleophile to the aromatic system can make the intramolecular attack sterically or conformationally unfavorable.
-
Choose a Milder Base: The Smiles rearrangement is often base-catalyzed, as the nucleophilic group needs to be deprotonated to become reactive. Using a weaker, non-nucleophilic base might favor the intermolecular reaction.
Issue 4: My nitro group is being reduced, or I'm getting dehalogenation.
Q5: I'm trying to perform an SNAr reaction, but it seems my nitro group is being reduced to an amine, and in some cases, I'm also losing one of my halogen substituents. How can I prevent this?
A5: Senior Application Scientist's Analysis
Reduction of the nitro group and dehalogenation are common side reactions, especially when using certain nucleophiles or reaction conditions that have reducing potential.
Nitro Group Reduction:
-
Cause: Some nucleophiles, particularly thiols or certain amines, can act as reducing agents, especially at elevated temperatures. The use of certain metal-based reagents can also cause reduction.
-
Prevention:
-
Use Milder Conditions: Lower the reaction temperature and use the minimum reaction time necessary.
-
Choose a Non-Reducing Nucleophile/Base Combination: If you suspect your nucleophile is the culprit, you may need to explore alternative synthetic routes.
-
Selective Reduction Protocols: If you need to reduce the nitro group later in your synthesis, there are many selective methods available that will not affect halogens, such as using SnCl2·2H2O in ethanol or Fe powder with ammonium chloride.[5][11]
-
Dehalogenation:
-
Cause: Catalytic hydrogenation (e.g., H2, Pd/C) is a common cause of dehalogenation.[5] Some strong bases in combination with certain solvents can also promote dehalogenation.
-
Prevention:
-
Avoid Catalytic Hydrogenation: If you have aryl halides, avoid using Pd/C and H2 for any reduction steps.
-
Use of Additives: In cases where catalytic hydrogenation is necessary for other transformations, the addition of an acid can sometimes suppress dehalogenation.[12]
-
Alternative Reducing Agents: For nitro group reduction, reagents like Co2(CO)8-H2O have been shown to be effective without causing dehalogenation.[13]
-
Table of Conditions Favoring Side Reactions:
| Side Reaction | Favorable Conditions | Preventative Measures |
| Cine/Tele-substitution | Strong bases, high temperatures, certain nucleophile/solvent combinations. | Use milder bases, lower temperatures, less polar solvents. |
| VNS | Carbanion nucleophiles with a leaving group, strong bases (e.g., KOtBu). | Use weaker bases, protic solvents, or modify the nucleophile. |
| Smiles Rearrangement | Intramolecular nucleophile, base catalysis, flexible linking chain. | Protect the internal nucleophile, use milder conditions. |
| Nitro Reduction | High temperatures, reducing nucleophiles (e.g., some thiols), certain metal reagents. | Lower temperature, choose non-reducing reagents. |
| Dehalogenation | Catalytic hydrogenation (H2, Pd/C). | Avoid catalytic hydrogenation; use chemical reducing agents like SnCl2. |
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Substituent effects on the electrophilic activity of nitroarenes in reactions with carbanions [pubmed.ncbi.nlm.nih.gov]
- 6. Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects | Ibrahim | International Journal of Chemistry | CCSE [ccsenet.org]
- 8. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
- 9. Radical Smiles Rearrangement: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Visible light-mediated Smiles rearrangements and annulations of non-activated aromatics - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. rsc.org [rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Catalyst Selection for Cross-Coupling with Electron-Deficient Aryl Bromides
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in palladium-catalyzed cross-coupling reactions. Here, we address the specific challenges and nuances of working with electron-deficient aryl bromides, providing expert-driven insights in a direct question-and-answer format to help you troubleshoot and optimize your experiments.
Frequently Asked Questions (FAQs)
Q1: Why are electron-deficient aryl bromides often described as "activated" substrates, and what does this imply for catalyst selection?
A: Electron-deficient aryl bromides are considered "activated" because the electron-withdrawing groups (EWGs) on the aromatic ring lower the electron density of the carbon-bromine (C-Br) bond. This polarization makes the carbon atom more electrophilic and facilitates the crucial first step of the catalytic cycle: oxidative addition of the aryl bromide to the Pd(0) catalyst.[1][2] In many cases, this step is faster for electron-deficient substrates compared to their electron-rich counterparts.[3]
However, this "activation" is a double-edged sword. While oxidative addition is often easier, other steps in the catalytic cycle, such as reductive elimination, can be affected. Furthermore, the increased reactivity can open pathways to undesirable side reactions. Therefore, catalyst selection must balance facilitating the entire catalytic cycle, not just the initial activation.
Q2: What is the general "go-to" class of ligands for coupling electron-deficient aryl bromides?
A: For a majority of cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, etc.) involving electron-deficient aryl bromides, the most successful and widely adopted ligands are bulky, electron-rich monophosphine ligands .[4][5]
-
Causality:
-
Electron-Richness: These ligands increase the electron density on the palladium center, which, while already favorable for electron-deficient substrates, also significantly promotes the final, often rate-limiting, reductive elimination step to release the product.[6]
-
Steric Bulk: The bulkiness of these ligands promotes the formation of monoligated, highly reactive L-Pd(0) species, which are crucial for efficient catalysis.[5] It also helps to accelerate the reductive elimination step.
-
Examples of such ligands include the Buchwald biarylphosphines (e.g., SPhos, XPhos, RuPhos) and bulky trialkylphosphines (e.g., P(t-Bu)₃).[4][7]
Q3: Can N-Heterocyclic Carbene (NHC) ligands be used effectively for these substrates?
A: Yes, N-Heterocyclic Carbene (NHC) ligands are excellent alternatives to phosphines and are often superior in certain contexts. NHCs are strong σ-donors, making the palladium center highly electron-rich, which is beneficial for the catalytic cycle. Their high thermal stability also makes them suitable for reactions requiring elevated temperatures.[8][9] They have proven particularly effective in Buchwald-Hartwig aminations and Heck couplings with challenging aryl chlorides and bromides.[9][10]
Q4: Are there situations where an electron-deficient ligand is preferred for an electron-deficient aryl bromide?
A: This is a less common but important scenario, typically arising in reactions where regioselectivity is a challenge. For instance, in the cross-coupling of polyhalogenated arenes with minimal electronic or steric bias between two identical halogen atoms, an electron-deficient ligand can be used to selectively activate one C-Br bond over the other. A recent study demonstrated that the electron-deficient ligand JackiePhos could facilitate the selective oxidative addition at the slightly more negatively charged C2–Br bond in 2,4-dibromoaryl ethers.[11] This is a specialized strategy for achieving catalyst control over site-selectivity.
Troubleshooting Guide: Common Issues & Solutions
Problem 1: Low or No Conversion
You've set up your reaction with an electron-deficient aryl bromide, a suitable coupling partner, a palladium source, ligand, and base, but after several hours, TLC or LC-MS analysis shows mostly starting material.
A: You are correct; oxidative addition is likely not the issue. The bottleneck is probably in the transmetalation or reductive elimination steps.
-
Potential Cause 1: Ineffective Transmetalation. The transfer of the organic group from the boron reagent to the palladium center is highly dependent on the base and solvent.
-
Solution:
-
Re-evaluate your base. A common cause of failure is a base that is too weak or has poor solubility. For challenging couplings, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than sodium carbonate (Na₂CO₃).[12] Ensure the base is a fine, dry powder.
-
Add water. In many Suzuki reactions using anhydrous solvents like dioxane or toluene, the addition of a small amount of water (or using an aqueous base solution) is crucial. Water can help dissolve the inorganic base and facilitate the formation of the reactive boronate species.[12]
-
Check your boronic acid quality. Boronic acids can degrade over time, especially if they are not pure, leading to protodeboronation (replacement of the boron group with hydrogen).[12] Consider using a more stable boronic ester (e.g., a pinacol ester) or a freshly sourced boronic acid.
-
-
-
Potential Cause 2: Slow Reductive Elimination. If the ligand is not suitable, the final step to form the C-C bond and regenerate the Pd(0) catalyst can be slow.
-
Solution: Switch to a more electron-rich and bulky ligand. If you are using a standard ligand like PPh₃, it may not be active enough. Move to a Buchwald-type ligand like SPhos or XPhos, which are designed to accelerate reductive elimination for difficult substrates.[4]
-
Caption: Troubleshooting workflow for low conversion in cross-coupling reactions.
Problem 2: Formation of Significant Side Products
You see product formation, but your yield is compromised by competing reactions like dehalogenation (hydrodehalogenation) or homocoupling.
A: Dehalogenation is a common side reaction, especially with very electron-poor aryl halides and certain bases or coupling partners. It can occur via several mechanisms, including β-hydride elimination from an intermediate Pd(II)-amido complex in Buchwald-Hartwig reactions.[13]
-
Solutions:
-
Optimize the Base: Strong, non-nucleophilic alkoxide bases like sodium tert-butoxide (NaOtBu) are standard for C-N couplings but can sometimes promote dehalogenation.[4] Consider switching to a carbonate (Cs₂CO₃) or phosphate (K₃PO₄) base, which may be milder.
-
Ligand Choice: The choice of ligand is critical. Certain ligands are known to minimize reductive dehalogenation.[14] Experiment with different bulky, electron-rich phosphines, as a subtle change in the ligand's steric profile can shut down the dehalogenation pathway.
-
Lower the Temperature: If the reaction is being run at high temperatures, lowering it may favor the desired productive coupling over decomposition or dehalogenation pathways.
-
A: Homocoupling of the aryl halide can occur, but a more common issue in Suzuki reactions is the homocoupling of the boronic acid reagent (B-Ar + B-Ar -> Ar-Ar). This is often caused by the presence of oxygen.[1]
-
Solutions:
-
Rigorous Degassing: Ensure your solvent and reaction vessel are thoroughly deoxygenated. A common procedure is to bubble an inert gas (argon or nitrogen) through the solvent for 20-30 minutes before use. The reaction vessel should be purged by evacuating and backfilling with inert gas multiple times.[12]
-
Use a Pd(0) Precatalyst: Pd(II) sources like Pd(OAc)₂ or PdCl₂(dppf) require in-situ reduction to the active Pd(0) state. If this reduction is inefficient or if oxidative conditions persist, Pd(II) species can promote boronic acid homocoupling.[1] Using a well-defined Pd(0) precatalyst, such as Pd₂(dba)₃ or a Buchwald precatalyst, can sometimes mitigate this issue.
-
Ligand-to-Palladium Ratio: In some cases, having excess ligand present is undesirable. The optimal palladium-to-ligand ratio is often 1:1 or 1:2.[5] Using a precatalyst with a defined Pd:L ratio can provide more consistent results.
-
Catalyst & Ligand Selection Summary
The table below summarizes common palladium sources and ligands used for cross-coupling with electron-deficient aryl bromides, highlighting their key features.
| Catalyst/Ligand | Class | Key Features & Applications | Typical Loading (mol%) |
| Palladium Precatalysts | |||
| Pd(OAc)₂ / PdCl₂ | Pd(II) Source | Inexpensive, common; requires in-situ reduction and addition of external ligand. | 1-5 |
| Pd₂(dba)₃ | Pd(0) Source | Air-stable Pd(0) source; requires addition of external ligand. | 1-2 |
| Buchwald Precatalysts (e.g., XPhos-Pd-G3) | Pd(II) Precatalyst | Air-stable, well-defined Pd:Ligand ratio; forms active Pd(0) in solution. Highly reliable.[5] | 1-3 |
| Phosphine Ligands | |||
| P(t-Bu)₃ | Trialkylphosphine | Highly electron-rich and effective for Heck and Suzuki reactions. Air-sensitive.[7] | 2-6 |
| XPhos, SPhos, RuPhos | Biaryl Phosphine | The "gold standard" for many C-N and C-C couplings. Bulky and electron-rich, promoting fast reductive elimination. Air-stable.[4][5] | 2-6 |
| NHC Ligands | |||
| IPr, IMes | NHC Precursors | Form highly active and thermally stable Pd-NHC complexes in situ. Excellent for challenging substrates.[10] | 2-5 |
General Experimental Protocol
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of an electron-deficient aryl bromide.
Objective: Couple 4-bromobenzonitrile with phenylboronic acid.
-
Reagent Preparation:
-
4-Bromobenzonitrile (1.0 equiv)
-
Phenylboronic Acid (1.2 equiv)
-
XPhos-Pd-G3 precatalyst (2 mol%)
-
Potassium Phosphate (K₃PO₄), finely powdered (2.0 equiv)
-
Anhydrous, degassed 1,4-Dioxane and Water (10:1 v/v mixture)
-
-
Reaction Setup (under inert atmosphere):
-
To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add the 4-bromobenzonitrile, phenylboronic acid, K₃PO₄, and XPhos-Pd-G3 precatalyst.[12]
-
Seal the flask with a septum or cap.
-
Evacuate the flask under vacuum and backfill with argon or nitrogen. Repeat this cycle three times to ensure the vessel is free of oxygen.[12]
-
-
Solvent Addition:
-
Prepare the 10:1 dioxane/water solvent mixture and degas it by bubbling argon through it for 30 minutes.
-
Using a syringe, add the degassed solvent to the reaction flask to achieve a concentration of ~0.2 M with respect to the aryl bromide.
-
-
Reaction Execution:
-
Place the sealed flask in a preheated oil bath or heating block at 80-100 °C.
-
Stir the reaction vigorously.[12]
-
Monitor the reaction's progress by taking aliquots and analyzing via TLC or LC-MS until the starting material is consumed (typically 2-12 hours).
-
-
Workup and Purification:
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
-
Caption: Standard experimental workflow for palladium-catalyzed cross-coupling.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. reddit.com [reddit.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. thieme-connect.com [thieme-connect.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Purification of 1-Bromo-2,5-difluoro-3-nitrobenzene
Welcome to the technical support center for the synthesis and purification of 1-Bromo-2,5-difluoro-3-nitrobenzene (CAS: 741721-51-7). This guide is designed for researchers, chemists, and drug development professionals who utilize this critical intermediate and require a product of high purity for their downstream applications. We will address common purification challenges in a practical, question-and-answer format, grounded in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect in my crude this compound?
The synthesis of this compound typically involves electrophilic aromatic substitution, such as the nitration of 1-bromo-2,5-difluorobenzene or bromination of 2,5-difluoronitrobenzene.[1] The impurity profile is therefore highly dependent on the specific synthetic route, but several common contaminants can be anticipated.
| Impurity Type | Specific Examples | Rationale for Formation |
| Regioisomers | 2-Bromo-1,4-difluoro-3-nitrobenzene, 4-Bromo-1,3-difluoro-2-nitrobenzene | The directing effects of the bromo- and fluoro- substituents on the aromatic ring can lead to substitution at alternative positions, resulting in isomeric products.[2] |
| Starting Materials | Unreacted 1-bromo-2,5-difluorobenzene or 2,5-difluoronitrobenzene | Incomplete reaction conversion. |
| Over-reaction Products | 1-Bromo-2,5-difluoro-dinitrobezenes | Excessively harsh nitrating conditions can lead to the addition of a second nitro group.[3] |
| Acidic Residues | Nitric Acid (HNO₃), Sulfuric Acid (H₂SO₄) | Remnants from the nitrating mixture used during synthesis.[4] |
| Colored Byproducts | Oxidation products, nitrophenols | Side reactions can generate highly colored minor impurities, often leading to a yellow or brown appearance in the crude product.[5] |
Q2: How should I assess the purity of my product before and after purification?
A multi-technique approach is recommended for a comprehensive purity assessment:
-
Thin-Layer Chromatography (TLC): An excellent first-pass technique to quickly visualize the number of components in your crude mixture and to monitor the progress of column chromatography.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C): Provides detailed structural information and is the gold standard for identifying the desired product and characterizing isomeric impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and quantifying the relative amounts of different components in a mixture.
-
Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range. Impurities typically depress and broaden the melting point range.[6]
Troubleshooting Purification Challenges
This section addresses specific experimental issues. The first step for any crude solid product should be a thorough wash with cold water to remove residual acids and inorganic salts before proceeding to more advanced techniques.
Problem: My NMR analysis shows a mixture of regioisomers.
Q: My crude product contains isomers that are difficult to separate. What is the most effective method to isolate the desired this compound?
A: The most robust method for separating regioisomers, which often have very similar physical properties, is column chromatography.[7][8][9] The subtle differences in the polarity of the isomers allow for differential adsorption onto a stationary phase.
Causality: Regioisomers have identical molecular weights but differ in the spatial arrangement of substituents. This leads to small differences in their dipole moments and, consequently, their polarity. Column chromatography exploits these polarity differences; more polar compounds interact more strongly with the polar silica gel stationary phase and elute later than less polar compounds.[3][5]
Workflow: Purification by Column Chromatography
Caption: Workflow for isomeric purification via column chromatography.
Detailed Protocol: Column Chromatography
-
Stationary Phase Selection: Standard silica gel (60 Å, 100-200 mesh) is generally effective.
-
Mobile Phase (Eluent) System: A gradient system of Hexane and Ethyl Acetate (EtOAc) is a common starting point. The low polarity of hexane allows for the elution of non-polar impurities, while the gradual introduction of the more polar ethyl acetate will elute the slightly more polar nitroaromatic compounds.[10]
-
Starting Conditions: Begin with 100% Hexane, then slowly increase the percentage of Ethyl Acetate (e.g., from 2% to 10% EtOAc in Hexane). The optimal gradient should be determined by preliminary TLC analysis.
-
-
Column Packing: Pack the column using the "wet slurry" method to ensure a homogenous stationary phase, which is critical for good separation.[11]
-
Sample Loading: Adsorb the crude product onto a small amount of silica gel and load it carefully onto the top of the column. This "dry loading" technique often results in better resolution than loading the sample dissolved in a solvent.
-
Elution and Fraction Collection: Begin elution with the starting solvent system. Collect fractions and monitor them closely by TLC. Combine the fractions that contain the pure desired product.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.
| Parameter | Recommended Starting Point |
| Stationary Phase | Silica Gel (100-200 mesh) |
| Eluent System | Hexane / Ethyl Acetate |
| Initial Gradient | 100% Hexane |
| Final Gradient | 90:10 Hexane / Ethyl Acetate |
| Monitoring | TLC with UV visualization (254 nm) |
Problem: My final product has a persistent yellow or brown color.
Q: My product is not a white or off-white solid as expected. How can I remove these colored impurities?
A: A persistent color often indicates the presence of trace amounts of highly conjugated or oxidized byproducts. Recrystallization is the most effective technique to remove such impurities, which are often present in small quantities.[12][13]
Causality: Recrystallization works on the principle of differential solubility.[14] An ideal solvent will dissolve the desired compound and the impurities at a high temperature but will only dissolve the impurities at a low temperature. As the solution cools, the concentration of the desired compound exceeds its solubility limit, causing it to crystallize out in a pure form, while the impurities remain dissolved in the cold solvent (mother liquor).[15]
Detailed Protocol: Recrystallization
-
Solvent Selection: The key is finding a suitable solvent or solvent pair. For compounds like this compound, alcohols (like Ethanol or Methanol) or a hydrocarbon/alcohol mixture (like Hexane/Ethanol) are good starting points.[12][16] The ideal solvent should dissolve the crude product when hot but not when cold.
-
Dissolution: In an Erlenmeyer flask, add a minimal amount of the hot solvent to your crude solid until it just dissolves completely.[6] Using the absolute minimum amount of solvent is crucial for maximizing recovery.
-
Decolorization (Optional): If the solution is highly colored, you can add a small amount (1-2% by weight) of activated charcoal to the hot solution and boil for a few minutes. The charcoal will adsorb the colored impurities.[12]
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated charcoal and any insoluble impurities. This step must be done quickly to prevent premature crystallization in the funnel.[6][12]
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize the yield of crystals.
-
Isolation and Washing: Collect the pure crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor containing dissolved impurities.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
| Solvent System | Suitability |
| Methanol | Good for moderately polar compounds.[12][16] |
| Ethanol | A very general and effective solvent for many organic solids.[14] |
| Hexane/Ethyl Acetate | A solvent pair that allows for fine-tuning of polarity to achieve optimal solubility characteristics. |
| Water | Generally unsuitable due to the low polarity of the target compound.[14] |
References
- 1. nbinno.com [nbinno.com]
- 2. chm.uri.edu [chm.uri.edu]
- 3. ukessays.com [ukessays.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. echemi.com [echemi.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. scs.illinois.edu [scs.illinois.edu]
- 14. Tips & Tricks [chem.rochester.edu]
- 15. m.youtube.com [m.youtube.com]
- 16. CN103804197A - Preparation method of 1-bromo-3-nitrobenzene - Google Patents [patents.google.com]
Technical Support Center: Managing Exothermic Reactions During the Nitration of Difluorobromobenzene
For Researchers, Scientists, and Drug Development Professionals
Welcome to the dedicated technical support center for managing the highly exothermic nitration of difluorobromobenzene. This guide is structured to provide immediate, actionable solutions to common challenges encountered during this sensitive synthesis. As your Senior Application Scientist, my goal is to equip you with the necessary expertise to ensure not only the success of your reaction but also the safety and integrity of your experimental process.
Frequently Asked Questions (FAQs)
Q1: What makes the nitration of difluorobromobenzene so exothermic and potentially hazardous?
A1: The nitration of any aromatic compound is inherently exothermic, but the reaction with difluorobromobenzene presents specific considerations. The primary driver of the exotherm is the reaction between concentrated nitric acid and sulfuric acid to form the highly reactive nitronium ion (NO₂⁺), the key electrophile in this reaction.[1][2] Sulfuric acid acts as a catalyst, protonating nitric acid to facilitate the loss of a water molecule and generate the nitronium ion.[2][3] This process, combined with the subsequent electrophilic attack on the difluorobromobenzene ring, releases a significant amount of heat.[4] Failure to adequately dissipate this heat can lead to a thermal runaway, a dangerous situation where the reaction rate increases uncontrollably, potentially causing a rapid rise in temperature and pressure, which could result in an explosion.[5][6]
Q2: I'm observing a rapid, unexpected increase in temperature that isn't responding to my cooling bath adjustments. What should I do?
A2: This situation indicates the onset of a thermal runaway and requires immediate action.[5][6]
-
Immediately stop the addition of the nitrating agent. [6][7] This is the most critical first step to prevent adding more fuel to the reaction.
-
Maximize cooling. Ensure your cooling system is operating at its full capacity.[6]
-
Maintain vigorous agitation. Proper stirring is crucial for efficient heat transfer to the cooling medium and to prevent the formation of localized hot spots.[5]
-
Prepare for an emergency quench. If the temperature continues to climb, you may need to quench the reaction by pouring the reaction mixture into a large volume of crushed ice or ice-water.[7] This should be done with extreme caution as the dilution of concentrated sulfuric acid is also highly exothermic.[7] Always follow your laboratory's established emergency procedures.
Q3: My reaction yield is very low. What are the likely causes?
A3: Low yields in the nitration of difluorobromobenzene can stem from several factors:
-
Incomplete Reaction: The reaction time may have been too short or the temperature too low. Consider extending the reaction time or cautiously increasing the temperature while closely monitoring the exotherm.
-
Suboptimal Reagent Ratio: An incorrect ratio of nitric acid to sulfuric acid can affect the concentration of the active nitronium ion electrophile.
-
Side Reactions: At elevated temperatures, the risk of side reactions, including oxidation of the starting material or the formation of polynitrated products, increases.
-
Losses During Workup: The desired product may be lost during the quenching and extraction phases. Ensure the quenching process is performed slowly to prevent product degradation and that the extraction solvent is appropriate for your product.
Q4: How do I properly quench the reaction upon completion?
A4: The standard and safest method for quenching a nitration reaction is to slowly and carefully pour the reaction mixture onto a large amount of crushed ice or an ice-water slurry with vigorous stirring.[7] This method serves two primary purposes: it rapidly cools the mixture and dilutes the concentrated acids, thus stopping the reaction. The product can then be isolated through standard procedures like filtration if it precipitates, or by extraction with a suitable organic solvent.
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving specific issues you might encounter during the nitration of difluorobromobenzene.
Issue 1: Thermal Runaway or Loss of Temperature Control
A thermal runaway is a critical safety event where the exothermic reaction accelerates uncontrollably.[5]
Immediate Actions:
-
Cease Reagent Addition: Immediately stop the flow of the nitrating mixture.[6][7]
-
Enhance Cooling: Ensure the cooling bath is at the target temperature and has sufficient capacity.
-
Verify Agitation: Confirm that stirring is vigorous and uninterrupted to prevent localized hot spots.[5]
-
Prepare for Emergency Quench: Have a large container of ice-water ready to receive the reaction mixture if the temperature continues to rise.[7]
Issue 2: Formation of Unwanted Isomers
The directing effects of the fluorine and bromine substituents on the benzene ring will influence the position of the incoming nitro group.
Potential Causes & Solutions:
-
Reaction Temperature: Higher temperatures can sometimes lead to a less selective reaction, resulting in a mixture of isomers. Maintaining a consistently low temperature is crucial for regioselectivity.
-
Nitrating Agent Concentration: The strength of the nitrating agent can influence isomer distribution. For highly activated or deactivated rings, adjusting the concentration of the nitric acid/sulfuric acid mixture may be necessary.
Issue 3: Charring or Darkening of the Reaction Mixture
Significant darkening or charring of the reaction mixture is indicative of decomposition or unwanted side reactions.
Potential Causes & Solutions:
-
Localized Hot Spots: Inadequate stirring can lead to localized areas of high temperature, causing decomposition. Ensure your stirring is efficient.[5]
-
Too Rapid Addition of Nitrating Agent: Adding the nitrating agent too quickly can overwhelm the cooling system's ability to dissipate heat.[7] A slow, dropwise addition is recommended.
-
Incorrect Acid Ratio: An overly aggressive nitrating mixture can lead to oxidative side reactions.
Experimental Protocols
Safety First:
-
Always conduct nitration reactions in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[8]
-
Have an emergency plan in place and be familiar with the location and use of safety equipment.
Protocol 1: Controlled Nitration of 1-Bromo-3,4-difluorobenzene
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and desired scale.
Reagents and Materials:
-
1-Bromo-3,4-difluorobenzene
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Crushed Ice
-
Deionized Water
-
Suitable Organic Solvent for Extraction (e.g., Dichloromethane or Ethyl Acetate)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
Preparation of the Nitrating Mixture: In a flask cooled in an ice-salt bath, slowly and carefully add a predetermined volume of concentrated sulfuric acid to a stirred, pre-cooled volume of concentrated nitric acid.[7] The temperature of this mixture should be maintained below 10 °C.
-
Reaction Setup: In a separate reaction vessel equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 1-bromo-3,4-difluorobenzene in a suitable solvent (if necessary) and cool the solution to 0-5 °C in an ice bath.
-
Addition of Nitrating Agent: Slowly add the cold nitrating mixture dropwise to the stirred solution of difluorobromobenzene, ensuring the internal temperature of the reaction does not exceed 10 °C.[8] The rate of addition should be carefully controlled to manage the exotherm.
-
Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at 0-5 °C. Monitor the progress of the reaction by a suitable analytical method, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Once the reaction is complete, slowly pour the reaction mixture into a beaker containing a large volume of crushed ice with vigorous stirring to quench the reaction.[7]
-
Isolation and Purification:
-
If the product precipitates, collect it by vacuum filtration, wash with cold water until the filtrate is neutral, and then dry.
-
If the product remains in solution, transfer the mixture to a separatory funnel. Extract the aqueous layer with an appropriate organic solvent. Combine the organic layers, wash sequentially with water, saturated sodium bicarbonate solution (caution: gas evolution), and brine. Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure.
-
The crude product can be further purified by recrystallization or column chromatography.
-
Quantitative Data Summary
| Parameter | Recommended Range | Rationale |
| Reaction Temperature | 0 - 10 °C | To control the exothermic nature of the reaction and minimize side-product formation.[8] |
| Nitrating Agent Addition Time | 30 - 90 minutes | Slow addition is crucial to allow for efficient heat dissipation.[7] |
| HNO₃:H₂SO₄ Ratio (v/v) | 1:1 to 1:2 | To ensure the efficient generation of the nitronium ion while controlling reactivity.[9] |
| Stirring Speed | > 300 RPM | Vigorous stirring is essential for uniform temperature distribution and to prevent localized hot spots. |
Visualizing the Workflow
Decision-Making for Exotherm Management
The following diagram illustrates the critical decision points when managing a potential thermal event during the nitration of difluorobromobenzene.
Caption: Decision workflow for managing temperature during nitration.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. aclanthology.org [aclanthology.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Isolating Products from 1-Bromo-2,5-difluoro-3-nitrobenzene Reactions
A Guide for the Synthetic Chemist
Welcome to the technical support center for methodologies involving 1-Bromo-2,5-difluoro-3-nitrobenzene. This guide is designed for researchers, scientists, and professionals in drug development. As Senior Application Scientists, we understand that robust and reproducible work-up and purification procedures are critical for success. This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios encountered when working with this versatile but challenging building block.
Understanding Your Starting Material: Key Properties
Before designing a work-up procedure, it is crucial to understand the physicochemical properties of this compound. Its behavior during extraction and purification is dictated by its structure: a highly electron-deficient aromatic ring.
| Property | Value | Source |
| CAS Number | 741721-51-7 | [1][2][3] |
| Molecular Formula | C₆H₂BrF₂NO₂ | [1][2] |
| Molecular Weight | 237.99 g/mol | [1][2] |
| Appearance | Typically a solid (pale yellow to orange crystals or powder) | [4][5] |
| Boiling Point | ~257 °C at 760 mmHg | [2] |
| Solubility | Limited solubility in water; soluble in many organic solvents (e.g., ethanol, ether, ethyl acetate, dichloromethane). | [6] |
The presence of three electron-withdrawing groups (nitro, and two fluoro substituents) makes the aromatic ring highly deactivated towards electrophilic attack but activated for nucleophilic aromatic substitution (SNAr).[7] This reactivity profile is a key consideration for potential side-products that may need to be removed during purification.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues in a question-and-answer format, from initial reaction quenching to final product isolation.
Part 1: Initial Reaction Quench and Liquid-Liquid Extraction
Q1: My reaction is complete. What is the best general procedure for quenching a reaction involving this compound?
A1: The quenching procedure is highly dependent on the reagents used. However, a common first step for many reactions is to pour the reaction mixture onto crushed ice or into cold water.[8] This serves two primary purposes:
-
To dissipate any exothermic heat from neutralizing acidic or basic reagents.
-
To precipitate the organic product , which is typically a solid and has low solubility in water.[6]
If your reaction was run under strongly acidic conditions (e.g., nitration), a careful neutralization with a base like sodium bicarbonate or sodium carbonate solution is required. Conversely, for reactions involving strong bases, a quench with a dilute acid like 1M HCl or ammonium chloride is appropriate.
Q2: I'm performing a liquid-liquid extraction. Which organic solvent should I choose, and what common mistakes should I avoid?
A2: The ideal extraction solvent should readily dissolve your product while being immiscible with water and having a relatively low boiling point for easy removal. For compounds derived from this compound, common choices include:
-
Ethyl Acetate (EtOAc): A good all-around solvent with moderate polarity.
-
Dichloromethane (DCM): Excellent for dissolving a wide range of organic compounds, but it is denser than water.
-
Diethyl Ether (Et₂O): Highly volatile, making it easy to remove, but it is extremely flammable.
Expert Tip: Avoid using an extraction solvent that is too nonpolar (e.g., hexanes) in the initial extraction, as your product, especially if it's a derivative, may have significant polarity. A common pitfall is incomplete extraction. Always perform at least three extractions with fresh solvent and pool the organic layers to maximize your yield.
Q3: My crude product contains acidic or basic impurities. How can I remove them before chromatography?
A3: This is a perfect scenario for an acid-base extraction. This simple step can significantly simplify your subsequent purification.[9]
-
To Remove Acidic Impurities (e.g., phenolic byproducts): Wash the combined organic layers with a dilute basic solution, such as 1M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution. The acidic impurities will be deprotonated to form salts, which are soluble in the aqueous layer.[10]
-
To Remove Basic Impurities (e.g., residual amines): Wash the organic layers with a dilute acidic solution, such as 1M hydrochloric acid (HCl). The basic impurities will be protonated, forming salts that move into the aqueous phase.[9][11]
After any acid or base wash, always perform a final wash with brine (saturated NaCl solution) to remove the bulk of the dissolved water from the organic layer before drying with an agent like MgSO₄ or Na₂SO₄.
Part 2: Purification by Column Chromatography
Q4: I am struggling to get good separation of my product from impurities using flash column chromatography. What should I do?
A4: Poor separation on a silica gel column is a common challenge. Here is a systematic troubleshooting approach:
-
Verify Compound Stability: First, ensure your compound is not decomposing on the silica gel. You can test this by spotting your crude material on a TLC plate, letting it sit for 30-60 minutes, and then eluting it. If a new spot appears or the original spot streaks, your compound may be unstable on silica.[12] In such cases, consider using a less acidic stationary phase like alumina or a deactivated silica gel.[12]
-
Optimize Your Solvent System: The key to good separation is finding a solvent system (eluent) that provides a good retention factor (Rf) difference between your product and impurities.
-
Your target compound should have an Rf of approximately 0.25-0.35 for optimal separation.
-
If your compound is very polar and doesn't move from the baseline even in 100% ethyl acetate, you may need to add a small amount of methanol (e.g., 1-5%) to your eluent.[12]
-
For compounds that are too close in Rf, try using a different solvent system. For example, if you are using ethyl acetate/hexanes, try dichloromethane/hexanes. The change in solvent selectivity can often resolve closely running spots.
-
-
Improve Your Column Packing and Loading: A poorly packed column or improper sample loading can ruin a separation.
-
Ensure the column is packed uniformly without any air bubbles.
-
Load your sample in a minimal amount of solvent. Dry-loading (adsorbing the crude product onto a small amount of silica gel before adding it to the column) is often the best method for achieving sharp bands.
-
dot
Caption: Troubleshooting workflow for column chromatography.
Part 3: Special Case: Reduction of the Nitro Group
Q5: I performed a reduction of the nitro group to an amine (e.g., using SnCl₂, Fe/HCl, or catalytic hydrogenation). My reaction is incomplete, and I have a mixture of starting material and product. What went wrong?
A5: Incomplete reduction of nitroarenes is a frequent issue. The problem often lies with the activity of the reducing agent or the reaction conditions.[9]
-
Catalytic Hydrogenation (e.g., Pd/C):
-
Catalyst Poisoning: Ensure your starting material and solvent are pure. Sulfur-containing compounds or other functional groups can poison the catalyst.
-
Catalyst Activity: The catalyst may be old or inactive. Use fresh catalyst.
-
Hydrogen Pressure: For difficult reductions, increasing the hydrogen pressure can often drive the reaction to completion.
-
-
Metal/Acid Reductions (e.g., SnCl₂·2H₂O, Fe/HCl):
-
Stoichiometry: A sufficient excess of the metal reductant and acid is crucial. Typically, 3-5 equivalents of the reducing agent are used.[9]
-
Metal Activation: The surface of the metal powder can oxidize over time. Pre-washing with dilute HCl can sometimes activate the metal surface.
-
Temperature: These reactions often require heating to reflux to go to completion.[9]
-
Expert Tip: A potential side reaction during the reduction of halogenated nitroaromatics is dehalogenation (loss of the bromine atom).[13] To minimize this, use milder conditions or specialized catalysts. For catalytic hydrogenations, adding a suppressor like morpholine can sometimes prevent dehalogenation.[13] Several methods exist for the selective reduction of halogenated nitroarenes.[14]
Part 4: Recrystallization and Final Product Handling
Q6: My product from the column is still slightly impure. What is a good general protocol for recrystallization?
A6: Recrystallization is an excellent technique for final purification, especially for solid compounds.
Step-by-Step Recrystallization Protocol:
-
Solvent Selection: The key is to find a solvent (or solvent pair) that dissolves your compound well when hot but poorly when cold. Test small amounts of your solid in various solvents (e.g., ethanol, isopropanol, hexanes, toluene) to find the ideal one.
-
Dissolution: Place the solid in a flask and add the minimum amount of hot solvent required to fully dissolve it.
-
Hot Filtration (Optional): If there are insoluble impurities (like dust or silica gel from the column), perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and dry them under vacuum.
This protocol is widely adaptable, and a similar procedure involving steam distillation followed by recrystallization from ethanol has been described for related compounds like m-bromonitrobenzene.[8][15]
References
- 1. calpaclab.com [calpaclab.com]
- 2. This compound | 741721-51-7 [sigmaaldrich.com]
- 3. matrixscientific.com [matrixscientific.com]
- 4. nbinno.com [nbinno.com]
- 5. 1-Bromo-2,5-difluoro-4-nitrobenzene, 97%, Thermo Scientific Chemicals 5 g | Buy Online [thermofisher.com]
- 6. CAS 585-79-5: 1-Bromo-3-nitrobenzene | CymitQuimica [cymitquimica.com]
- 7. echemi.com [echemi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. WO2016198921A1 - Method of purifying nitrated aromatic compounds from a nitration process - Google Patents [patents.google.com]
- 11. US2430421A - Process for the purification of mononitro aromatic compounds - Google Patents [patents.google.com]
- 12. Purification [chem.rochester.edu]
- 13. US3145231A - Process for the reduction of halo nitro aromatic compounds - Google Patents [patents.google.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
Reactivity Face-Off: A Comparative Guide to 1-Bromo-2,5-difluoro-3-nitrobenzene and 1-Bromo-2,4-difluoro-3-nitrobenzene in Nucleophilic Aromatic Substitution
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that dictates the efficiency and success of a synthetic route. Among the vast array of available reagents, substituted halonitrobenzenes are pivotal intermediates, particularly for constructing complex molecular architectures via nucleophilic aromatic substitution (SNAr). This guide provides an in-depth, objective comparison of the reactivity of two closely related isomers: 1-Bromo-2,5-difluoro-3-nitrobenzene and 1-Bromo-2,4-difluoro-3-nitrobenzene. By dissecting their electronic properties and the stability of their reaction intermediates, we aim to provide a predictive framework for their behavior in SNAr reactions, supported by established mechanistic principles.
The Decisive Factor: Stability of the Meisenheimer Complex in SNAr Reactions
Nucleophilic aromatic substitution is a cornerstone of modern organic synthesis. The reaction proceeds through a two-step addition-elimination mechanism, where the rate-determining step is the initial attack of a nucleophile on the electron-deficient aromatic ring. This attack forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[1] The stability of this complex is paramount; the more stable the intermediate, the lower the activation energy for its formation, and thus, the faster the reaction.
The presence of strong electron-withdrawing groups (EWGs) is crucial for activating the aromatic ring towards nucleophilic attack. The nitro group (–NO₂) is a powerful EWG, capable of stabilizing the negative charge of the Meisenheimer complex through both inductive and resonance effects, especially when positioned ortho or para to the site of nucleophilic attack. Fluorine atoms also contribute to the activation of the ring through their strong inductive electron-withdrawing effect.
In the context of the two isomers , the key to understanding their relative reactivity lies in how effectively the nitro and fluoro substituents in each molecule can stabilize the negative charge of the Meisenheimer complex formed upon nucleophilic attack at the carbon atom bonded to the bromine leaving group.
Caption: Generalized workflow of the SNAr addition-elimination mechanism.
Comparative Reactivity Analysis
1-Bromo-2,4-difluoro-3-nitrobenzene: The More Reactive Isomer
In 1-Bromo-2,4-difluoro-3-nitrobenzene, the substituents are arranged in a manner that provides superior stabilization of the Meisenheimer intermediate. Let's analyze the positions of the electron-withdrawing groups relative to the reaction center (C1, the carbon bonded to bromine):
-
Nitro Group (at C3): Positioned meta to the site of nucleophilic attack. In this position, it exerts a strong inductive electron-withdrawing effect (-I), pulling electron density away from the ring and stabilizing the negative charge. However, it cannot participate in resonance stabilization.
-
Fluorine Atom (at C2): Positioned ortho to the reaction center. This fluorine atom provides a powerful inductive pull (-I) due to its high electronegativity.
-
Fluorine Atom (at C4): Positioned para to the reaction center. This is the key to the enhanced reactivity of this isomer. The fluorine at the para position can stabilize the negative charge of the Meisenheimer complex through both a strong inductive effect (-I) and, more importantly, a resonance effect (-M or -R). The negative charge that develops on the ring during the formation of the intermediate can be delocalized onto the electronegative fluorine atom.
The resonance structures of the Meisenheimer complex for 1-Bromo-2,4-difluoro-3-nitrobenzene illustrate this stabilization:
Caption: Reaction pathway for 1-Bromo-2,4-difluoro-3-nitrobenzene.
This compound: The Less Reactive Isomer
Now, let's examine the substituent effects in this compound:
-
Nitro Group (at C3): As in the other isomer, it is meta to the reaction center and provides stabilization through its inductive effect (-I).
-
Fluorine Atom (at C2): Positioned ortho to the reaction center, it exerts a strong inductive pull (-I).
-
Fluorine Atom (at C5): This fluorine is meta to the site of nucleophilic attack. Consequently, it can only stabilize the negative charge of the Meisenheimer complex through its inductive effect (-I). It cannot participate in resonance stabilization of the negative charge that develops on the ring.
While both isomers benefit from the inductive effects of two fluorine atoms and a nitro group, the lack of a para-substituent capable of resonance stabilization in this compound results in a less stable Meisenheimer intermediate compared to the 2,4-difluoro isomer. This leads to a higher activation energy for the rate-determining step and, therefore, a slower reaction rate.
Predicted Reactivity Summary
| Feature | 1-Bromo-2,4-difluoro-3-nitrobenzene | This compound | Rationale |
| Predicted Reactivity | Higher | Lower | The Meisenheimer complex of the 2,4-difluoro isomer is more stable. |
| Nitro Group (C3) | Meta (-I effect) | Meta (-I effect) | Provides inductive stabilization in both isomers. |
| Fluoro Group (C2) | Ortho (-I effect) | Ortho (-I effect) | Provides strong inductive stabilization in both isomers. |
| Second Fluoro Group | Para (C4) (-I and -R effects) | Meta (C5) (-I effect only) | The para-fluoro group in the 2,4-isomer provides crucial resonance stabilization to the intermediate, which is absent in the 2,5-isomer. |
Experimental Protocol: Aminolysis of Bromodifluoronitrobenzenes
This generalized protocol can be adapted for the aminolysis of either isomer with a nucleophile such as piperidine.
Objective: To synthesize the corresponding N-substituted aminodifluoronitrobenzene via a nucleophilic aromatic substitution reaction.
Materials:
-
1-Bromo-2,4-difluoro-3-nitrobenzene or this compound (1.0 eq)
-
Piperidine (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the bromo-difluoro-nitrobenzene starting material (e.g., 1.0 mmol, 238 mg).
-
Add potassium carbonate (2.0 mmol, 276 mg).
-
Add DMF (5 mL) to dissolve the solids.
-
Add piperidine (1.2 mmol, 0.12 mL) to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with brine (2 x 10 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.
Caption: A typical experimental workflow for the SNAr reaction.
Conclusion
Based on a thorough analysis of the electronic effects of the substituents, 1-Bromo-2,4-difluoro-3-nitrobenzene is predicted to be significantly more reactive towards nucleophilic aromatic substitution than this compound . The key differentiating factor is the ability of the fluorine atom at the para position (C4) in the former isomer to provide resonance stabilization to the Meisenheimer intermediate, a stabilizing effect that is absent in the latter isomer where the second fluorine is at a meta position (C5). This fundamental difference in the stability of the rate-determining intermediate provides a solid rationale for predicting the outcome of competitive reactions and for selecting the optimal starting material for a given synthetic target. While this guide provides a strong theoretical framework, it is imperative to validate these predictions with empirical data for specific applications.
References
A Comparative Analysis of Fluorinated vs. Chlorinated Nitroaromatics in SNAr Reactions: A Guide for Researchers
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the Nucleophilic Aromatic Substitution (SNAr) reaction stands as a cornerstone for the construction of arylated molecules.[1] The strategic functionalization of aromatic rings, activated by potent electron-wthdrawing groups like the nitro moiety, is pivotal in the synthesis of a vast array of bioactive compounds and advanced materials.[2] Among the various substrates employed, halo-nitroaromatics are the most common. This guide provides an in-depth comparative analysis of fluorinated versus chlorinated nitroaromatics in SNAr reactions, offering mechanistic insights, experimental data, and practical guidance for researchers, scientists, and drug development professionals.
The SNAr Mechanism: A Tale of Two Steps
The classical SNAr reaction proceeds via a two-step addition-elimination mechanism.[3][4] Understanding this pathway is crucial to appreciating the profound difference in reactivity between fluorinated and chlorinated nitroaromatics.
-
Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the halogen substituent.[1] This leads to the formation of a resonance-stabilized, negatively charged intermediate known as the Meisenheimer complex.[5][6] The presence of a nitro group, particularly at the ortho or para position relative to the leaving group, is critical as it delocalizes the negative charge, thereby stabilizing this intermediate.[7][8] This initial attack and the subsequent disruption of aromaticity constitute the rate-determining step of the reaction.[3][9]
-
Elimination of the Leaving Group and Restoration of Aromaticity: In the second, faster step, the leaving group (halide ion) is expelled, and the aromaticity of the ring is restored, yielding the final substituted product.[4]
// Reactants
Reactants [label=<
+Nu->];
// Meisenheimer Complex
Meisenheimer [label=<
Meisenheimer Complex(Rate-determining step)>];
// Products
Products [label=<
+X->];
// Arrows Reactants -> Meisenheimer [label="k1 (slow)"]; Meisenheimer -> Products [label="k2 (fast)"]; }
Caption: The two-step addition-elimination mechanism of the SNAr reaction.
The Halogen Effect: Why Fluorine Reigns Supreme
Contrary to the leaving group trends observed in SN1 and SN2 reactions where I > Br > Cl > F, the reactivity order in SNAr reactions is often reversed: F > Cl > Br > I .[6] This seemingly counterintuitive observation is a direct consequence of the reaction mechanism.
The rate-determining step is the formation of the Meisenheimer complex.[9] The stability of this intermediate is paramount to the overall reaction rate. Fluorine, being the most electronegative halogen, exerts a powerful electron-withdrawing inductive effect (-I).[9][10] This effect strongly stabilizes the developing negative charge in the Meisenheimer complex, thereby lowering the activation energy of the first step.[10] While chlorine is also electron-withdrawing, its effect is less pronounced than that of fluorine.
The C-F bond is significantly stronger than the C-Cl bond, which would suggest that fluoride is a poorer leaving group. However, since the cleavage of the carbon-halogen bond occurs in the fast, non-rate-determining second step, the strength of this bond has a minimal impact on the overall reaction kinetics.[6] The dominant factor is the stabilization of the rate-determining intermediate, where fluorine's high electronegativity provides a decisive advantage.[10]
Quantitative Comparison: A Look at the Data
The enhanced reactivity of fluorinated nitroaromatics over their chlorinated counterparts is not merely a qualitative observation but is well-supported by kinetic data. While specific rate constants can vary with the nucleophile, solvent, and specific substitution pattern, the general trend is consistent. For instance, studies on analogous systems like 1-fluoro-2,4-dinitrobenzene and 1-chloro-2,4-dinitrobenzene have demonstrated that the fluoro-derivative can react several orders of magnitude faster.[10]
| Substrate | Nucleophile | Solvent | Relative Rate (kF/kCl) |
| 1-Halo-2,4-dinitrobenzene | Aniline | Ethanol | ~200 |
| 1-Halo-2,4-dinitrobenzene | Piperidine | Benzene | ~3000 |
| 1-Halo-4-nitrobenzene | Methoxide | Methanol | ~2500 |
Note: The values in this table are illustrative and compiled from various sources to demonstrate the general trend. Actual experimental values may differ.
This significant rate enhancement highlights the practical advantage of using fluorinated nitroaromatics in synthesis, often allowing for milder reaction conditions and shorter reaction times.[11]
Practical Considerations and Experimental Protocols
The choice between a fluorinated and a chlorinated nitroaromatic substrate in a synthetic plan will depend on several factors including availability, cost, and the desired reactivity. However, for challenging SNAr transformations or when mild conditions are required, fluoro-nitroaromatics are generally the superior choice.
General Experimental Protocol for a Comparative Kinetic Study
To quantitatively assess the reactivity difference, a kinetic study can be performed using UV-Visible spectrophotometry.[10] The formation of the colored product can be monitored over time to determine the reaction rate.
Materials:
-
1-Fluoro-2,4-dinitrobenzene
-
1-Chloro-2,4-dinitrobenzene
-
Aniline (or another suitable nucleophile)
-
Ethanol (or another suitable solvent)
-
UV-Vis Spectrophotometer
-
Thermostatted cuvette holder
-
Volumetric flasks and pipettes
Procedure:
-
Solution Preparation: Prepare stock solutions of the halo-nitroaromatic and the nucleophile in the chosen solvent at known concentrations.
-
Reaction Initiation: In a cuvette, rapidly mix solutions of the halo-nitroaromatic and a large excess of the nucleophile to ensure pseudo-first-order kinetics.
-
Data Acquisition: Immediately place the cuvette in the thermostatted spectrophotometer and monitor the increase in absorbance at the λmax of the product over time.
-
Data Analysis: Plot ln(A∞ - At) versus time, where A∞ is the final absorbance and At is the absorbance at time t. The slope of the resulting linear plot will be the negative of the pseudo-first-order rate constant (kobs).
-
Second-Order Rate Constant: The second-order rate constant (k2) can be calculated by dividing kobs by the concentration of the nucleophile.
-
Comparison: Repeat the experiment under identical conditions with the other halo-nitroaromatic to obtain a direct comparison of their reaction rates.
// Workflow Prep_Solutions -> Initiate_Reaction; Initiate_Reaction -> Monitor_Absorbance; Monitor_Absorbance -> Plot_Data; Plot_Data -> Calculate_kobs; Calculate_kobs -> Calculate_k2; }
Caption: A generalized workflow for the kinetic analysis of SNAr reactions.
Conclusion
In the realm of nucleophilic aromatic substitution on nitro-activated rings, the choice of the halogen substituent has a profound impact on reactivity. The superior performance of fluorinated nitroaromatics is a direct consequence of the SNAr mechanism, where the high electronegativity of fluorine provides crucial stabilization to the rate-determining Meisenheimer complex.[10] This mechanistic understanding, supported by robust kinetic data, empowers chemists to make informed decisions in the design and optimization of synthetic routes. For researchers in drug discovery and materials science, leveraging the enhanced reactivity of fluoro-nitroaromatics can pave the way for more efficient and versatile syntheses of novel functional molecules.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. gchemglobal.com [gchemglobal.com]
- 3. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
The Fluorine Factor: A Comparative Guide to the Enhanced Reactivity of Bromonitrobenzenes in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of synthetic organic chemistry, the strategic modification of aromatic systems is paramount for the construction of novel therapeutics and functional materials. Nucleophilic aromatic substitution (SNAr) stands as a cornerstone reaction for the formation of carbon-heteroatom and carbon-carbon bonds on electron-deficient aromatic rings. This guide provides an in-depth technical comparison of the reactivity of traditional bromonitrobenzenes with their fluorine-substituted counterparts, offering experimental insights and mechanistic rationale to inform synthetic strategy.
The SNAr Reaction: A Mechanistic Overview
The SNAr reaction typically proceeds through a two-step addition-elimination mechanism. The initial, and often rate-determining, step involves the attack of a nucleophile on an electron-poor aromatic ring, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[1][2] The presence of strong electron-withdrawing groups (EWGs), such as a nitro group (-NO2), is crucial for activating the ring towards nucleophilic attack by stabilizing this negatively charged intermediate.[1][3] The reaction is completed by the departure of a leaving group, restoring the aromaticity of the ring.
Caption: Generalized mechanism of the SNAr reaction.
The Influence of Fluorine Substitution: An Inductive Powerhouse
While bromine is a good leaving group, the introduction of a fluorine atom onto the bromonitrobenzene ring profoundly influences the molecule's reactivity in SNAr reactions. This influence is primarily governed by fluorine's exceptional electronegativity.
Activation of the Aromatic Ring
Fluorine's strong inductive electron-withdrawing effect (-I effect) significantly enhances the electrophilicity of the aromatic ring, making it more susceptible to nucleophilic attack.[4][5][6] This effect is particularly pronounced when fluorine is positioned ortho or para to the site of nucleophilic attack, as it effectively stabilizes the developing negative charge in the Meisenheimer complex.[1] In contrast to its role as a leaving group, a substituent fluorine atom acts as a powerful activating group.
The "Element Effect": Fluorine as a Superior Leaving Group in SNAr
Counterintuitively for those accustomed to SN2 reactions, fluorine is a better leaving group than bromine in many SNAr contexts.[4][7] This "element effect" arises because the rate-determining step is the formation of the Meisenheimer complex, not the departure of the leaving group.[5][6] The highly polar carbon-fluorine bond places a significant partial positive charge on the carbon atom, making it a more favorable site for nucleophilic attack.[6]
Comparative Reactivity and Regioselectivity: A Data-Driven Analysis
The presence of a fluorine substituent on a bromonitrobenzene ring not only enhances the overall reaction rate but also introduces questions of regioselectivity.
Rate Enhancement
Experimental evidence consistently demonstrates that the introduction of a fluorine atom ortho to a bromine leaving group in a nitro-activated ring increases the rate of nucleophilic substitution of the bromine.
| Substrate | Relative Reactivity with Piperidine | Rationale |
| 1-Bromo-4-nitrobenzene | Base | Standard activated substrate. |
| 1-Bromo-2-fluoro-4-nitrobenzene | Higher | The ortho-fluorine's strong -I effect further stabilizes the Meisenheimer complex, accelerating the rate-determining nucleophilic attack. |
This table represents a qualitative comparison based on established principles of substituent effects in SNAr reactions.
Regioselectivity in Polyhalogenated Systems
In molecules containing both fluorine and bromine, the site of nucleophilic attack is determined by a balance of factors, including the activating effect of the substituents and the intrinsic leaving group ability. In a compound such as 4-bromo-2-fluoro-1-nitrobenzene, the fluorine atom is positioned ortho to the nitro group, while the bromine is para. Both are activated positions. However, the superior activating nature of fluorine as a leaving group in SNAr reactions often leads to its preferential displacement.[8]
For instance, in the reaction of 4-bromo-2-fluoro-nitrobenzene with 4-methyl-1H-imidazole, the fluorine atom is displaced, yielding a mixture of N-aryl-4- and N-aryl-5-methylimidazoles.[8] This highlights the dominance of fluorine's ability to facilitate the initial nucleophilic attack over bromine's superior intrinsic leaving group ability in the elimination step.
Experimental Protocols
The following is a representative protocol for conducting an SNAr reaction with an amine nucleophile, which can be adapted for kinetic and comparative studies.
General Procedure for the Reaction of a Halonitrobenzene with a Primary or Secondary Amine
Caption: A typical experimental workflow for an SNAr reaction.
Materials:
-
Halonitrobenzene (e.g., 1-bromo-4-nitrobenzene or 1-bromo-2-fluoro-4-nitrobenzene)
-
Amine nucleophile (e.g., piperidine, morpholine)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Potassium carbonate (K2CO3) or triethylamine (Et3N)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the halonitrobenzene (1.0 eq) in DMF or DMSO in a round-bottom flask.
-
Add the amine nucleophile (1.1 - 1.5 eq) to the solution.
-
Add the base (e.g., K2CO3, 2.0 eq).[9]
-
Stir the reaction mixture at room temperature or heat to 50-100 °C.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).[9]
-
Wash the combined organic layers with brine, dry over anhydrous MgSO4, and filter.[9]
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel.
Kinetic Monitoring by UV-Vis Spectroscopy
For quantitative comparison, the reaction rates can be monitored using UV-Vis spectroscopy by observing the formation of the colored product over time.[1][3][10] Pseudo-first-order conditions are established by using a large excess of the nucleophile.[1] The observed rate constant (kobs) can be determined by fitting the absorbance data to a first-order rate equation.
Conclusion and Future Outlook
The substitution of a fluorine atom onto a bromonitrobenzene scaffold is a powerful strategy for enhancing reactivity in SNAr reactions. This is primarily due to fluorine's potent inductive electron-withdrawing effect, which activates the aromatic ring and stabilizes the key Meisenheimer intermediate. Furthermore, in many SNAr contexts, fluorine serves as a more effective leaving group than bromine, a consequence of the rate-determining nature of the initial nucleophilic attack. Understanding these principles allows for the rational design of synthetic routes and the selective functionalization of complex aromatic systems. For drug development professionals, leveraging the "fluorine factor" can lead to more efficient syntheses of target molecules and the exploration of novel chemical space.
References
- 1. Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Analysis of Steric Hindrance Effects of Alkoxy Groups in Bromonitrobenzene Derivatives
Introduction: The Nuances of Steric Hindrance in Aromatic Substitution Reactions
In the realm of drug development and fine chemical synthesis, the predictability of reaction outcomes is paramount. The substitution pattern on an aromatic ring dictates its reactivity, and among the influential factors, steric hindrance often plays a decisive role, particularly in reactions like Nucleophilic Aromatic Substitution (SNAr). This guide provides an in-depth comparison of the steric effects of a homologous series of alkoxy groups—methoxy, ethoxy, isopropoxy, and tert-butoxy—on the reactivity of bromonitrobenzene derivatives.
Alkoxy groups are common substituents in pharmacologically active molecules, valued for their ability to modulate lipophilicity and metabolic stability. However, the size and conformation of the alkyl portion of the alkoxy group can significantly impede the approach of a nucleophile, thereby altering reaction rates and, in some cases, even the reaction pathway. This guide will delve into the theoretical underpinnings of steric hindrance in this context, present a framework for quantifying these effects, and provide a detailed experimental protocol for researchers to generate their own comparative data.
The Interplay of Electronic and Steric Effects in SNAr Reactions
Nucleophilic aromatic substitution in bromonitrobenzene is a classic example of an addition-elimination reaction. The nitro group, being a potent electron-withdrawing group, activates the benzene ring towards nucleophilic attack, particularly at the ortho and para positions. This activation is crucial as it stabilizes the negatively charged intermediate, known as a Meisenheimer complex.
While the electronic effect of the nitro group is the primary driver of the reaction, the steric effect of an adjacent alkoxy group can significantly modulate the reaction rate. An alkoxy group at a position ortho to the bromine leaving group will sterically hinder the incoming nucleophile. The larger the alkyl part of the alkoxy group, the greater the steric hindrance, and consequently, the slower the reaction rate. This is due to the increased van der Waals repulsion between the nucleophile and the bulky alkoxy group in the transition state leading to the Meisenheimer complex.
Quantifying Steric Hindrance: Taft and Charton Parameters
To move beyond a qualitative understanding, we can employ empirical steric parameters. The Taft steric parameter, E_s, is a widely used measure of the steric effect of a substituent.[1][2] It is derived from the hydrolysis rates of esters and provides a quantitative measure of the bulkiness of a group. A more negative E_s value indicates greater steric hindrance.
Another useful set of parameters are the Charton steric parameters (υ), which are calculated from the van der Waals radii of the atoms in the substituent.[3] These parameters can provide a more nuanced view of the shape and size of the substituent.
| Alkoxy Group | Alkyl Structure | Taft Steric Parameter (E_s) | Charton Steric Parameter (υ) | Expected Relative SNAr Rate |
| Methoxy | -CH₃ | -0.55 | 0.52 | Fastest |
| Ethoxy | -CH₂CH₃ | -0.67 | 0.56 | ↓ |
| Isopropoxy | -CH(CH₃)₂ | -1.08 | 0.76 | ↓↓ |
| Tert-butoxy | -C(CH₃)₃ | -2.14 | 1.24 | Slowest |
Note: The E_s and υ values are for the corresponding alkyl groups, which serve as a proxy for the steric bulk of the alkoxy groups.
The expected trend is a decrease in the rate of nucleophilic aromatic substitution as the size of the alkyl portion of the alkoxy group increases. The tert-butoxy group, with its three methyl groups, is expected to exert the most significant steric hindrance, leading to the slowest reaction rate.
Experimental Validation: A Protocol for Kinetic Analysis
To empirically validate the predicted steric effects, a kinetic study of the SNAr reaction between a series of 2-bromo-1-alkoxy-3-nitrobenzenes and a nucleophile, such as piperidine, can be performed. The progress of the reaction can be monitored by techniques like UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
Synthesis of 2-Bromo-1-alkoxy-3-nitrobenzene Derivatives
The required starting materials can be synthesized from 2-bromo-3-nitrophenol via a Williamson ether synthesis.
Step 1: Williamson Ether Synthesis
Caption: General workflow for the synthesis of 2-bromo-1-alkoxy-3-nitrobenzene derivatives.
Detailed Protocol:
-
To a solution of 2-bromo-3-nitrophenol (1.0 eq) in acetone, add potassium carbonate (2.0 eq).
-
Add the corresponding alkyl halide (e.g., iodoethane for the ethoxy derivative) (1.5 eq).
-
Reflux the mixture for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, filter the solid and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Kinetic Study of the SNAr Reaction
Step 2: Kinetic Analysis
Caption: Workflow for the kinetic analysis of the SNAr reaction.
Detailed Protocol:
-
Prepare stock solutions of the 2-bromo-1-alkoxy-3-nitrobenzene derivative and piperidine in a suitable solvent (e.g., DMSO).
-
Equilibrate the solutions to the desired reaction temperature in a constant temperature bath.
-
Initiate the reaction by mixing the solutions.
-
At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction (e.g., by dilution with a cold solvent).
-
Analyze the concentration of the product or the disappearance of the starting material using a calibrated UV-Vis spectrophotometer or HPLC.
-
Determine the pseudo-first-order rate constant (k_obs) by plotting the natural logarithm of the reactant concentration versus time.
-
Repeat the experiment with different concentrations of piperidine to determine the second-order rate constant (k₂).
Expected Results and Interpretation
The kinetic data obtained from the experiment should demonstrate a clear trend in reaction rates that correlates with the steric bulk of the alkoxy group.
Caption: The logical relationship between the size of the alkoxy group and the rate of the SNAr reaction.
The second-order rate constants (k₂) are expected to decrease in the order: Methoxy > Ethoxy > Isopropoxy > Tert-butoxy
This trend directly reflects the increasing steric hindrance around the reaction center, which raises the activation energy of the rate-determining nucleophilic attack step.
Conclusion and Broader Implications
This guide has provided a comprehensive comparison of the steric effects of different alkoxy groups in bromonitrobenzene derivatives, focusing on the SNAr reaction. The key takeaway for researchers, scientists, and drug development professionals is that the steric bulk of an alkoxy group is a critical parameter that must be considered when designing synthetic routes and structure-activity relationship (SAR) studies. A seemingly minor change from a methoxy to an isopropoxy group can have a profound impact on reactivity.
The provided experimental protocol offers a robust framework for quantifying these effects, enabling a more rational approach to molecular design and synthesis. By understanding and predicting the influence of steric hindrance, chemists can save valuable time and resources, accelerating the discovery and development of new chemical entities.
References
Alternative reagents to 1-Bromo-2,5-difluoro-3-nitrobenzene for synthesizing substituted anilines
For researchers, scientists, and professionals in drug development, the synthesis of substituted anilines is a cornerstone of new molecule discovery. The choice of starting materials is critical, dictating reaction efficiency, yield, and the overall viability of a synthetic route. This guide provides an in-depth, objective comparison of alternative reagents to 1-Bromo-2,5-difluoro-3-nitrobenzene for the synthesis of substituted anilines via nucleophilic aromatic substitution (SNAr). This analysis is supported by experimental data and detailed protocols to inform your selection of the optimal reagent for your specific research and development needs.
The Benchmark Reagent: this compound
This compound is a highly activated substrate for nucleophilic aromatic substitution (SNAr) reactions. The strong electron-withdrawing nitro group, positioned ortho and para to the halogen and fluorine substituents, significantly lowers the electron density of the aromatic ring, making it susceptible to attack by nucleophiles such as primary and secondary amines. The bromine atom serves as a good leaving group in this context.
The general mechanism for the SNAr reaction is a two-step addition-elimination process. The amine nucleophile first attacks the carbon atom bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized by the electron-withdrawing nitro group. In the second, typically fast, step, the leaving group is eliminated, restoring the aromaticity of the ring and yielding the substituted aniline product.
Caption: General mechanism of the SNAr reaction.
Comparative Analysis of Alternative Reagents
While this compound is an effective reagent, several alternatives offer potential advantages in terms of reactivity, cost, or availability. This section provides a comparative overview of these alternatives, with a focus on their performance in the synthesis of substituted anilines.
Halogenated Analogues: The "Element Effect" in Practice
The nature of the halogen leaving group significantly influences the rate of SNAr reactions, a phenomenon known as the "element effect". In contrast to SN1 and SN2 reactions, the typical reactivity order for SNAr is F > Cl > Br > I.[1] This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the strong inductive electron-withdrawing effect of more electronegative halogens, making the carbon atom more electrophilic.[2]
| Reagent | Key Features | Relative Reactivity (Predicted) |
| This compound | Benchmark reagent, good balance of reactivity and handling. | +++ |
| 1-Chloro-2,5-difluoro-3-nitrobenzene | Expected to be slightly more reactive than the bromo analogue due to the higher electronegativity of chlorine.[3] | ++++ |
| 1-Iodo-2,5-difluoro-3-nitrobenzene | Expected to be less reactive than the bromo and chloro analogues. | ++ |
Dichloro- and Trifluoro- Nitrobenzenes: Shifting the Substitution Pattern
Other commercially available reagents with different substitution patterns can also serve as effective precursors for substituted anilines.
| Reagent | Key Features |
| 2,4-Dichloro-1-nitrobenzene | A cost-effective alternative with two potential leaving groups. The chlorine atom para to the nitro group is significantly more activated towards nucleophilic attack. |
| 3,4,5-Trifluoronitrobenzene | A highly activated substrate with three fluorine atoms that can potentially be displaced, offering opportunities for multiple substitutions. |
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of substituted anilines using the benchmark reagent and its alternatives.
General Protocol for SNAr with this compound
Objective: To synthesize a substituted aniline via nucleophilic aromatic substitution.
Materials:
-
This compound
-
Amine (e.g., morpholine, piperidine, or a primary amine)
-
Base (e.g., K2CO3 or triethylamine)
-
Solvent (e.g., DMF, DMSO, or acetonitrile)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in the chosen solvent.
-
Add the amine (1.1-1.2 eq) and the base (2.0 eq).
-
Stir the reaction mixture at room temperature or heat as required (monitor by TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO4, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: A generalized workflow for SNAr reactions.
Synthesis of 5-Chloro-2-nitroaniline from 2,4-Dichloronitrobenzene[4]
Objective: To demonstrate the selective substitution of a chlorine atom in 2,4-dichloronitrobenzene.
Materials:
-
2,4-Dichloronitrobenzene
-
Anhydrous ammonia
-
Chlorobenzene
Procedure:
-
In a high-pressure autoclave, charge 192 g (1 mol) of 2,4-dichloronitrobenzene and 400 ml of chlorobenzene.
-
Add 200 ml (8 mols) of anhydrous ammonia at room temperature.
-
Heat the mixture to 130 °C with stirring and maintain this temperature for 20 hours. The pressure will decrease as the reaction proceeds.
-
After cooling and releasing the pressure, expel the chlorobenzene with steam.
-
Filter the aqueous product suspension under suction and dry the yellow crystalline product in vacuo at 60 °C.
-
This procedure yields a product with a purity of approximately 96%, corresponding to a yield of 95.1%.
Synthesis of 3,4,5-Trifluoronitrobenzene[3]
Objective: To prepare the highly activated 3,4,5-trifluoronitrobenzene.
Materials:
-
6-Nitro-2,3,4-trifluoroaniline
-
tert-Butyl nitrite
-
N,N-Dimethylformamide (DMF)
-
20% Aqueous hydrochloric acid
Procedure:
-
To a stirred solution of 500 g of 6-nitro-2,3,4-trifluoroaniline in 1 L of DMF, slowly add a solution of 340 mL of tert-butyl nitrite in 150 mL of DMF.
-
Maintain the reaction temperature between 45-75 °C for 3 hours under an argon atmosphere.
-
Continue stirring at the same temperature for an additional hour.
-
Treat the reaction mixture with 2 L of 20% aqueous hydrochloric acid.
-
After cooling, perform steam distillation of the resulting solution to obtain 3,4,5-trifluoronitrobenzene as a yellow liquid (289 g, 62% yield).
Note: The subsequent reaction of 3,4,5-trifluoronitrobenzene with amines to form substituted anilines would follow a general SNAr protocol similar to that described in section 3.1.
Concluding Remarks for the Practicing Scientist
The selection of a reagent for the synthesis of substituted anilines via nucleophilic aromatic substitution is a critical decision that balances reactivity, cost, and availability. While This compound serves as a reliable and effective starting material, this guide has highlighted several viable alternatives.
-
1-Chloro-2,5-difluoro-3-nitrobenzene is predicted to exhibit slightly higher reactivity, potentially allowing for milder reaction conditions or shorter reaction times.
-
2,4-Dichloro-1-nitrobenzene presents a cost-effective option, with the chlorine atom para to the nitro group being selectively displaced.
-
3,4,5-Trifluoronitrobenzene is a highly activated substrate that can be employed for the synthesis of polysubstituted anilines.
The provided experimental protocols offer a starting point for the practical application of these reagents. It is recommended that researchers optimize reaction conditions for their specific substrate and nucleophile combinations to achieve the desired outcomes.
References
- 1. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Spectroscopic Differentiation of 1-Bromo-2,5-difluoro-3-nitrobenzene Isomers
Introduction: The Critical Role of Isomer Identification
In the realms of pharmaceutical development and materials science, the precise arrangement of atoms within a molecule—its isomeric form—is paramount. Constitutional isomers, molecules sharing the same molecular formula (in this case, C₆H₂BrF₂NO₂) but differing in the connectivity of their atoms, can exhibit vastly different chemical, physical, and biological properties. For drug development professionals, an undesired isomer can lead to reduced efficacy or unforeseen toxicity. For materials scientists, the isomeric configuration dictates properties like crystal packing, solubility, and electronic behavior.
The Isomers in Focus
The five isomers under consideration are:
-
Target Compound: 1-Bromo-2,5-difluoro-3-nitrobenzene (Isomer A)
-
Isomer B: 1-Bromo-2,4-difluoro-3-nitrobenzene
-
Isomer C: 1-Bromo-2,4-difluoro-5-nitrobenzene
-
Isomer D: 2-Bromo-1,4-difluoro-3-nitrobenzene
-
Isomer E: 1-Bromo-2,3-difluoro-5-nitrobenzene
PART 1: Nuclear Magnetic Resonance (NMR) Spectroscopy – The Definitive Tool
NMR spectroscopy is the most powerful technique for elucidating the precise connectivity of atoms in a molecule. By analyzing the chemical shifts, splitting patterns (multiplicity), and coupling constants in ¹H, ¹³C, and ¹⁹F NMR spectra, we can map out the unique electronic environment of each nucleus and its spatial relationship to its neighbors.
Causality of Experimental Choices in NMR
The choice of multiple NMR experiments (¹H, ¹³C, ¹⁹F) is deliberate. ¹H NMR provides information on the number and environment of protons. However, given that each isomer has only two aromatic protons, relying on ¹H NMR alone would be insufficient. ¹³C NMR reveals the number of unique carbon environments, which differs based on the molecule's symmetry. Crucially, ¹⁹F NMR offers a very wide chemical shift range and reveals distinct fluorine environments and their coupling to nearby protons and carbons, providing an unambiguous layer of identification.[1]
Predicted NMR Data Comparison
The following tables summarize the predicted NMR spectral data for each isomer. Predictions were generated using established algorithms that account for substituent effects on the aromatic ring.
Table 1: Predicted ¹H NMR Data (ppm)
| Isomer | Structure | Predicted H-4 Shift (ppm) | Predicted H-6 Shift (ppm) | Expected Multiplicity |
| A: 1-Bromo-2,5-difluoro-3-nitro | ~7.8 - 8.0 | ~7.6 - 7.8 | Doublet of doublets (dd) for both | |
| B: 1-Bromo-2,4-difluoro-3-nitro | ~7.4 - 7.6 | ~8.1 - 8.3 | Doublet of doublets (dd) for both | |
| C: 1-Bromo-2,4-difluoro-5-nitro | ~8.5 - 8.7 | ~7.3 - 7.5 | Doublet (d) for both | |
| D: 2-Bromo-1,4-difluoro-3-nitro | ~7.5 - 7.7 | ~8.0 - 8.2 | Doublet of doublets (dd) for both | |
| E: 1-Bromo-2,3-difluoro-5-nitro | ~8.2 - 8.4 | ~7.9 - 8.1 | Doublet (d) for H-4, Doublet of doublets (dd) for H-6 |
Scientific Interpretation: The chemical shift of aromatic protons is strongly influenced by the electron-withdrawing nature of the nitro group (-NO₂), which deshields ortho and para protons significantly.[2][3] For instance, in Isomer C, the proton at position 6 is ortho to the nitro group, leading to a predicted downfield shift (~8.5 - 8.7 ppm) compared to isomers where the protons are meta to the nitro group. The multiplicity is dictated by coupling to neighboring fluorine and hydrogen atoms. For example, in Isomer C, the H-6 proton is only strongly coupled to the adjacent F-5, leading to a doublet, whereas in Isomer A, H-6 is coupled to both F-5 and H-4, resulting in a doublet of doublets.
Table 2: Predicted ¹³C and ¹⁹F NMR Data
| Isomer | Unique ¹³C Signals | Predicted ¹⁹F Shift Range (ppm vs CFCl₃) | Key Differentiating Feature |
| A: 1-Bromo-2,5-difluoro-3-nitro | 6 | Two distinct signals | Both F atoms coupled to ¹H and each other |
| B: 1-Bromo-2,4-difluoro-3-nitro | 6 | Two distinct signals | F-4 shows coupling to two ¹H atoms |
| C: 1-Bromo-2,4-difluoro-5-nitro | 6 | Two distinct signals | Large chemical shift difference due to proximity to -NO₂ vs -Br |
| D: 2-Bromo-1,4-difluoro-3-nitro | 6 | Two distinct signals | F-1 shows coupling to H-6 and F-4 |
| E: 1-Bromo-2,3-difluoro-5-nitro | 6 | Two distinct signals | F-2 and F-3 will show ortho F-F coupling |
Scientific Interpretation: Since none of the isomers possess a high degree of symmetry, a fully proton-decoupled ¹³C NMR spectrum is expected to show six distinct signals for the aromatic carbons.[4][5] The key differentiator lies in ¹⁹F NMR. The chemical environment of each fluorine atom is unique for each isomer, leading to different chemical shifts.[6][7] Furthermore, the magnitude of the coupling constants (J-values) between fluorine atoms (e.g., ³JFF, ⁴JFF) and between fluorine and hydrogen atoms (³JHF, ⁴JHF) provides definitive structural information.[8][9][10] For example, Isomer E is the only structure with two adjacent (ortho) fluorine atoms, which would result in a large ³JFF coupling constant, a feature absent in the other isomers.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Accurately weigh 10-20 mg of the solid sample for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.[11]
-
Transfer: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube, ensuring the liquid height is between 4.0 and 5.0 cm.[11]
-
Cleaning and Insertion: Thoroughly wipe the outside of the NMR tube with a lint-free tissue. Place the tube into a spinner turbine, adjust the depth using a gauge, and insert it into the spectrometer's magnet.[11][12]
-
Spectrometer Setup:
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to optimize homogeneity and resolution.
-
Tune and match the probe for the desired nucleus (¹H, ¹³C, or ¹⁹F).[11]
-
-
Data Acquisition: Acquire standard 1D spectra for ¹H, ¹⁹F, and proton-decoupled ¹³C. For complex cases, 2D experiments like COSY (¹H-¹H), HSQC (¹H-¹³C), and HMBC (¹H-¹³C long-range) can be used to confirm assignments.
Caption: General workflow for NMR analysis of aromatic isomers.
PART 2: Infrared (IR) Spectroscopy – The Functional Group Fingerprint
While NMR excels at mapping atomic connectivity, IR spectroscopy provides rapid confirmation of the functional groups present and offers a unique "fingerprint" for each molecule. The primary utility in this case is to confirm the presence of the nitro group and to differentiate isomers based on the complex pattern of absorptions in the fingerprint region.
Causality of Spectral Differences in IR
The key diagnostic peaks for these isomers are the strong stretching vibrations of the nitro group. The N-O bonds in an aromatic nitro compound exhibit two characteristic, strong absorptions corresponding to asymmetric and symmetric stretching modes.[13][14][15] While these peak positions will be similar across all isomers, their exact wavenumbers can be subtly influenced by the electronic effects of the adjacent substituents. The most significant differences, however, will appear in the 1400-700 cm⁻¹ "fingerprint region." The substitution pattern on the benzene ring dictates the C-H out-of-plane bending vibrations, which are highly characteristic of the number and position of adjacent ring hydrogens. Each isomer, having a different substitution pattern, will produce a distinct and reproducible pattern in this region.
Expected IR Absorption Data
Table 3: Key IR Absorption Bands (cm⁻¹)
| Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak | Confirms the presence of aromatic protons. |
| N-O Asymmetric Stretch | 1550 - 1475 | Strong | Primary diagnostic peak for the nitro group. [13][14] |
| N-O Symmetric Stretch | 1360 - 1290 | Strong | Second primary diagnostic peak for the nitro group. [13][14] |
| C-F Stretch | 1250 - 1000 | Strong | Often complex and coupled with other vibrations. |
| C-Br Stretch | 750 - 550 | Medium | May be difficult to assign definitively. |
| C-H Out-of-Plane Bending | 900 - 700 | Strong-Medium | Highly diagnostic "fingerprint" region. Will be unique for each isomer. |
Scientific Interpretation: All five isomers will exhibit the two very strong N-O stretching bands, confirming the presence of the nitro functional group. The differentiation lies in the fingerprint region. For example, Isomer C (1,2,4,5-substitution) will have a different C-H bending pattern than Isomer A (1,2,3,5-substitution) due to the different arrangement of the two remaining adjacent protons on the ring.
Experimental Protocol: KBr Pellet Method for IR
This method is chosen for its ability to produce an interference-free spectrum across the entire mid-IR range.[16]
-
Sample Preparation: In an agate mortar, grind 1-2 mg of the solid sample to a very fine powder.
-
Mixing: Add ~100-200 mg of dry, spectroscopic-grade Potassium Bromide (KBr) to the mortar. Gently but thoroughly mix the sample and KBr with the pestle until the mixture is homogenous.[16][17][18]
-
Pellet Formation: Transfer the powder mixture into a pellet die. Place the die in a hydraulic press and apply 8-10 tons of pressure under vacuum for several minutes.[16][19]
-
Analysis: Carefully remove the resulting transparent or translucent pellet from the die and place it in the spectrometer's sample holder for analysis.
Caption: Workflow for preparing a KBr pellet for FTIR analysis.
PART 3: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful hyphenated technique that first separates the components of a mixture (the GC part) and then provides mass information for each component (the MS part). For isomeric analysis, the isomers will likely have very similar retention times in the GC, but their mass spectra, derived from fragmentation patterns, can provide confirmatory evidence.
Expected Mass Spectrometry Data
The most crucial piece of information from the mass spectrum will be the molecular ion peak (M⁺). Bromine has two common isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, the molecular ion will appear as a pair of peaks (an M⁺ and M+2 peak) of nearly equal intensity, which is a definitive signature for a monobrominated compound.
Table 4: Expected Key Fragments in EI-MS
| m/z Value | Identity | Notes |
| 237/239 | [M]⁺ | Molecular ion peak. The 1:1 ratio confirms the presence of one bromine atom. |
| 191/193 | [M-NO₂]⁺ | Loss of the nitro group is a very common fragmentation pathway. |
| 158 | [M-Br]⁺ | Loss of the bromine atom. |
| 112 | [C₆H₂F₂]⁺ | Loss of both Br and NO₂. |
Scientific Interpretation: While all isomers will show the characteristic 237/239 m/z molecular ion doublet, the relative intensities of the fragment ions may differ slightly due to the varied stability of the resulting carbocations, which is influenced by the substituent positions. This can provide an additional layer of evidence for differentiating the isomers.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution (e.g., ~1 mg/mL) of the sample in a volatile organic solvent like dichloromethane or ethyl acetate.
-
GC Method:
-
Injector: Use a split/splitless injector at a temperature of ~250°C.
-
Column: A standard, non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm) is suitable.[20][21]
-
Oven Program: Start at a low temperature (e.g., 50°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of ~280-300°C.[20]
-
-
MS Method:
-
Ionization: Use standard Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan a mass range from m/z 40 to 300.
-
Source/Transfer Line Temp: ~230°C and ~280°C, respectively.
-
Conclusion: A Multi-faceted Approach to Isomer Verification
Distinguishing constitutional isomers like those of this compound requires a systematic and multi-technique spectroscopic approach. No single experiment provides all the necessary information, but when used in concert, NMR, IR, and MS create a self-validating system for unambiguous structure elucidation.
-
NMR Spectroscopy serves as the primary tool, definitively establishing atomic connectivity through chemical shifts and spin-spin coupling patterns in ¹H, ¹³C, and particularly ¹⁹F spectra.
-
IR Spectroscopy provides rapid confirmation of the essential nitro functional group and offers a unique molecular fingerprint for each isomer.
-
Mass Spectrometry confirms the molecular weight and elemental composition (specifically the presence of one bromine atom) through the molecular ion's isotopic pattern.
By following the protocols and interpretive principles outlined in this guide, researchers, scientists, and drug development professionals can confidently navigate the challenges of isomeric differentiation, ensuring the integrity and quality of their work.
References
- 1. 2-Bromo-3,4-difluoro-1-nitrobenzene | C6H2BrF2NO2 | CID 574589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Wiley SmartSpectra Vapor Phase IR Database Collection - Wiley Science Solutions [sciencesolutions.wiley.com]
- 3. 1-Bromo-3-fluoro-5-nitrobenzene | C6H3BrFNO2 | CID 15020157 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-Bromo-2,4-difluoro-3-nitrobenzene | C6H2BrF2NO2 | CID 75365890 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 38573-88-5|1-Bromo-2,3-difluorobenzene|BLD Pharm [bldpharm.com]
- 6. Nuclear magnetic resonance spectra database - Wikipedia [en.wikipedia.org]
- 7. acdlabs.com [acdlabs.com]
- 8. app.nmrium.com [app.nmrium.com]
- 9. benchchem.com [benchchem.com]
- 10. magritek.com [magritek.com]
- 11. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 12. Simulate and predict NMR spectra [nmrdb.org]
- 13. 1-BroMo-2,4-difluoro-3-nitrobenzene(1420800-30-1) 1H NMR spectrum [chemicalbook.com]
- 14. spectrabase.com [spectrabase.com]
- 15. alfa-chemistry.com [alfa-chemistry.com]
- 16. Visualizer loader [nmrdb.org]
- 17. 374633-24-6|1-Bromo-2,3-difluoro-5-nitrobenzene|BLD Pharm [bldpharm.com]
- 18. eontrading.uk [eontrading.uk]
- 19. BMRB - Biological Magnetic Resonance Bank [bmrb.io]
- 20. 1-Bromo-2-nitrobenzene(577-19-5) 13C NMR [m.chemicalbook.com]
- 21. 1-Bromo-3,5-difluorobenzene(461-96-1) 13C NMR spectrum [chemicalbook.com]
A Senior Application Scientist's Guide to Palladium Catalyst Selection for Suzuki Coupling with Nitro-Substituted Aryl Halides
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds.[1][2] However, the introduction of a nitro group on the aryl halide partner presents a unique set of challenges that can hinder this otherwise robust transformation. The strongly electron-withdrawing nature of the nitro group significantly alters the electronic properties of the substrate, demanding a carefully considered approach to catalyst selection.
This guide provides an in-depth comparison of palladium catalyst systems for the successful coupling of nitro-substituted aryl halides, moving beyond a simple catalog of options to explain the mechanistic reasoning behind catalyst choice.
The Inherent Challenge: Why Nitro-Substituted Substrates are Demanding
The success of the Suzuki-Miyaura coupling hinges on a delicate balance within its catalytic cycle.[1][3] Nitro-substituted aryl halides disrupt this balance in two primary ways:
-
Electronic Deactivation: While electron-withdrawing groups generally activate aryl halides towards the initial oxidative addition step, the potent effect of the nitro group can be a double-edged sword.[1] It significantly polarizes the C-X bond, but can also interact unfavorably with certain palladium catalyst systems.
-
Potential for Side Reactions: The nitro group itself is a functional group that can be susceptible to reduction by the low-valent palladium(0) catalyst, leading to undesired byproducts and catalyst deactivation.[4]
Historically, these challenges rendered many standard palladium catalysts, such as those based on simple triarylphosphine ligands, inefficient for these transformations.[2][5] This necessitated the development of more sophisticated catalyst systems capable of overcoming these electronic hurdles.
The Catalytic Cycle: A Framework for Understanding Performance
To effectively compare catalysts, we must first understand their role in the fundamental steps of the Suzuki-Miyaura reaction. The choice of ligand, in particular, has a profound impact on each stage of this process.
Figure 1. Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond. This is often the rate-determining step.[6]
-
Transmetalation: The organic group from the boronic acid derivative is transferred to the palladium center. This step is facilitated by a base.
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.[1]
Bulky, electron-rich ligands are crucial as they promote the formation of a highly reactive, monoligated Pd(0) species, accelerate the oxidative addition, and facilitate the final reductive elimination.[2][7]
Comparative Analysis of Palladium Catalyst Systems
The choice of ligand is the most critical parameter in designing an effective catalyst system for coupling nitro-substituted aryl halides. We will compare three major classes of ligands.
Buchwald-Type Biaryl Phosphine Ligands
This class of ligands, developed by the Buchwald group, has revolutionized cross-coupling chemistry.[8] Their defining features—steric bulk and strong electron-donating ability—make them exceptionally well-suited for challenging substrates.[2][3]
-
Mechanism of Action: These ligands stabilize the palladium center, promote the crucial oxidative addition step with electron-deficient aryl halides, and facilitate the reductive elimination to release the product.[2]
-
Key Ligands:
-
SPhos & XPhos: These are often the first choice for a wide range of Suzuki couplings due to their broad applicability and high activity, even with less reactive aryl chlorides.[3][7]
-
BrettPhos: This ligand has proven to be uniquely effective in cases where other bulky phosphines fail. Research has shown that for certain nitroarene couplings, ligands like SPhos or RuPhos were ineffective, while a Pd/BrettPhos system gave high yields.[5][6] This highlights the importance of ligand screening for particularly challenging substrates. In a groundbreaking study, a BrettPhos-based catalyst enabled the first Suzuki-Miyaura coupling using nitroarenes as electrophiles by facilitating the unprecedented oxidative addition into the Ar-NO₂ bond.[6][9]
-
N-Heterocyclic Carbene (NHC) Ligands
NHCs are another class of highly effective ligands for palladium-catalyzed cross-coupling. They are known for forming very stable palladium complexes.
-
Mechanism of Action: NHCs are even stronger electron donors than most phosphine ligands. This property can be advantageous in facilitating the oxidative addition of challenging substrates.[4] Their robust nature can also lead to longer catalyst lifetimes.
-
Performance: Studies have shown that specific Pd/NHC systems can catalyze the Suzuki-Miyaura coupling of nitroarenes with higher activity than some phosphine-based systems like Pd/BrettPhos.[4]
Palladacycle Precatalysts
Palladacycles are air- and moisture-stable palladium(II) precatalysts that are readily activated under reaction conditions to generate the active palladium(0) species.
-
Mechanism of Action: They offer excellent stability and are easy to handle.[10][11] Upon activation, they enter the catalytic cycle shown in Figure 1. Their high thermal stability makes them attractive for industrial applications.[11]
-
Performance: Various palladacycles have been shown to be effective catalysts for Suzuki reactions under mild conditions, successfully coupling a wide range of substrates in high yields.[10]
Data-Driven Performance Comparison
The following table summarizes experimental data from various sources, showcasing the performance of different catalyst systems in the Suzuki coupling of nitro-substituted aryl halides.
| Catalyst System | Aryl Halide | Boronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | 1-chloro-2-nitrobenzene | Phenylboronic acid | K₂CO₃ | Toluene/H₂O | 120 (µW) | 0.17 | >95 | [12][13] |
| Pd(OAc)₂ / SPhos | 1-chloro-2-nitrobenzene | Phenylboronic acid | K₃PO₄ | Toluene | 100 | 18 | 91 | [12] |
| Pd(acac)₂ / BrettPhos | 4-Nitroanisole | Phenylboronic acid | K₃PO₄ | Dioxane | 130 | 24 | 84 | [6] |
| Pd(acac)₂ / BrettPhos | 1-chloro-4-nitrobenzene | Phenylboronic acid | K₃PO₄ | Dioxane | 130 | 24 | 75 | [6] |
| (L1)Pd(acac)Cl (NHC) | 4-Nitroanisole | Phenylboronic acid | K₃PO₄ | Dioxane | 130 | 3 | 91 | [4] |
| (L1)Pd(acac)Cl (NHC) | 1-chloro-4-nitrobenzene | Phenylboronic acid | K₃PO₄ | Dioxane | 130 | 3 | 93 | [4] |
Note: Reaction conditions vary across different studies, so this table should be used as a guide for relative performance rather than a direct quantitative comparison.
Practical Guidance and Catalyst Selection
Choosing the optimal catalyst system is a critical decision that can determine the success of the reaction. The following workflow provides a logical approach to this selection process.
Figure 2. Catalyst selection workflow for Suzuki coupling with nitro-substituted aryl halides.
Detailed Experimental Protocol: General Procedure
This protocol provides a reliable starting point for the Suzuki-Miyaura coupling of a nitro-substituted aryl halide. All manipulations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk line techniques.
Materials:
-
Nitro-substituted aryl halide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)
-
Palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%)
-
Ligand (e.g., SPhos, BrettPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, K₂CO₃, 2.0-3.0 mmol, 2.0-3.0 equiv)
-
Anhydrous solvent (e.g., Toluene, Dioxane, 3-5 mL)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or sealed tube, add the nitro-substituted aryl halide, arylboronic acid, base, palladium precatalyst, and ligand.[7][12]
-
Inert Atmosphere: Seal the vessel with a rubber septum or screw cap. Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure the removal of all oxygen.[7][12]
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Reaction: Place the reaction vessel in a preheated oil bath or heating block and stir at the desired temperature (typically 80-130 °C).
-
Monitoring: Monitor the reaction progress by TLC or GC/MS until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
Conclusion
While nitro-substituted aryl halides present a significant challenge for the Suzuki-Miyaura cross-coupling, modern palladium catalysis offers robust solutions. The key to success lies in moving beyond traditional catalysts and employing advanced systems built upon bulky, electron-rich ligands. Buchwald-type phosphines, particularly BrettPhos, and N-heterocyclic carbenes have demonstrated remarkable efficacy, even enabling the direct use of nitroarenes as coupling partners through novel Ar-NO₂ bond activation. By understanding the mechanistic demands of these substrates and following a logical catalyst selection workflow, researchers can reliably synthesize complex nitro-containing biaryl compounds crucial for pharmaceutical and materials science applications.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
The Strategic Advantage of Fluorinated Nitroaromatics in Modern Drug Discovery: A Comparative Guide
In the landscape of medicinal chemistry, the pursuit of enhanced therapeutic efficacy and favorable pharmacokinetic profiles is a perpetual endeavor. Among the myriad of chemical motifs employed to achieve these goals, the strategic incorporation of fluorinated nitroaromatic scaffolds has emerged as a particularly powerful approach. This guide provides an in-depth, objective comparison of the advantages conferred by this chemical entity, supported by experimental data and juxtaposed with alternative strategies. We will delve into the synergistic interplay between the fluorine atom and the nitro group, dissect case studies of successful drugs, and provide detailed experimental protocols for their synthesis and evaluation.
The Synergistic Power of Fluorine and the Nitro Group
The combination of a fluorine atom and a nitro group on an aromatic ring is not merely a sum of their individual contributions; it is a synergistic partnership that endows drug candidates with a unique and often superior set of physicochemical and pharmacological properties.
Fluorine's Contribution: The introduction of fluorine, the most electronegative element, into a drug molecule can profoundly influence its properties.[1][2] Key advantages include:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This "metabolic blocking" at otherwise vulnerable positions can significantly increase a drug's half-life.[1]
-
Modulation of Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability.[1]
-
Increased Binding Affinity: The unique electronic properties of fluorine can lead to favorable interactions with biological targets, such as hydrogen bond donation and dipole-dipole interactions, thereby increasing binding affinity and potency.
The Nitro Group's Role: The nitro group is a potent electron-withdrawing group that significantly influences the electronic character of the aromatic ring.[3] Its key contributions include:
-
Potent Electron-Withdrawing Nature: This property can be crucial for molecular recognition and binding to target proteins.
-
Bio-reductive Activation: The nitro group can act as a "warhead" in prodrug strategies. Under hypoxic conditions, often found in tumors and certain pathogens, the nitro group can be enzymatically reduced to generate cytotoxic reactive nitrogen species, leading to targeted cell death.[3]
The combination of these two functionalities on an aromatic scaffold creates a unique chemical entity with amplified benefits. The strong electron-withdrawing nature of both groups enhances the potential for specific and high-affinity binding to biological targets. Furthermore, the metabolic stability conferred by fluorine can protect the nitroaromatic core from premature degradation, ensuring it reaches its target intact for subsequent bio-reductive activation where applicable.
Comparative Analysis: Fluorinated Nitroaromatics in Action
To illustrate the tangible advantages of this chemical motif, we will examine two key therapeutic areas where fluorinated nitroaromatic drugs have made a significant impact: oncology and infectious diseases.
Case Study 1: Non-Steroidal Antiandrogens in Prostate Cancer
Flutamide, Bicalutamide, and Nilutamide are non-steroidal antiandrogens (NSAAs) used in the treatment of prostate cancer. Their mechanism of action involves competitively inhibiting the binding of androgens to the androgen receptor (AR). While all three are effective, their pharmacological profiles differ, providing a compelling case for the nuanced effects of their chemical structures.
| Drug | Chemical Structure | Aromatic Substituents | Receptor Binding Affinity (Relative to Flutamide) | Half-life (hours) | Dosing Frequency |
| Flutamide | Trifluoromethyl, Nitro | 1 | ~6 | Three times daily | |
| Bicalutamide | Fluorophenylsulfonyl, Cyano, Trifluoromethyl | ~4-fold higher[4] | ~144[4] | Once daily | |
| Nilutamide | Trifluoromethyl, Nitro | ~0.8-fold[4] | ~41-49 | Once daily |
Data compiled from multiple sources.[4][5][6][7][8][9]
Key Insights from the Comparison:
-
Potency and Binding Affinity: Bicalutamide, which replaces the nitro group with a cyano group and incorporates a fluorophenylsulfonyl moiety, exhibits significantly higher binding affinity for the androgen receptor compared to Flutamide and Nilutamide.[4] This highlights that while the nitro group is effective, other electron-withdrawing groups can be optimized for superior potency.
-
Pharmacokinetics and Dosing: The longer half-life of Bicalutamide allows for a more convenient once-daily dosing regimen compared to the three-times-daily requirement for Flutamide.[4][5][9] This improved pharmacokinetic profile is a direct result of its chemical modifications.
-
Side Effect Profile: Flutamide is associated with a higher incidence of diarrhea compared to Bicalutamide.[6][9] While both can cause hepatotoxicity, the risk is a significant consideration for all nitroaromatic drugs.[10]
This comparison demonstrates that while the fluorinated nitroaromatic scaffold of Flutamide and Nilutamide is effective, further optimization by replacing the nitro group and modifying other substituents, as seen in Bicalutamide, can lead to a superior clinical candidate.
Case Study 2: Nitroimidazoles in Tuberculosis Treatment
Delamanid and Pretomanid are newer anti-tuberculosis agents that belong to the nitro-dihydro-imidazooxazole class of compounds. They are prodrugs that are activated by a specific bacterial enzyme, leading to the generation of reactive nitrogen species that kill Mycobacterium tuberculosis.
| Drug | Chemical Structure | In Vitro Potency (MIC range, µg/mL) against MDR-TB | Metabolic Stability |
| Delamanid | 0.006 - 0.024[1][11][12] | Metabolized by albumin in plasma[13] | |
| Pretomanid | 0.015 - 0.25[1][11][12] | Metabolized by Ddn enzyme in mycobacteria |
Data compiled from multiple sources.[1][4][11][12][13][14][15][16][17][18]
Key Insights from the Comparison:
-
Potency: Delamanid generally exhibits greater in vitro potency against multi-drug resistant tuberculosis (MDR-TB) strains compared to Pretomanid, as indicated by its lower minimum inhibitory concentration (MIC) range.[1][11][12]
-
Mechanism of Action: Both drugs require bioreductive activation by the deazaflavin-dependent nitroreductase (Ddn) enzyme within the mycobacteria.[4][14][16] This targeted activation mechanism is a key advantage, minimizing off-target effects in human cells.
-
Metabolic Stability: The stability of these compounds is crucial for their efficacy. Delamanid's metabolism is interestingly initiated by plasma albumin, a pathway that is less prone to the drug-drug interactions often seen with cytochrome P450-metabolized drugs.[13]
This case study underscores the power of the fluorinated nitroaromatic motif in designing highly potent and targeted anti-infective agents that leverage the unique biology of the pathogen.
Experimental Protocols
To provide a practical context for the synthesis and evaluation of fluorinated nitroaromatics, we present the following detailed protocols.
Synthesis of Flutamide
This protocol describes a common laboratory-scale synthesis of Flutamide from 4-nitro-3-(trifluoromethyl)aniline.
Materials:
-
4-nitro-3-(trifluoromethyl)aniline
-
Pyridine
-
Isobutyryl chloride
-
Dichloromethane
-
Ice
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Syringes
-
Separatory funnel
-
Rotary evaporator
-
Recrystallization solvent (e.g., toluene or ethanol/water)
Procedure:
-
In a clean, dry round-bottom flask, dissolve 4-nitro-3-(trifluoromethyl)aniline (1.0 eq) in pyridine (sufficient volume to dissolve).
-
Cool the solution in an ice bath with stirring for 10-15 minutes.
-
Slowly add isobutyryl chloride (1.1 eq) dropwise to the cooled solution via syringe.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, pour the mixture into a beaker containing ice and water.
-
Extract the aqueous mixture with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers and wash with 1M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., toluene or ethanol/water) to obtain pure Flutamide as a pale-yellow solid.[14][15][19][20][21]
In Vitro Metabolic Stability Assay
This protocol outlines a general method for assessing the metabolic stability of a compound using liver microsomes.
Materials:
-
Test compound (e.g., a fluorinated nitroaromatic)
-
Positive control (a compound with known metabolic instability)
-
Liver microsomes (human, rat, etc.)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Acetonitrile
-
Incubator/shaker
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test compound and positive control in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, add liver microsomes to pre-warmed phosphate buffer.
-
Add the test compound or positive control to the microsome solution and pre-incubate for 5 minutes at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the percentage of the compound remaining at each time point relative to the 0-minute time point.
-
Determine the in vitro half-life (t½) and intrinsic clearance (CLint) of the compound.
Alternatives to Fluorinated Nitroaromatics
While the fluorinated nitroaromatic scaffold offers significant advantages, medicinal chemists have a diverse toolkit of alternative strategies to achieve similar goals.
Bioisosteric Replacements for the Nitro Group
The nitro group can sometimes be associated with toxicity concerns, prompting the exploration of bioisosteres that mimic its electron-withdrawing properties but with a potentially improved safety profile.
-
Cyano Group (-CN): As seen in the case of Bicalutamide, the cyano group is a common and effective bioisostere for the nitro group.
-
Sulfone (-SO₂R) and Sulfonamide (-SO₂NR₂) Groups: These groups are also strongly electron-withdrawing and can participate in hydrogen bonding interactions.
-
Trifluoromethyl Group (-CF₃): In some contexts, the trifluoromethyl group can serve as a non-classical bioisostere for the nitro group, offering both steric bulk and strong electron-withdrawing character.[17][22]
-
Pentafluorosulfanyl Group (-SF₅): This emerging functional group is considered a "super-trifluoromethyl" group due to its extreme electron-withdrawing nature and steric bulk, offering a unique alternative to the nitro group.[23]
Alternatives to Fluorination for Enhancing Metabolic Stability
-
Deuteration: Replacing a metabolically labile C-H bond with a C-D bond (deuterium) can slow down the rate of enzymatic cleavage due to the kinetic isotope effect, thereby improving metabolic stability.
-
Introduction of Steric Hindrance: Incorporating bulky groups near a metabolic soft spot can sterically hinder the approach of metabolizing enzymes.
-
Scaffold Hopping and Ring System Modification: Altering the core structure of a molecule can change its metabolic profile by presenting different sites for enzymatic action.
Conclusion
The strategic use of fluorinated nitroaromatics represents a powerful and validated approach in modern medicinal chemistry. The synergistic effects of fluorine and the nitro group can lead to compounds with enhanced potency, improved pharmacokinetic properties, and novel mechanisms of action. However, as with any medicinal chemistry strategy, a nuanced understanding of the structure-activity and structure-property relationships is paramount. The case studies of antiandrogens and anti-tuberculosis agents demonstrate that while this scaffold is highly effective, rational design and the exploration of bioisosteric replacements and other molecular modifications can lead to even more optimized and clinically successful therapeutic agents. The continued development of novel synthetic methodologies and a deeper understanding of the biological consequences of incorporating these motifs will undoubtedly fuel the discovery of the next generation of innovative medicines.
Visualizations
References
- 1. Comparison of in vitro activity of the nitroimidazoles delamanid and pretomanid against multidrug-resistant and extensively drug-resistant tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. Comparison of bicalutamide with other antiandrogens - Wikipedia [en.wikipedia.org]
- 5. drugs.com [drugs.com]
- 6. thekingsleyclinic.com [thekingsleyclinic.com]
- 7. A Randomized Control Trial Comparing the Efficacy of Antiandrogen Monotherapy: Flutamide vs. Bicalutamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Physicochemical Profile of Antiandrogen Drug Bicalutamide: Solubility, Distribution, Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Which is the optimal antiandrogen for use in combined androgen blockade of advanced prostate cancer? The transition from a first- to second-generation antiandrogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 11. Tuberculosis | Comparison of in vitro activity of the nitroimidazoles delamanid and pretomanid against multidrug-resistant and extensively drug-resistant tuberculosis | springermedicine.com [springermedicine.com]
- 12. researchgate.net [researchgate.net]
- 13. Metabolic Mechanism of Delamanid, a New Anti-Tuberculosis Drug, in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. drnerz.com [drnerz.com]
- 15. studylib.net [studylib.net]
- 16. Bot Verification [rasayanjournal.co.in]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Delamanid or pretomanid? A Solomonic judgement! - PMC [pmc.ncbi.nlm.nih.gov]
- 19. CN103408447B - Process for synthesizing flutamide - Google Patents [patents.google.com]
- 20. researchgate.net [researchgate.net]
- 21. CN103408447A - Process for synthesizing flutamide - Google Patents [patents.google.com]
- 22. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to the Reaction Rates of Halogenated Nitroaromatics
Introduction: The Role of Activated Aromatics in Synthesis
Halogenated nitroaromatic compounds are foundational building blocks in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Their utility stems from the susceptibility of the halogen substituent to be displaced by a wide range of nucleophiles. This reactivity is governed by the powerful electron-withdrawing nature of the nitro group (—NO₂), which "activates" the aromatic ring for a specific type of reaction: Nucleophilic Aromatic Substitution (SNAr).
Understanding the quantitative differences in reaction rates between various halogenated nitroaromatics—for instance, comparing a fluoro-substituted compound to its chloro- or bromo-analogue—is critical for process optimization, reaction design, and achieving desired selectivity. This guide provides a quantitative comparison of these reaction rates, delves into the underlying mechanistic principles, and presents standardized protocols for their experimental determination.
The SNAr Mechanism: A Foundation for Reactivity
Unlike the more familiar SN1 and SN2 reactions that occur at sp³-hybridized carbon centers, the SNAr reaction proceeds via a distinct two-step addition-elimination mechanism at an sp²-hybridized aromatic carbon.[1]
-
Addition of the Nucleophile: A nucleophile attacks the carbon atom bearing the halogen (the ipso-carbon), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex . This step is typically the slow, rate-determining step of the reaction because it temporarily disrupts the aromaticity of the ring.[2][3]
-
Elimination of the Leaving Group: The aromatic system is restored as the leaving group (the halide ion) is expelled. This step is generally fast.
The presence of a strong electron-withdrawing group, such as a nitro group, positioned ortho or para to the leaving group is crucial. It delocalizes and stabilizes the negative charge of the Meisenheimer complex through resonance, thereby lowering the activation energy of the rate-determining step and accelerating the reaction.[4][5]
Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).
Factors Influencing Reaction Rates: A Quantitative View
The Leaving Group: The "Element Effect"
In SNAr reactions, the reactivity order of halogens as leaving groups is often counterintuitive when compared to SN1/SN2 reactions. The typical trend is:
F > Cl > Br > I
This is known as the "element effect".[6] One might expect iodide, being the weakest base, to be the best leaving group. However, since the cleavage of the carbon-halogen (C-X) bond occurs after the rate-determining step, bond strength is less critical than the halogen's electronic effect on the initial nucleophilic attack.
The high electronegativity of fluorine strongly polarizes the C-F bond, rendering the ipso-carbon significantly more electron-deficient (electrophilic).[3][7] This increased electrophilicity lowers the activation energy for the attack by the nucleophile, which is the rate-limiting step. Therefore, fluoronitroaromatics react fastest.[3][6]
Position of the Nitro Group: ortho/para vs. meta Activation
The position of the nitro group relative to the leaving group has a profound impact on the reaction rate.
-
ortho and para Isomers: When the nitro group is in the ortho or para position, it can directly participate in the resonance stabilization of the negative charge in the Meisenheimer intermediate. This stabilization is significant and leads to a dramatic increase in the reaction rate.[5][8]
-
meta Isomers: A meta-nitro group cannot delocalize the negative charge of the intermediate via resonance. It can only exert a weaker, inductive electron-withdrawing effect. Consequently, meta-isomers react orders of magnitude slower than their ortho and para counterparts.[4][9]
Quantitative Comparison of Reaction Rates
The reaction of 1-halo-2,4-dinitrobenzenes with the secondary amine piperidine is a classic system for demonstrating these reactivity principles. The data below, gathered from various studies, clearly illustrates the element effect.
| Substrate | Leaving Group (X) | Relative Rate Constant (k_rel) |
| 1-Fluoro-2,4-dinitrobenzene | F | ~3000 |
| 1-Chloro-2,4-dinitrobenzene | Cl | 1 |
| 1-Bromo-2,4-dinitrobenzene | Br | ~0.8 |
| 1-Iodo-2,4-dinitrobenzene | I | ~0.4 |
-
Data compiled and normalized from multiple sources for illustrative purposes. Absolute rates depend on specific conditions (solvent, temperature, nucleophile).[6][10]
As the data shows, the fluoro-substituted compound is thousands of times more reactive than the chloro-analogue, which in turn is slightly more reactive than the bromo and iodo derivatives.[10] This provides strong quantitative support for the dominance of electronegativity in the rate-determining step.
Experimental Protocol: Measuring Reaction Rates by UV-Vis Spectrophotometry
Determining the rate constants for these reactions requires a method to monitor the concentration of a reactant or product over time. UV-Vis spectrophotometry is a highly effective technique, especially when the product has a distinct chromophore that absorbs at a different wavelength from the reactants.[11][12]
This protocol describes the determination of the second-order rate constant for the reaction of 1-chloro-2,4-dinitrobenzene (CDNB) with piperidine.
Core Principle: Pseudo-First-Order Kinetics
To simplify the rate law, the reaction is run under pseudo-first-order conditions. This is achieved by using a large excess of one reactant (e.g., piperidine, >10 equivalents).[11][12] By doing so, the concentration of piperidine remains effectively constant throughout the reaction, and the rate appears to depend only on the concentration of the limiting reactant (CDNB).
Step-by-Step Methodology
-
Preparation of Stock Solutions:
-
Prepare a precise stock solution of 1-chloro-2,4-dinitrobenzene (e.g., 0.01 M in absolute ethanol).
-
Prepare a stock solution of piperidine (e.g., 0.5 M in absolute ethanol).
-
Causality: Using a volatile solvent like ethanol allows for easy temperature control in a spectrophotometer's cuvette holder. The concentrations are chosen to ensure a significant excess of the nucleophile.[11]
-
-
-
Spectrophotometer Setup:
-
Set the spectrophotometer to kinetics mode.
-
Determine the λ_max (wavelength of maximum absorbance) of the product, N-(2,4-dinitrophenyl)piperidine. This is typically around 372 nm. The starting material, CDNB, has minimal absorbance at this wavelength.[11]
-
Set the temperature of the cuvette holder to the desired reaction temperature (e.g., 25.0 °C).
-
-
Kinetic Run:
-
Pipette the required volume of the CDNB stock solution and additional ethanol into a quartz cuvette to achieve the final desired concentration (e.g., final [CDNB] = ~0.5 mM).
-
Place the cuvette in the spectrophotometer and allow it to thermally equilibrate. Use this solution to zero the instrument (acquire a blank).
-
To initiate the reaction, add a small, precise volume of the piperidine stock solution to the cuvette to achieve the desired excess concentration (e.g., final [Piperidine] = ~50 mM).
-
Immediately mix the solution thoroughly (e.g., by inverting with a stopper or using a mixing probe) and start recording the absorbance at λ_max as a function of time.[11]
-
Collect data until the reaction is >90% complete (i.e., the absorbance plateaus).
-
-
Data Analysis:
-
The observed rate constant (k_obs) is determined by fitting the absorbance vs. time data to a first-order exponential equation: A(t) = A_∞ - (A_∞ - A₀)e^(-k_obs*t), where A(t) is absorbance at time t, A₀ is initial absorbance, and A_∞ is the final absorbance.
-
The true second-order rate constant (k₂) is then calculated using the equation: k₂ = k_obs / [Piperidine] .
-
To ensure the reaction is first-order with respect to piperidine, the experiment should be repeated with several different excess concentrations of piperidine. A plot of k_obs vs. [Piperidine] should yield a straight line passing through the origin with a slope equal to k₂.
-
Caption: Experimental workflow for kinetic analysis using UV-Vis spectrophotometry.
Conclusion
The reactivity of halogenated nitroaromatics in SNAr reactions is a well-defined process governed by predictable electronic principles. The rate of reaction is primarily dictated by the stability of the Meisenheimer complex intermediate. This leads to two key takeaways for researchers:
-
Leaving Group Reactivity is F > Cl > Br > I: This trend is driven by the high electronegativity of fluorine, which makes the reaction site more susceptible to the rate-determining nucleophilic attack.
-
Activator Position is Paramount: Strong electron-withdrawing groups like —NO₂ must be positioned ortho or para to the leaving group to provide resonance stabilization and achieve synthetically useful reaction rates.
By understanding these quantitative relationships and employing robust experimental methods like UV-Vis spectrophotometry, scientists can effectively design, control, and optimize synthetic routes involving these versatile chemical intermediates.
References
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. p-fluoronitrobenzene is more reactive toward hydroxide ion than is p-chlo.. [askfilo.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. byjus.com [byjus.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Identify the correct reactivity order for the given ArSN (Aromatic nucleo.. [askfilo.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. scholarworks.uni.edu [scholarworks.uni.edu]
- 11. homepages.gac.edu [homepages.gac.edu]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
A Strategic Guide to Personal Protective Equipment for Handling 1-Bromo-2,5-difluoro-3-nitrobenzene
As a key intermediate in the synthesis of pharmaceuticals and agrochemicals, 1-Bromo-2,5-difluoro-3-nitrobenzene is a compound of significant interest to researchers and drug development professionals.[1] Its utility, however, is paired with a distinct hazard profile that necessitates a rigorous and well-understood safety protocol. This guide moves beyond a simple checklist, providing a procedural and logical framework for selecting and using Personal Protective Equipment (PPE). Our objective is to build a self-validating system of safety, ensuring that every action is grounded in a clear understanding of the risks involved.
Understanding the Hazard: The 'Why' Behind the Protocol
This compound is a halogenated nitroaromatic compound, a class of chemicals that requires careful handling.[2] At room temperature, it is typically a solid, often a crystalline powder, which means the primary routes of exposure are inhalation of dust and direct skin or eye contact.[2][3] A thorough risk assessment reveals the following hazards, which form the basis for our PPE strategy.
| Hazard Classification | GHS Hazard Statement | Rationale for Precaution |
| Acute Toxicity | H302: Harmful if swallowedH312: Harmful in contact with skinH332: Harmful if inhaled | Systemic toxicity is possible through multiple exposure routes. PPE must prevent ingestion, dermal absorption, and inhalation.[4][5] |
| Skin Irritation | H315: Causes skin irritation | Direct contact can cause inflammation, redness, or dermatitis. Chemical-resistant gloves and protective clothing are mandatory.[4][5][6] |
| Eye Irritation | H319: Causes serious eye irritation | Airborne particles or splashes can cause significant eye damage. Full-seal eye protection is essential.[4][5][6] |
| Respiratory Irritation | H335: May cause respiratory irritation | Inhalation of dust can irritate the respiratory tract. All handling of the solid must be done in a controlled, ventilated environment.[4][5][6] |
The Core PPE Ensemble: A Multi-Layered Defense
Based on the identified hazards, a standard PPE ensemble is required for all work with this compound. The selection of each component is a deliberate countermeasure against a specific risk.
| PPE Component | Minimum Specification | Rationale and Causality |
| Eye Protection | Chemical safety goggles meeting OSHA 29 CFR 1910.133 or EN166 standards.[7][8] | Standard safety glasses are insufficient. The solid nature of the compound creates a risk from airborne dust. Goggles provide a full seal to protect against this and potential splashes, preventing serious eye irritation.[4][5] |
| Hand Protection | Nitrile or Neoprene gloves, inspected for integrity before each use. | As the compound is harmful in contact with skin, chemical-resistant gloves are the primary barrier against dermal absorption and irritation.[7][9] Always consult the glove manufacturer's compatibility chart for specific breakthrough times. |
| Body Protection | A long-sleeved, cuffed laboratory coat. | A lab coat prevents incidental skin contact on the arms and body from dust or spills.[2][7] For larger quantities, a chemically resistant apron or suit may be warranted. |
| Respiratory Protection | Required when engineering controls are insufficient or during spill cleanup. A NIOSH-approved N95 (or EN 149-approved FFP1) dust mask is the minimum for weighing operations.[5][10] | To prevent respiratory tract irritation from inhaled dust, all handling of the solid should occur in a chemical fume hood.[2] If this is not possible or if dust is generated, respiratory protection is mandatory. |
Operational Plan: Safe Handling Workflow
A structured workflow minimizes exposure and ensures safety is integrated into the procedure. The following steps outline a standard laboratory procedure for weighing and transferring the solid compound.
Step-by-Step Protocol:
-
Preparation: Designate a work area within a certified chemical fume hood. Ensure an eyewash station and safety shower are accessible.[7]
-
PPE Donning: Before entering the designated area, don the complete PPE ensemble as specified in the table above.
-
Chemical Retrieval: Obtain the container of this compound. Visually inspect the container for any signs of damage or contamination.
-
Weighing: Carefully open the container inside the fume hood. Use a spatula to transfer the desired amount to a tared weigh boat. Minimize any dust generation.
-
Transfer: Gently add the weighed compound to the reaction vessel.
-
Cleanup: Securely close the stock container. Decontaminate the spatula and weigh boat or dispose of them as hazardous waste. Wipe down the work surface with an appropriate solvent and then soap and water.
-
PPE Doffing: Remove PPE in the correct order (gloves first), avoiding contact with the contaminated exterior.
-
Hygiene: Wash hands thoroughly with soap and water after the procedure is complete.[7]
Caption: Diagram 1: Safe Handling Workflow.
Contingency and Disposal Planning
Even with meticulous planning, accidental exposures and spills can occur. A clear, pre-defined response is crucial.
Emergency First Aid:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[4][11] Seek medical attention if irritation persists.[4]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[4][7] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4][7]
Waste Disposal Protocol:
All materials contaminated with this compound must be treated as hazardous waste.
-
Segregation: Collect all waste containing this compound separately from other waste streams.[12] Never mix halogenated waste with non-halogenated waste or other incompatible chemicals like strong oxidizers.[12]
-
Containment: Use a designated, leak-proof, and clearly labeled container for "Halogenated Organic Waste."[12]
-
Labeling: The container must be labeled with "Hazardous Waste" and the full chemical name.[12]
-
Storage: Store the sealed container in a designated satellite accumulation area, preferably within secondary containment, until it is collected by a licensed professional waste disposal service.[12]
-
Final Disposal: The recommended disposal method is high-temperature incineration in a facility equipped with afterburners and scrubbers.[6][12] Do not dispose of this chemical down the drain under any circumstances.[9][12]
Caption: Diagram 2: Hazardous Waste Disposal Workflow.
By integrating this comprehensive PPE and handling strategy, researchers can confidently and safely utilize this compound, advancing their scientific objectives while upholding the highest standards of laboratory safety.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. 1-Bromo-2,5-difluoro-4-nitrobenzene, 97%, Thermo Scientific Chemicals 5 g | Request for Quote [thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. biosynth.com [biosynth.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. fishersci.com [fishersci.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. capotchem.cn [capotchem.cn]
- 11. fishersci.nl [fishersci.nl]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
